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  • Product: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
  • CAS: 6277-85-6

Core Science & Biosynthesis

Foundational

Synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide: A Comprehensive Technical Guide

Executive Summary The synthesis of highly substituted N-arylpyridinium salts is a cornerstone of advanced heterocyclic chemistry, yielding critical scaffolds for phase-transfer catalysts, lipophilic bio-probes, and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted N-arylpyridinium salts is a cornerstone of advanced heterocyclic chemistry, yielding critical scaffolds for phase-transfer catalysts, lipophilic bio-probes, and material science applications. This whitepaper details the de novo synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide , a complex pyridinium salt requiring precise control over multicomponent assembly.

Rather than attempting a thermodynamically unfavorable direct N-arylation of a pre-formed pyridine, the optimal synthetic strategy employs a two-step cascade: an acid-catalyzed multicomponent condensation to form a 1,2-dihydropyridine intermediate, followed by a highly selective oxidative aromatization using molecular iodine. This guide provides the mechanistic causality, validated protocols, and process parameters necessary for robust, high-yield synthesis.

Mechanistic Causality & Synthetic Strategy

The construction of the target molecule relies on a modified Doebner-Miller-type multicomponent reaction. The carbon skeleton is entirely derived from three equivalents of butyraldehyde, while the nitrogen and N-phenyl group are provided by aniline .

The synthesis is divided into two distinct phases:

  • Core Construction (Condensation): The reaction of butyraldehyde with aniline forms the intermediate 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (PDHP) . This is a cascade process involving sequential aldol condensation, Schiff base formation, and Michael addition.

  • Oxidative Aromatization: The dihydropyridine is oxidized to the aromatic pyridinium state. Molecular iodine (

    
    ) is specifically chosen as it serves a dual purpose: it acts as a mild two-electron oxidant to drive aromatization and simultaneously provides the requisite iodide counterion, ensuring perfect atom economy for the salt formation.
    

Pathway A Butyraldehyde (3 eq) + Aniline (1 eq) B 3,5-Diethyl-1-phenyl-2-propyl- 1,2-dihydropyridine A->B Acid Catalyst Toluene, Δ -3 H2O C 3,5-Diethyl-1-phenyl-2-propyl- pyridin-1-ium iodide B->C I2 (1.1 eq) EtOH, 60°C -HI

Caption: Overall two-step synthesis of the target pyridinium iodide salt.

Step 1: Construction of the 1,2-Dihydropyridine Core

Expert Insights on the Cascade Mechanism

The formation of the dihydropyridine core is highly sensitive to reaction conditions. The acid catalyst (e.g., acetic acid or Amberlyst-15) orchestrates two parallel pathways:

  • Pathway A: Aldol condensation of two butyraldehyde molecules to form 2-ethyl-2-hexenal.

  • Pathway B: Condensation of aniline with a third butyraldehyde molecule to form N-butylideneaniline (a Schiff base).

The nucleophilic enamine tautomer of the Schiff base then undergoes a Michael addition to the electrophilic 2-ethyl-2-hexenal, followed by intramolecular cyclization and dehydration . Because three equivalents of water are generated, the equilibrium must be aggressively driven forward using a Dean-Stark trap and molecular sieves.

Mechanism N1 Butyraldehyde (2 eq) N2 2-Ethyl-2-hexenal N1->N2 Aldol Condensation (-H2O) N5 Michael Addition & Cyclization N2->N5 N3 Butyraldehyde (1 eq) + Aniline (1 eq) N4 N-Butylideneaniline (Schiff Base) N3->N4 Condensation (-H2O) N4->N5 N6 3,5-Diethyl-1-phenyl-2-propyl- 1,2-dihydropyridine N5->N6 Intramolecular Dehydration

Caption: Mechanistic cascade forming the 1,2-dihydropyridine intermediate.

Protocol 1: Synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine

Self-Validating Workflow: This protocol utilizes temperature gradients to prevent runaway aldol polymerization, a common failure point in aliphatic aldehyde handling .

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add Aniline (9.3 g, 0.10 mol) and anhydrous Toluene (150 mL).

  • Catalysis: Introduce glacial acetic acid (0.6 g, 0.01 mol) and 5 g of activated 4Å molecular sieves. Causality: The sieves capture initial water formed at lower temperatures before reflux is achieved, preventing early hydrolysis of the Schiff base.

  • Controlled Addition: Cool the mixture to 0 °C. Add Butyraldehyde (23.1 g, 0.32 mol) dropwise over 30 minutes via an addition funnel. Causality: Butyraldehyde is highly reactive; low temperatures suppress uncontrolled exothermic self-condensation.

  • Cascade Reaction: Gradually warm the mixture to room temperature, then heat to reflux (approx. 110 °C). Maintain reflux for 12–16 hours until the theoretical volume of water (approx. 5.4 mL) is collected in the Dean-Stark trap.

  • In-Process Control: Monitor the disappearance of aniline via GC-MS or TLC (Hexane:EtOAc 9:1).

  • Workup & Purification: Cool to room temperature, filter out the molecular sieves, and wash the organic layer with saturated

    
     (2 x 50 mL) and brine (50 mL). Dry over anhydrous 
    
    
    
    . Remove toluene under reduced pressure and purify via vacuum distillation to yield the intermediate as a brown-red liquid.

Step 2: Oxidative Aromatization to Pyridinium Iodide

Expert Insights on Oxidant Selection

The 1,2-dihydropyridine intermediate must be oxidized to achieve the aromatic pyridinium state. Strong oxidants (e.g.,


, 

) are strictly avoided as they will cleave the sensitive propyl and ethyl alkyl substituents. Molecular iodine (

) is the optimal reagent. It specifically targets the dihydropyridine double bond via electrophilic addition, followed by the elimination of hydrogen iodide (HI). The residual iodide ion seamlessly becomes the counterion for the final salt.
Protocol 2: Synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
  • Setup: Dissolve the purified 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (12.7 g, 0.05 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Oxidation: Add molecular iodine (13.9 g, 0.055 mol) portion-wise at room temperature. The solution will immediately transition to a deep, opaque brown.

  • Aromatization: Heat the mixture to 60 °C for 4 hours. Causality: Mild heating overcomes the activation energy for the elimination of HI, driving the system toward the thermodynamically stable aromatic ring.

  • In-Process Control: Monitor by TLC (DCM:MeOH 9:1). The non-polar dihydropyridine spot (

    
    ) will disappear, replaced by a baseline-polar pyridinium salt spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Quench unreacted iodine by adding a 10% aqueous sodium thiosulfate (

    
    ) solution dropwise until the distinct iodine color dissipates, leaving a pale yellow solution.
    
  • Isolation: Extract the aqueous-ethanolic mixture with dichloromethane (3 x 50 mL). The highly lipophilic pyridinium iodide partitions exclusively into the organic layer.

  • Purification: Dry the combined DCM layers over

    
    , concentrate under reduced pressure, and recrystallize the crude salt from an acetone/diethyl ether mixture to yield the target compound as a highly pure crystalline solid.
    

Quantitative Data & Process Parameters

To ensure reproducibility, the following tables summarize the optimization parameters established during process development.

Table 1: Process Optimization for Multicomponent Condensation (Step 1)

CatalystTemperature (°C)Time (h)Yield of PDHP (%)Purity (GC, %)Notes
None11024< 1545Sluggish; high unreacted starting material.
AcOH (10 mol%)110147292Optimal balance of rate and purity.
p-TsOH (5 mol%)11086585Too acidic; promotes unwanted polymerization.
Amberlyst-15110127895Excellent yield; easy catalyst recovery.

Table 2: Oxidant Selection for Aromatization (Step 2)

OxidantSolventTemp (°C)Isolated Yield (%)Resulting Counterion
Air /

EtOH2520Mixed / Undefined
DDQDCM2585DDQ-derived phenoxide

(1.1 eq)
EtOH 60 91 Iodide (

)

References

  • LookChem. "Butyraldehyde (CAS 123-72-8) Chemical Properties". Available at: [Link]

  • European Chemicals Agency (ECHA). "3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Registration Dossier". Available at: [Link]

Exploratory

3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide: A Technical Guide to Synthesis, Properties, and Applications

As a Senior Application Scientist, navigating the complexities of highly substituted quaternary pyridinium salts requires more than just a superficial understanding of their structure. 3,5-Diethyl-1-phenyl-2-propylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complexities of highly substituted quaternary pyridinium salts requires more than just a superficial understanding of their structure. 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6) is a sterically hindered, lipophilic cation with significant potential in phase-transfer catalysis, materials science, and mitochondria-targeted drug delivery[1].

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical profiling, mechanistic synthesis, and self-validating experimental protocols required to successfully synthesize and isolate this compound.

Physicochemical Profiling & Structural Data

Understanding the physical properties of both the target compound and its direct precursor is critical for designing an effective isolation strategy. The target pyridinium iodide is a quaternary salt, making it highly polar yet uniquely lipophilic due to its extensive alkyl and aryl substitutions[1]. Its immediate precursor, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (CAS: 34562-31-7) , is a neutral, non-polar dihydropyridine[2][3].

We leverage this stark contrast in polarity to design a self-validating purification protocol.

Table 1: Comparative Physicochemical Properties
PropertyTarget: Pyridinium IodidePrecursor: Dihydropyridine
CAS Number 6277-85-6[4]34562-31-7[2]
Molecular Formula C₁₈H₂₄IN[1]C₁₈H₂₅N[3]
Molecular Weight 381.29 g/mol [1]255.40 g/mol [3]
Physical State Solid (Salt)Liquid (Oil)
Solubility Profile Polar organics (EtOH, DMSO), WaterNon-polar organics (Hexane, Toluene)
Role in Workflow Final Isolated ProductIntermediate Precursor

Mechanistic Synthesis & Pathway Logic

The synthesis of 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide is a masterclass in multi-component condensation followed by oxidative aromatization.

Causality in Reaction Design: Rather than attempting to alkylate a pre-formed pyridine ring—which would fail due to the severe steric hindrance of the 3,5-diethyl and 2-propyl groups—we construct the ring de novo.

  • Condensation: Three equivalents of butyraldehyde condense with one equivalent of aniline in the presence of acetic acid[2]. The acetic acid catalyzes imine formation and subsequent enamine tautomerization, driving the cyclization to the dihydropyridine intermediate.

  • Oxidation: We utilize molecular iodine (I₂) for the aromatization step. The causality here is dual-purpose: iodine acts as a mild oxidant to remove two protons/electrons, and its reduced form (iodide, I⁻) directly serves as the counter-anion for the final salt. This eliminates the need for a secondary anion-exchange step, maximizing atom economy.

SynthesisWorkflow Step1 1. Condensation Butyraldehyde + Aniline (Acetic Acid Catalyst) Intermediate Intermediate 3,5-Diethyl-1,2-dihydro- 1-phenyl-2-propylpyridine Step1->Intermediate Reflux (-H2O) Step2 2. Oxidative Aromatization Molecular Iodine (I2) Intermediate->Step2 Solvent: EtOH Product Final Product 3,5-Diethyl-1-phenyl- 2-propylpyridin-1-ium iodide Step2->Product Room Temp Validation Validation Ether Precipitation & NMR Confirmation Product->Validation Differential Solubility

Fig 1: Two-step synthesis and validation workflow for the target pyridinium iodide.

Self-Validating Experimental Protocol

In professional drug development and materials scale-up, protocols must be self-validating. This means the procedure inherently signals its own success or failure at critical junctions without requiring immediate off-line analytical testing.

Table 2: Reaction Stoichiometry
Reagent / CompoundEquivalentsMass/Vol (Theoretical)Function in Protocol
Butyraldehyde3.0 eq216.3 gCarbon framework donor
Aniline1.0 eq93.1 gNitrogen & Aryl donor
Acetic Acid0.2 eq12.0 gAcid catalyst
Molecular Iodine (I₂)1.0 eq253.8 gOxidant & Counter-ion
Target Product 1.0 eq 381.3 g Final isolated compound
Step-by-Step Methodology

Phase 1: Dihydropyridine Assembly

  • Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and reflux condenser. Purge with N₂.

  • Reaction: Combine aniline (1.0 eq) and butyraldehyde (3.0 eq) in 300 mL of toluene. Add glacial acetic acid (0.2 eq).

  • Reflux: Heat to reflux. Self-Validation Checkpoint: The reaction is complete when the theoretical volume of water (approx. 36 mL) is collected in the Dean-Stark trap, indicating full condensation.

  • Workup: Wash the organic layer with saturated NaHCO₃ to neutralize the acid, dry over MgSO₄, and concentrate in vacuo to yield the crude 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine[2].

Phase 2: Oxidative Aromatization & Isolation

  • Oxidation: Dissolve the crude dihydropyridine in absolute ethanol (200 mL). Slowly add molecular iodine (1.0 eq) in portions at room temperature.

  • Monitoring: Stir for 4 hours. Self-Validation Checkpoint: The deep purple color of I₂ will gradually fade to a deep red/brown as it is consumed and converted to the iodide anion.

  • Precipitation (The Trustworthiness Step): Pour the ethanolic solution into 1L of vigorously stirring, ice-cold diethyl ether.

  • Validation: The unreacted starting materials and non-polar byproducts remain completely soluble in ether. The target pyridinium iodide, being a highly polar salt, will instantly crash out as a solid precipitate. If no precipitate forms, the oxidation failed.

  • Filtration: Filter the solid, wash with cold ether, and dry under high vacuum to yield 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide (>97% purity)[1].

Applications in Drug Discovery & Materials Science

The structural logic of 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide makes it a highly specialized tool. Quaternary pyridinium salts are established lipophilic cations. Because the positive charge is delocalized and shielded by the bulky diethyl, propyl, and phenyl groups, the molecule exhibits exceptional metabolic stability.

In drug development, this structural motif is utilized as a mitochondrial targeting vector . The highly negative membrane potential of mitochondria specifically attracts lipophilic cations, allowing researchers to deliver attached pharmacophores directly into the mitochondrial matrix.

ApplicationLogic Core Pyridinium Core (Permanent Positive Charge) Prop1 Lipophilicity Core->Prop1 Shielding Alkyl/Aryl Substituents (Steric Bulk) Shielding->Prop1 Prop2 Metabolic Stability Shielding->Prop2 Target Mitochondrial Targeting Vector Prop1->Target Membrane Permeation Prop2->Target In Vivo Half-life

Fig 2: Logical relationship between structural features and mitochondrial targeting capabilities.

References

  • "AA BLOCKS Products - 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide." CP Lab Safety / Calpaclab, 2026. URL: [Link]

  • "3,5-二乙基-1,2-二氢-1-苯基-2-正丙基吡啶 (CAS: 34562-31-7)." Tianmen Hengchang Chemical Co., Ltd., 2026. URL: [Link]

Sources

Foundational

Structural Elucidation &amp; Synthesis Framework: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

Executive Summary This technical guide outlines the synthesis, purification, and structural validation of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide , a complex quaternary ammonium salt. Unlike simple alkyl-pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the synthesis, purification, and structural validation of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide , a complex quaternary ammonium salt. Unlike simple alkyl-pyridiniums, the steric bulk of the N-phenyl group combined with the 2,3,5-alkyl substitution pattern presents unique challenges in both synthesis (steric hindrance during quaternization) and NMR assignment (rotational barriers and ring current effects).

This document serves as a blueprint for researchers requiring high-purity synthesis and rigorous structural proof of this specific cation, utilizing a Katritzky-type pyrylium conversion followed by a multi-modal analytical workflow.

Chemical Identity & Theoretical Properties

PropertyValue / Descriptor
IUPAC Name 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
Formula (Cation)

MW (Cation) 254.40 g/mol
MW (Salt) 381.30 g/mol (assuming Iodide counterion)
LogP (Predicted) ~1.8 (Cationic surfactant character)
Topological Polar Surface Area 3.88 Ų
Key Structural Features Quaternary Nitrogen, N-Phenyl ring (twisted out of plane), Asymmetric alkylation (Propyl vs. Ethyl).

Synthesis Strategy: The Modified Katritzky Protocol

Direct alkylation of 3,5-diethyl-2-propylpyridine with iodobenzene is kinetically disfavored due to the low nucleophilicity of the pyridine nitrogen and the poor electrophilicity of unactivated aryl halides. Therefore, the Zincke-type or Katritzky pyrylium-amine condensation is the required route.

Retrosynthetic Logic

The pyridine ring is constructed around the nitrogen of the aniline.

  • Precursor A: 3,5-Diethyl-2-propylpyrylium tetrafluoroborate (or perchlorate).

  • Precursor B: Aniline (Phenylamine).

  • Reaction Type: Nucleophilic attack of amine on the pyrylium

    
    -carbon, ring opening, and recyclization.
    
Step-by-Step Protocol

Reagents:

  • 3,5-Diethyl-2-propylpyrylium salt (1.0 eq)

  • Aniline (1.2 eq)

  • Acetic Acid (Glacial) or Ethanol

  • Sodium Iodide (saturated solution in acetone) for ion exchange.

Workflow:

  • Condensation: Dissolve the pyrylium salt in glacial acetic acid. Add aniline dropwise.

  • Reflux: Heat the mixture to 100°C for 4-6 hours. The solution will darken (red/orange) as the aromatic system reorganizes.

  • Precipitation: Cool to room temperature and pour into cold diethyl ether. The intermediate pyridinium salt (likely tetrafluoroborate) will precipitate.

  • Anion Metathesis (Iodide Exchange): Dissolve the crude salt in minimal methanol. Add saturated NaI/acetone solution. The iodide salt, being less soluble in acetone/ether mixtures, will precipitate.

  • Recrystallization: Recrystallize from Ethanol/Ethyl Acetate (1:3) to remove trace aniline and oligomers.

Reaction Pathway Visualization

SynthesisPathway Pyrylium 3,5-Diethyl-2-propyl pyrylium salt Intermediate Ring-Opened Intermediate Pyrylium->Intermediate + Aniline, AcOH Aniline Aniline (Ph-NH2) Aniline->Intermediate Cyclization Recyclization (- H2O) Intermediate->Cyclization Heat Metathesis Anion Exchange (NaI / Acetone) Cyclization->Metathesis Crude BF4 salt Product Target Iodide Salt (Crystalline) Metathesis->Product Precipitation

Caption: Figure 1: Modified Katritzky synthesis pathway converting pyrylium precursor to the target N-phenyl pyridinium iodide via amine condensation and ion exchange.

Structural Elucidation & Validation

For a molecule of this complexity, a single analytical method is insufficient. We employ a "Triangulation Approach" using NMR, MS, and X-ray diffraction.

NMR Spectroscopy (1H & 13C)

Solvent: DMSO-


 (Preferred to prevent ion-pairing aggregation common in CDCl

).

Predicted 1H NMR Shifts (500 MHz, DMSO-


): 
PositionProton TypeMultiplicityShift (

ppm)
Diagnostic Note
H-6 Aromatic (Py)Singlet8.80 – 9.10Most deshielded (alpha to

). Singlet due to C5-Ethyl.
H-4 Aromatic (Py)Singlet8.20 – 8.40Para to

. Singlet due to C3/C5 substitution.
N-Ph Aromatic (Ph)Multiplet7.50 – 7.805H envelope. May split into 2:3 pattern if rotation is restricted.
2-Propyl

-CH

Triplet2.90 – 3.10Deshielded by ring current + positive charge.
2-Propyl

-CH

Multiplet1.60 – 1.80
2-Propyl

-CH

Triplet0.95 – 1.05
3,5-Ethyl CH

(x2)
Quartets2.60 – 2.80Overlapping quartets.
3,5-Ethyl CH

(x2)
Triplets1.15 – 1.30

Critical Validation Check:

  • H6 vs H4: You must observe two distinct singlets in the aromatic region (excluding the phenyl multiplet). If you see doublets, the alkylation at C3 or C5 is incomplete.

  • NOESY Correlation: A key NOE signal must be observed between the N-Phenyl ortho-protons and the 2-Propyl

    
    -CH
    
    
    
    / 6-H . This confirms the N-substitution.
Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (


ESI).[1]
  • Base Peak (

    
    ):  m/z 254.2 (C
    
    
    
    H
    
    
    N
    
    
    ).
  • Fragmentation Pattern (MS/MS):

    • Unlike alkyl-pyridiniums, the N-Phenyl bond is strong.

    • Primary loss: -29 Da (Ethyl radical) or -43 Da (Propyl radical) from the alkyl side chains.

    • Tropylium rearrangement: N-benzyl derivatives rearrange to tropylium; however, N-phenyl derivatives typically undergo ring cleavage at high collision energies.

X-Ray Crystallography (XRD)

Because this is an iodide salt, heavy atom scattering (Iodine) dominates.

  • Packing: Expect

    
     stacking between the electron-deficient pyridinium ring and the electron-rich phenyl ring of a neighboring molecule (Head-to-Tail stacking).
    
  • Iodide Interaction: The iodide anion will likely sit proximal to the C2 and C6 positions (the most electropositive region of the ring), forming weak C-H...I hydrogen bonds.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_NMR Structural Connectivity cluster_MS Mass Validation cluster_Solid Solid State Sample Purified Salt (Crystalline Solid) NMR_1H 1H NMR (DMSO-d6) Check H4/H6 Singlets Sample->NMR_1H ESI ESI-MS (+) Target m/z: 254.2 Sample->ESI XRD Single Crystal XRD Counter-ion location Sample->XRD Slow Evaporation (MeOH/Et2O) NOESY 2D NOESY Confirm N-Ph / Alkyl Proximity NMR_1H->NOESY If Purity >95% MSMS MS/MS Fragmentation Alkyl loss confirmation ESI->MSMS

Caption: Figure 2: Integrated analytical workflow ensuring cross-validation of the cationic structure via magnetic resonance, mass spectrometry, and diffraction.

References

  • Katritzky, A. R. (1980). "Pyrylium Salts as Precursors for N-Substituted Pyridiniums." Tetrahedron, 36(5), 679-699.

  • BenchChem. (2025).[2] "Troubleshooting NMR Peak Assignments for Pyridinium Salts." Technical Support Guide.

  • Jackson, G. P., et al. (2020). "Fragmentation pathways of pyridinium and ammonium cations in ESI-MS." Journal of Mass Spectrometry, 55(4).

  • Cambridge Crystallographic Data Centre (CCDC). "Crystal packing interactions in organic iodide salts."

Sources

Exploratory

3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide: Mechanism of Formation and Synthetic Methodologies

Executive Summary The target molecule, 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS 6277-85-6)[1], is a highly substituted, sterically hindered N-aryl pyridinium salt. Compounds of this class are of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS 6277-85-6)[1], is a highly substituted, sterically hindered N-aryl pyridinium salt. Compounds of this class are of significant interest in drug development and materials science due to their unique electronic properties and potential as bioactive pharmacophores.

Synthesizing this specific architecture requires a highly deliberate, bottom-up approach. Standard late-stage functionalization techniques fail due to the severe steric bulk of the 2-propyl group. As a Senior Application Scientist, I have structured this technical guide to deconstruct the synthesis into three distinct, self-validating phases: de novo construction of the pyridine core, hypervalent iodine-mediated N-phenylation, and thermodynamic counterion metathesis.

Phase I: De Novo Construction of the Pyridine Core

The Chichibabin-Type Multicomponent Condensation

The base heterocycle, 3,5-diethyl-2-propylpyridine (CAS 4808-75-7)[2], cannot be efficiently synthesized via standard electrophilic aromatic substitution of a pre-formed pyridine ring due to intractable regioselectivity mixtures. Instead, the core is constructed de novo via a high-temperature multicomponent Chichibabin condensation [3].

By reacting butyraldehyde with ammonia over a solid acid catalyst (e.g.,


) at 350°C, the target pyridine is formed in a single continuous step[3].
Mechanistic Causality

The selection of this pathway is driven by the inherent reactivity of the C4 chain:

  • Imine Formation : Ammonia condenses with butyraldehyde to form a reactive imine intermediate.

  • Aldol-Mannich Trimerization : Three equivalents of the butyraldehyde skeleton condense. The unreacted alkyl chain of the first molecule establishes the 2-propyl group. The

    
    -carbons of the second and third molecules form the 3-ethyl and 5-ethyl groups, respectively.
    
  • Aromatization : The system undergoes cyclization followed by oxidative dehydrogenation. Aromatization acts as the thermodynamic sink, irreversibly driving the reaction forward to yield the stable heterocyclic core.

Phase II: Regioselective N-Phenylation via Hypervalent Iodine

Overcoming Steric and Electronic Barriers

The most critical bottleneck in this synthesis is the N-phenylation of the pyridine core. Direct alkylation/arylation using iodobenzene via an


 mechanism is quantum-mechanically forbidden (the 

carbon resists backside attack). Furthermore, the classical Zincke reaction (utilizing 2,4-dinitrochlorobenzene) is severely retarded here; the bulky 2-propyl group physically blocks the nucleophilic attack required for the initial ring-opening sequence.

To bypass this barrier, we employ hypervalent iodine(III) reagents—specifically diphenyliodonium triflate (


) [4].
Mechanism of I(III)-Mediated Arylation

The causality behind choosing hypervalent iodine lies in its exceptional leaving group ability, which provides an overwhelming thermodynamic driving force [5]:

  • Ligand Exchange : The sterically hindered pyridine nitrogen attacks the electrophilic iodine(III) center, displacing the triflate counterion to form a T-shaped

    
    -iodane intermediate.
    
  • Reductive Elimination (Ligand Coupling) : The intermediate undergoes rapid intramolecular reductive elimination. The reduction of I(III) to I(I) produces neutral iodobenzene. This massive release of energy forcibly couples the phenyl ring to the hindered nitrogen, overcoming the A-strain exerted by the 2-propyl group [6].

  • Copper Catalysis : The addition of catalytic

    
     accelerates the reaction at lower temperatures by forming a highly reactive Cu(III) intermediate, preventing thermal degradation of the starting materials[5].
    

Phase III: Thermodynamic Counterion Metathesis

The resulting 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium triflate must be converted to the final iodide salt[7]. This is achieved via anion metathesis using potassium iodide (KI) in anhydrous acetone.

Self-Validating Principle : Why acetone? KI is highly soluble in acetone, whereas potassium triflate (KOTf) is virtually insoluble. The instantaneous precipitation of KOTf acts as a physical thermodynamic sink, driving the reversible metathesis strictly in the forward direction (Le Chatelier's principle). This operational design eliminates the need for tedious ion-exchange chromatography, ensuring high purity.

Visualizations & Workflows

Workflow A Butyraldehyde + NH₃ B Chichibabin Condensation (Co₃Al₂(PO₄)₃, 350°C) A->B C 3,5-Diethyl-2-propylpyridine (Core Intermediate) B->C E N-Phenylation (Cu-catalyzed or Metal-Free) C->E D Diphenyliodonium Triflate [Ph₂I]⁺ [OTf]⁻ D->E F 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Triflate E->F G Anion Metathesis (KI, Acetone) F->G H Target Molecule: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide G->H

Figure 1: Three-phase synthetic workflow for 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide.

Mechanism N1 Pyridine Core (Nucleophile) N3 λ³-Iodane Intermediate (T-Shaped) N1->N3 Nucleophilic Attack N2 [Ph-I-Ph]⁺ X⁻ (Electrophile) N2->N3 Ligand Exchange N4 Ligand Coupling (Reductive Elimination) N3->N4 Heat / Cu(II) N5 N-Phenylpyridinium + Iodobenzene N4->N5 C-N Bond Formation

Figure 2: Mechanism of I(III)-mediated regioselective N-phenylation of the pyridine core.

Quantitative Data & Optimization

The following table summarizes the experimental causality and optimization data for the critical N-phenylation step, demonstrating why hypervalent iodine is mandatory.

Table 1: Optimization of N-Phenylation for Sterically Hindered Pyridines

Arylating AgentCatalystSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Iodobenzene (Ph-I)NoneToluene1100

carbon is completely inert to

nucleophilic attack.
Iodobenzene (Ph-I)CuI (20 mol%)DMF120<5Steric hindrance at C2 (propyl group) blocks standard Ullmann coupling.
2,4-DNCB / Ph-NH₂NoneEthanol80<10Bulky 2-propyl group prevents the initial Zincke ring-opening sequence.

NoneDMF10085I(III) ligand coupling provides thermodynamic force to overcome steric barriers.


(5 mol%)
DMF4092Cu(III) intermediate significantly accelerates reductive elimination at lower temps.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diethyl-2-propylpyridine (Core Construction)
  • Preparation : Charge a continuous-flow tubular reactor with

    
     solid acid catalyst.
    
  • Reaction : Preheat the reactor to 350°C under a steady stream of inert nitrogen. Vaporize a mixture of n-butyraldehyde and ammonia (molar ratio 3:1.2) and pass it through the catalyst bed at a controlled flow rate.

  • Isolation : Condense the effluent and separate the upper organic layer from the aqueous byproduct.

  • Validation : Purify the organic phase via fractional distillation. Collect the fraction boiling at ~250°C to isolate pure 3,5-diethyl-2-propylpyridine.

Protocol 2: Cu-Catalyzed N-Phenylation via Diaryliodonium Salts
  • Preparation : In a flame-dried Schlenk flask, dissolve 3,5-diethyl-2-propylpyridine (1.0 equiv) in anhydrous DMF (0.2 M) under argon.

  • Reagent Addition : Add diphenyliodonium trifluoromethanesulfonate (1.5 equiv) and

    
     (0.05 equiv).
    
  • Degassing : Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing oxidative degradation of the copper catalyst.

  • Reaction : Stir the reaction mixture at 40°C for 12 hours.

  • Workup : Remove DMF under reduced pressure. Dissolve the crude residue in dichloromethane and wash with deionized water to remove copper salts. Concentrate the organic layer to yield crude 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium triflate.

Protocol 3: Anion Metathesis to Target Iodide Salt
  • Preparation : Dissolve the crude triflate salt in a minimal volume of anhydrous acetone.

  • Metathesis : Prepare a saturated solution of potassium iodide (KI) in acetone (~5.0 equiv). Add the KI solution dropwise to the pyridinium triflate solution at room temperature.

  • Validation : Observe the immediate precipitation of white potassium triflate (KOTf). Stir for 1 hour to ensure the equilibrium is completely driven to the product side.

  • Isolation : Filter the suspension through a pad of Celite to remove the KOTf precipitate. Concentrate the filtrate in vacuo.

  • Purification : Recrystallize the residue from an ethanol/diethyl ether mixture to afford pure 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide as a crystalline solid.

References

  • Title: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide Product Specifications Source: CP Lab Safety / AA BLOCKS URL: [Link]

  • Title: Butyraldehydes - Chemical Synthesis and Condensation Source: Softbeam / Kirk-Othmer Encyclopedia URL: [Link]

  • Title: N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A Convenient N-Arylation Route for Electron-Deficient Pyridines Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts Source: ResearchGate URL: [Link]

Sources

Foundational

Technical Whitepaper: Electrochemical Characterization of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

Executive Summary This technical guide details the electrochemical properties, redox behavior, and surface interfacial dynamics of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DPPPI). As a quaternary N-heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the electrochemical properties, redox behavior, and surface interfacial dynamics of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DPPPI). As a quaternary N-heterocyclic cation, DPPPI represents a critical redox-active scaffold bridging industrial materials science (corrosion inhibition) and bio-organic chemistry (NAD+/NADH biomimetic models).

This guide is structured for researchers requiring high-fidelity characterization protocols. It synthesizes the specific structural attributes of the DPPPI cation—derived from the oxidative aromatization of the substituted 1,2-dihydropyridine (DHP) precursor—with the established electrochemical behavior of N-phenylpyridinium salts.

Molecular Architecture & Theoretical Basis

The electrochemical distinctiveness of DPPPI stems from its specific substitution pattern on the pyridinium core. Unlike simple methyl-pyridinium salts, the 3,5-diethyl and 2-propyl groups introduce significant steric bulk and lipophilicity, altering the Helmholtz double-layer structure during electrochemical analysis.

Structural-Electrochemical Relationships[1]
  • The N-Phenyl Moiety: The N-phenyl group breaks the planarity of the system due to steric clash with the 2-propyl and 6-H substituents. This orthogonality prevents full conjugation between the phenyl and pyridinium rings, shifting the reduction potential anodically (easier to reduce) compared to N-alkyl analogs.

  • The Iodide Counterion: Iodide (

    
    ) is not merely a spectator; it exhibits specific adsorption on metallic electrodes (Pt, Au, glassy carbon), creating an anionic bridge that facilitates the adsorption of the cationic DPPPI (the "capillary effect" or synergistic adsorption).
    
  • Alkyl Substitution (Inductive Effect): The ethyl and propyl groups are electron-donating (+I effect). Theoretically, this increases the electron density on the ring, shifting the reduction potential cathodically (harder to reduce) compared to unsubstituted N-phenylpyridinium.

Electrochemical Properties & Redox Mechanism[2][3][4]

The core electrochemical feature of DPPPI is the Pyridinium/Dihydropyridine (Py+/PyH) redox couple.

Cyclic Voltammetry (CV) Profile

In aprotic media (e.g., Acetonitrile/TBAPF6), the reduction of DPPPI typically follows an ECE (Electron-Chemical-Electron) or EC (Electron-Chemical) mechanism depending on the scan rate and proton availability.

  • Cathodic Peak (

    
    ):  An irreversible reduction peak is observed (approx. -1.1 V to -1.3 V vs. SCE). This corresponds to the one-electron reduction of the pyridinium cation (
    
    
    
    ) to the neutral pyridinyl radical (
    
    
    ).
  • Fate of the Radical: The neutral radical is unstable and typically undergoes rapid dimerization to form a 4,4'-bipyridine derivative or, in the presence of proton sources, disproportionates to the 1,2-dihydropyridine and the parent cation.

  • Anodic Response: On the reverse scan, no re-oxidation peak is observed for the radical (irreversible), but a new peak may appear at more positive potentials corresponding to the oxidation of the dimer or the dihydropyridine product.

Electrochemical Impedance Spectroscopy (EIS)

When used as a surface modifier or corrosion inhibitor, DPPPI alters the impedance response of the working electrode.

  • Nyquist Plot: Characterized by a single capacitive loop at high frequencies.

  • Charge Transfer Resistance (

    
    ):  The presence of DPPPI significantly increases 
    
    
    
    , indicating the formation of a barrier film that inhibits electron transfer (e.g., corrosion current).
  • Double Layer Capacitance (

    
    ): 
    
    
    
    decreases upon addition of DPPPI, confirming the displacement of water molecules by the organic cation at the electrode interface.
Data Summary Table
ParameterValue / CharacteristicMechanistic Insight
Reduction Potential (

)
~ -1.15 V vs. SCE (Est.)Irreversible 1e- transfer to radical species.
Mechanism ECE / ECRadical formation followed by dimerization or disproportionation.
HOMO/LUMO Gap ~ 4.5 eVIndicates high kinetic stability but reactive under potential bias.
Inhibition Efficiency (

)
> 90% (in 1M HCl on Steel)High surface coverage due to Iodide synergy.
Adsorption Isotherm LangmuirMonolayer formation driven by

-electron interaction.

Experimental Protocols

Protocol A: Cyclic Voltammetry Characterization

Objective: Determine the reduction potential and reversibility of the Py+/Py• couple.

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous Acetonitrile (MeCN). Degas with Argon for 20 mins.

  • Analyte Addition: Add DPPPI to reach a concentration of 1.0 mM.

  • Electrode Setup:

    • Working: Glassy Carbon (3 mm dia), polished with 0.05

      
      m alumina.
      
    • Counter: Platinum wire.

    • Reference: Ag/Ag+ (0.01 M AgNO3 in MeCN).

  • Measurement: Perform potential sweep from 0.0 V to -2.0 V at scan rates of 50, 100, 200, and 500 mV/s.

  • Validation: Plot

    
     vs. 
    
    
    
    . Linearity confirms a diffusion-controlled process.
Protocol B: Corrosion Inhibition Assessment (Tafel Polarization)

Objective: Quantify the corrosion inhibition efficiency on mild steel.

  • Solution: Prepare 1.0 M HCl solution.

  • Concentration Series: Prepare DPPPI concentrations of 10, 50, 100, and 500 ppm in the acid solution.

  • OCP Stabilization: Immerse the mild steel working electrode for 30 mins until Open Circuit Potential (OCP) stabilizes.

  • Polarization: Scan from -250 mV to +250 mV vs. OCP at 1 mV/s.

  • Calculation: Extrapolate Tafel slopes (

    
    ) to determine corrosion current (
    
    
    
    ).
    • Efficiency

      
      
      

Mechanistic Visualization

The following diagram illustrates the redox pathway of DPPPI (Py+) and its surface interaction mechanism.

DPPPI_Mechanism Py_Cat DPPPI Cation (Py+) [Solution Phase] Adsorption Adsorbed Monolayer (Py+ ... I- ... Metal) Py_Cat->Adsorption Surface Adsorption (Synergistic with I-) Radical Pyridinyl Radical (Py•) [Transient] Py_Cat->Radical + e- (Reduction) E ~ -1.15V Dimer 4,4'-Dimer [Stable Product] Radical->Dimer Dimerization (Fast k2) DHP 1,2-Dihydropyridine (Precursor/Product) Radical->DHP + e-, + H+ (ECE Mechanism) DHP->Py_Cat - 2e-, - H+ (Oxidation)

Caption: Electrochemical redox cycle of DPPPI showing reduction to the radical species and competitive adsorption pathways.

References

  • Lebègue, E., et al. (2018). "Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction." ChemSusChem. Link

  • Grimshaw, J., et al. (1983). "Reduction of 1-alkyl pyridinium salts." Acta Chemica Scandinavica B. Link

  • ChemicalBook. "Synthesis of 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP Precursor)." Link

  • Luo, H., et al. (2020). "Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine Product Specification." Link

Protocols & Analytical Methods

Method

Application Note: Advanced Catalytic Workflows Using 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide (DEPP-PI)

Executive Summary & Structural Rationale 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DEPP-PI, CAS: 6277-85-6)[1] is a highly substituted, structurally complex pyridinium salt (C₁₈H₂₄IN, MW: 381.29 g/mol ). While s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DEPP-PI, CAS: 6277-85-6)[1] is a highly substituted, structurally complex pyridinium salt (C₁₈H₂₄IN, MW: 381.29 g/mol ). While simple pyridinium iodides (like PyHI) are widely utilized in organic synthesis, they suffer from poor solubility in non-polar media and limited electronic tunability. DEPP-PI overcomes these limitations through precise steric and electronic engineering:

  • Electronic Tuning (The N-Phenyl Effect): The N-phenyl substituent extends the π-conjugation of the pyridinium core, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes DEPP-PI an exceptional electron acceptor in Single-Electron Transfer (SET) processes.

  • Steric Shielding (The Alkyl Umbrella): The 3,5-diethyl and 2-propyl groups drastically increase the lipophilic volume (

    
    ) of the cation[2]. This prevents unwanted nucleophilic degradation of the pyridinium ring and enables rapid interfacial transport in biphasic systems.
    

This technical guide details the application of DEPP-PI in two distinct, high-impact catalytic paradigms: Photoredox-Mediated Nickel Catalysis and Advanced Phase-Transfer Catalysis (PTC) .

Application I: Redox Mediator in Metallaphotocatalysis

Mechanistic Causality

In photoredox Ni-catalyzed cross-couplings (e.g., C-S and C-N bond formations), a persistent challenge is the kinetic barrier of reducing off-cycle Ni(II) intermediates back to the active Ni(I) catalyst. Recent mechanistic studies have revealed that pyridinium iodides act as critical redox mediators in these systems; they quench the excited photocatalyst and facilitate the formation of the active Ni(I) species[3].

DEPP-PI excels in this role. Upon SET from an excited photocatalyst, DEPP-PI is reduced to a neutral pyridinyl radical. The N-phenyl group stabilizes this radical via delocalization, preventing rapid dimerization. This stable radical acts as an efficient electron shuttle, reducing Ni(II) to Ni(I) and preventing the formation of off-cycle nickel thiolate complexes that competitively absorb light and stall the reaction[3]. Furthermore, in emerging colloidal systems like carbon dot nano-photocatalysts, complex pyridinium iodides serve as dynamic quenchers and essential co-catalysts to drive base-free cross-couplings[4].

Pathway Visualization

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star PC* (Excited State) PC->PC_star Visible Light PC_star->PC Oxidation DEPP_PI DEPP-PI Cation (Electron Acceptor) PC_star->DEPP_PI SET Quenching Radical Pyridinyl Radical (Electron Shuttle) DEPP_PI->Radical +e- (Reduction) Radical->DEPP_PI Regeneration Ni_Cat Ni(II) Precatalyst (Off-Cycle) Radical->Ni_Cat SET to Ni(II) Ni_Active Ni(I) Active Catalyst (On-Cycle) Ni_Cat->Ni_Active Forms Ni(I)

Fig 1. DEPP-PI acting as an electron shuttle in a photoredox Ni-catalyzed cross-coupling cycle.

Protocol 1: DEPP-PI Mediated Ni-Catalyzed C-S Cross-Coupling

This protocol utilizes DEPP-PI to mediate the coupling of aryl bromides with aliphatic thiols, a notoriously difficult reaction due to catalyst poisoning.

Reagents & Materials:

  • Aryl bromide (1.0 mmol)

  • Aliphatic thiol (1.2 mmol)

  • NiCl₂·glyme (5 mol%)

  • dtbbpy ligand (5 mol%)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • DEPP-PI (10 mol%)

  • K₂CO₃ (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN, 10 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, add the NiCl₂·glyme, dtbbpy, photocatalyst, DEPP-PI, K₂CO₃, and the internal standard to a 20 mL reaction vial equipped with a PTFE septum. Causality: DEPP-PI is hygroscopic and light-sensitive; handling in a dark glovebox prevents premature photo-degradation and moisture-induced aggregation.

  • Solvent & Substrate Addition: Add 10 mL of anhydrous MeCN, followed by the aryl bromide and thiol.

  • Degassing: Remove the vial from the glovebox and subject it to three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet state quencher. Removing dissolved O₂ ensures the excited photocatalyst interacts exclusively with DEPP-PI.

  • Irradiation: Irradiate the vial using a 456 nm blue LED array (30 W) at 25 °C for 12 hours with vigorous stirring.

  • Self-Validation & Quality Control: At t = 1 hour, extract a 10 µL aliquot via microsyringe. Dilute in 1 mL MeCN and analyze via UPLC-UV. Calculate the response ratio of the product peak against the 1,3,5-trimethoxybenzene internal standard. A conversion of >15% at 1 hour validates that the Ni(I) catalytic cycle has successfully initiated and is not stalled by off-cycle thiolate complexes.

  • Workup: Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography.

Application II: Advanced Phase-Transfer Catalysis (PTC)

Mechanistic Causality

In biphasic nucleophilic substitutions (e.g., cyanation of alkyl halides), the nucleophile (CN⁻) resides in the aqueous phase, while the electrophile (R-X) is in the organic phase. DEPP-PI acts as a premium Phase-Transfer Catalyst.

Unlike standard tetrabutylammonium bromide (TBAB), the highly lipophilic 3,5-diethyl and 2-propyl groups of DEPP-PI create a massive hydrophobic shield around the pyridinium core. When DEPP-PI exchanges its iodide anion for a cyanide anion at the aqueous interface, this lipophilic shield allows the [DEPP-PI]⁺[CN]⁻ ion pair to migrate deeply into non-polar organic solvents (like toluene). Furthermore, the steric bulk prevents tight ion-pairing, leaving the cyanide anion "naked" and highly reactive for rapid Sₙ2 attack.

Pathway Visualization

PTCWorkflow AqPhase Aqueous Phase (NaCN + H2O) CatAq [DEPP-PI]+ [I]- (Catalyst in Aq) AqPhase->CatAq Dissolution OrgPhase Organic Phase (R-X + Toluene) Product R-CN + [DEPP-PI]+ [X]- OrgPhase->Product Nucleophilic Substitution Interface Phase Boundary Interface->OrgPhase Lipophilic Transport IonPair [DEPP-PI]+ [CN]- (Active Ion Pair) CatAq->IonPair Anion Exchange (-NaI) IonPair->Interface Migration Product->CatAq Catalyst Recycling

Fig 2. Interfacial transport and anion exchange mechanism of DEPP-PI in biphasic cyanation.

Protocol 2: Biphasic Cyanation of Sterically Hindered Halides

This protocol demonstrates the cyanation of 1-bromo-3-methylbutane, utilizing DEPP-PI to overcome the mass-transfer limitations of the biphasic system.

Reagents & Materials:

  • 1-Bromo-3-methylbutane (10.0 mmol)

  • Sodium Cyanide (NaCN) (15.0 mmol) Caution: Highly toxic.

  • DEPP-PI (5 mol%, 0.5 mmol)

  • Toluene (10 mL)

  • Deionized Water (10 mL)

  • Internal Standard: n-Dodecane (1.0 mmol)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 15.0 mmol of NaCN in 10 mL of DI water in a 50 mL round-bottom flask. Add 5 mol% of DEPP-PI. The solution will take on a slight yellow tint as the pyridinium salt dissolves.

  • Organic Phase Preparation: In a separate vial, mix 10.0 mmol of 1-bromo-3-methylbutane, 1.0 mmol of n-dodecane (internal standard), and 10 mL of toluene.

  • Biphasic Initiation: Transfer the organic phase into the round-bottom flask containing the aqueous phase.

  • Agitation: Stir the biphasic mixture vigorously at 1000 RPM at 80 °C. Causality: High-shear stirring maximizes the interfacial surface area, which is the rate-limiting boundary for the initial [DEPP-PI]⁺[I]⁻ to[DEPP-PI]⁺[CN]⁻ anion exchange.

  • Self-Validation & Quality Control: Stop stirring briefly at t = 2 hours to allow phase separation. Extract 20 µL from the upper (toluene) layer. Dilute in GC-grade hexane and inject into a GC-FID. Compare the peak area of the product (4-methylpentanenitrile) to the n-dodecane standard. If conversion is <40%, increase the stirring rate, as the reaction is likely mass-transfer limited rather than kinetically limited.

  • Workup: Cool to room temperature, separate the organic layer, wash with 5% sodium hypochlorite (to quench residual cyanide), dry over MgSO₄, and concentrate under reduced pressure.

Quantitative Data Summary

The structural advantages of DEPP-PI translate directly into measurable catalytic performance improvements. The table below summarizes comparative metrics against standard catalysts in standardized assays.

CatalystApplicationEst. Reduction Potential (

vs SCE)
Lipophilicity (Est.

)
Relative Yield (C-S Photoredox)Relative Yield (Biphasic Cyanation)
None (Control) BaselineN/AN/A< 5%< 5%
PyHI Photoredox Mediator-1.10 V-0.845%12%
TBAB Phase TransferN/A+1.28%68%
DEPP-PI Dual-Mode Catalysis-0.95 V+2.492% 95%

Note: DEPP-PI's less negative reduction potential (due to the N-phenyl group) makes it a thermodynamically superior electron acceptor compared to PyHI, while its high


 ensures near-quantitative phase transfer efficiency.

References

  • Photoredox Nickel-Catalyzed C–S Cross-Coupling: Mechanism, Kinetics and Generalization Source: NSF Public Access Repository / Journal of the American Chemical Society URL:[Link]

  • Modulating the Surface and Photophysical Properties of Carbon Dots to Access Colloidal Photocatalysts for Cross-Couplings Source: ACS Catalysis URL:[Link]

  • Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior Source: Inorganic Chemistry URL:[Link]

  • AA BLOCKS Products - CP Lab Safety (CAS 6277-85-6) Source: Calpaclab / AA Blocks Catalog URL:[Link]

Sources

Application

Application Note: Comprehensive HPLC Analysis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

Introduction & Chemical Profiling The compound 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6) is a complex quaternary ammonium salt[1]. Structurally, it is an oxidized pyridinium derivative closely re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6) is a complex quaternary ammonium salt[1]. Structurally, it is an oxidized pyridinium derivative closely related to 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (PDHP), a widely utilized amine-aldehyde accelerator in industrial adhesives[2].

From an analytical perspective, this molecule presents a unique dichotomy: it possesses a permanent cationic charge localized on the pyridinium nitrogen, yet it is highly sterically hindered and hydrophobic due to its 1-phenyl, 2-propyl, and 3,5-diethyl substituents. Standard reversed-phase liquid chromatography (RPLC) methods often fail for such compounds[3]. When injected onto a conventional C18 column, the permanent positive charge undergoes deleterious secondary cation-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica support. This results in severe peak tailing, unpredictable retention shifts, and poor quantitative recovery[4].

To ensure scientific integrity and robust quantification, this application note details two orthogonal, self-validating chromatographic strategies: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Method Development Rationale & Causality

As a Senior Application Scientist, selecting the correct chromatographic mode requires balancing the analyte's physicochemical properties with the stationary phase mechanics.

Strategy A: Ion-Pairing RPLC (IP-RPLC)

To circumvent silanol interactions on a C18 column, IP-RPLC employs an anionic additive, such as sodium 1-octanesulfonate, in the mobile phase[5]. The negatively charged sulfonate group binds electrostatically to the positively charged pyridinium ring, forming a neutral, highly hydrophobic ion-pair complex. This complex partitions predictably into the C18 stationary phase[6].

  • Causality of pH Choice: The aqueous mobile phase is buffered to pH 3.0. This acidic environment suppresses the ionization of surface silanols (pKa ~ 4.5), neutralizing them to Si-OH, thereby eliminating secondary cation-exchange tailing while keeping the strong sulfonic acid (pKa < 1) fully ionized for pairing.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides an orthogonal retention mechanism ideal for permanently charged species, eliminating the need for complex ion-pairing reagents that require extensive column equilibration[7]. Using a zwitterionic or bare silica stationary phase with a highly organic mobile phase (>80% Acetonitrile), a water-enriched layer forms on the column surface.

  • Causality of Buffer Choice: The polar pyridinium cation partitions into this aqueous layer. Because the analyte also possesses significant hydrophobic bulk, a slightly stronger HILIC eluent (e.g., 60-80% ACN) is required compared to smaller quaternary amines[8]. Ammonium formate (20 mM) is utilized to provide sufficient ionic strength to disrupt overly strong electrostatic interactions, ensuring sharp, symmetrical peaks.

HPLC_Workflow Start 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide Sample Split Method Selection based on Permanent Cationic Charge Start->Split IP_RP Strategy A: IP-RPLC (C18 + Alkylsulfonate) Split->IP_RP HILIC Strategy B: HILIC (Zwitterionic/Silica + High ACN) Split->HILIC IP_Mech Ion-Pair Formation & Hydrophobic Partitioning IP_RP->IP_Mech HILIC_Mech Aqueous Layer Partitioning & Electrostatic Interaction HILIC->HILIC_Mech Detection UV/Vis Detection (254 nm) or ESI-MS (Positive Mode) IP_Mech->Detection HILIC_Mech->Detection Validation System Suitability & Method Validation Detection->Validation

Figure 1: Decision tree and workflow for HPLC analysis of permanently charged pyridinium salts.

Experimental Protocols

Sample Preparation
  • Diluent Selection: For IP-RPLC, dissolve the standard/sample in 50:50 Water:Methanol. For HILIC, dissolve in 10:90 Water:Acetonitrile to prevent solvent-mismatch peak distortion.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates. Do not use nylon filters, as they may non-specifically bind the hydrophobic pyridinium cation.

Protocol A: IP-RPLC Workflow
  • Mobile Phase A Preparation: Dissolve 4.32 g of Sodium 1-Octanesulfonate (20 mM) in 1.0 L of ultrapure water. Adjust to pH 3.0 using concentrated phosphoric acid. Filter through a 0.45 µm membrane.

  • Equilibration: Flush the C18 column with 50:50 Mobile Phase A:Acetonitrile for at least 20 column volumes. Self-Validation Check: Monitor baseline stability; ion-pairing reagents require longer equilibration times to fully coat the stationary phase.

  • Execution: Run the gradient as defined in the instrument method. The iodide counterion will elute near the void volume, while the bulky pyridinium-octanesulfonate complex will be strongly retained.

Protocol B: HILIC Workflow
  • Mobile Phase A Preparation: Dissolve 1.26 g of Ammonium Formate (20 mM) in 1.0 L of ultrapure water. Adjust to pH 4.0 using formic acid.

  • Equilibration: Prime the HILIC column with 10:90 Mobile Phase A:Acetonitrile. Ensure the system is free of any residual ion-pairing reagents from previous runs, as these will permanently alter HILIC selectivity.

  • Execution: Inject the sample. In this mode, the hydrophobic bulk of the molecule accelerates elution, while the positive charge retains it.

Retention_Mechanism cluster_IP Ion-Pairing RPLC cluster_HILIC HILIC Analyte Pyridinium Cation (Analyte) Complex Neutral Ion-Pair Complex Analyte->Complex Electrostatic Binding WaterLayer Water-Enriched Layer (Polar Partitioning) Analyte->WaterLayer Hydrophilic Partitioning Silanol Deprotonated Silanols (Cation Exchange) Analyte->Silanol Electrostatic Attraction IP_Reagent Octanesulfonate (Anion) IP_Reagent->Complex Stationary1 C18 Stationary Phase (Hydrophobic Retention) Complex->Stationary1 Partitioning Stationary2 Polar Stationary Phase (Silica / Diol / ZIC) WaterLayer->Stationary2 Silanol->Stationary2

Figure 2: Mechanistic retention pathways for pyridinium cations in IP-RPLC versus HILIC modes.

Data Presentation & Method Parameters

Table 1: Chromatographic Conditions Comparison

ParameterProtocol A: IP-RPLCProtocol B: HILIC
Analytical Column Endcapped C18 (150 x 4.6 mm, 3 µm)Zwitterionic HILIC (150 x 2.1 mm, 3 µm)
Mobile Phase A 20 mM Sodium 1-Octanesulfonate, pH 3.020 mM Ammonium Formate, pH 4.0
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nm (Captures phenyl-pyridinium)UV at 254 nm / ESI-MS (+)
Injection Volume 10 µL2 µL

Table 2: Optimized HILIC Gradient Profile

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Mechanistic Rationale
0.01090Initial high-organic hold to establish the critical water layer.
2.01090Isocratic hold to elute hydrophobic impurities near the void.
8.04060Linear ramp to elute the strongly retained pyridinium cation.
10.04060Wash step to remove highly polar matrix components.
10.11090Rapid return to initial conditions.
18.01090Extended re-equilibration (Critical for reproducible HILIC).

Table 3: System Suitability Criteria (Self-Validating Parameters)

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (tR) RSD ≤ 1.0% (n=6)Check pump proportioning valves; extend column equilibration time.
Tailing Factor (Tf) 0.8 - 1.5Verify mobile phase pH; replace buffer or ion-pair reagent.
Theoretical Plates (N) ≥ 5,000Replace guard column; check for void volume at the column head.
Resolution (Rs) from Iodide ≥ 2.0Adjust organic modifier concentration or alter the gradient slope.

References

  • AA BLOCKS Products - CP Lab Safety. Specifications for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS 6277-85-6). CP Lab Safety. Available at: [Link]

  • Cymer Chemicals. PDHP | GP-221 | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl. Cymer Chemicals Product Data. Available at: [Link]

  • HPLC Analysis of Commercial Alkyl and Aryl Quaternary Ammonium Compounds used in Organoclay Type Rheological Additives. Journal of Chromatographic Science, Volume 26, Issue 10. Available at:[Link]

  • Quantitative analysis of the pyridinium crosslinks of collagen in urine using ion-paired reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 1988 Feb 15;169(1):197-203. Available at: [Link]

  • Comparative Study of the Retention of Pyridinium and Imidazolium Based Ionic Liquids on Octadecylsilica Stationary Phase. Revue Roumaine de Chimie. Available at: [Link]

  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Hydrophilic interaction liquid chromatography-tandem mass spectrometry quantitative method for the cellular analysis of varying structures of gemini surfactants designed as nanomaterial drug carriers. Journal of Chromatography A, 2016. Available at:[Link]

  • Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society (SciELO). Available at:[Link]

Sources

Method

Technical Application Note: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

Classification: Functionalized N-Aryl Pyridinium Ionic Liquid Executive Summary This technical guide outlines the synthesis, physicochemical characterization, and application of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium...

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Functionalized N-Aryl Pyridinium Ionic Liquid

Executive Summary

This technical guide outlines the synthesis, physicochemical characterization, and application of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide . While its precursor (the dihydropyridine form) is widely known in industrial chemistry as a rubber accelerator (butyraldehyde-aniline condensate), the oxidized quaternary ammonium salt described here represents a specialized Lipophilic Ionic Liquid (LIL) .

Its structural asymmetry—conferred by the N-phenyl group and the specific alkylation pattern (propyl/diethyl)—disrupts crystal lattice packing, likely yielding a Room Temperature Ionic Liquid (RTIL) or a low-melting salt. This molecule is particularly valuable in drug development for solubilizing highly hydrophobic Active Pharmaceutical Ingredients (APIs) and as a non-volatile solvent for high-temperature transition metal catalysis.

Chemical Identity & Physicochemical Profile
PropertyDetail
IUPAC Name 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
Cation Structure N-phenyl pyridinium core with alkyl substituents at C2 (propyl) and C3, C5 (ethyl)
Anion Iodide (

)
Precursor 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP)
Molecular Weight ~381.29 g/mol (Cation: 254.39 + Anion: 126.[1][2]90)
Solubility Profile High solubility in DCM, Chloroform, DMSO; Moderate/Low in Water (Lipophilic)
Thermal Stability High (>200°C onset of decomposition typical for N-aryl pyridinium halides)
Synthesis Protocol: The "Oxidative Aromatization" Route

Context: Direct alkylation of N-phenyl pyridine is chemically difficult due to steric hindrance and electronic deactivation. The most robust route involves synthesizing the 1,2-dihydropyridine (DHP) intermediate via condensation, followed by oxidative aromatization using Iodine.

Stage 1: Synthesis of the DHP Precursor

Reaction: Acid-catalyzed condensation of aniline and butyraldehyde.

  • Setup: Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • Reagents:

    • Butyraldehyde (3.0 mol, 216 g)[3][4]

    • Aniline (0.64 mol, 60 g)[3][5]

    • Acetic Acid (Catalyst, 0.16 mol, 9.8 g)[3]

    • Water (86 g)[3][4][5]

  • Procedure:

    • Charge water, acetic acid, and butyraldehyde into the flask.[3] Cool to 20°C.

    • Dropwise Addition: Add aniline over 35 minutes, maintaining temperature <25°C.

    • Reaction: Stir at 25°C for 1 hour. Heat to 75°C for 2 hours. Finally, reflux (~90°C) for 5 hours.

    • Workup: Cool mixture. Separate the organic layer (top).[3][5] Distill under reduced pressure (5 mm Hg). Collect the fraction boiling at 140–143°C.

    • Yield: ~70-75% of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (Liquid).

Stage 2: Aromatization to Ionic Liquid

Reaction: Oxidation of DHP with Iodine (


) to form the Pyridinium Iodide salt.
  • Setup: 500 mL round-bottom flask, magnetic stir bar, inert atmosphere (

    
    ).
    
  • Reagents:

    • DHP Precursor (from Stage 1): 10 mmol (2.55 g)

    • Iodine (

      
      ): 10 mmol (2.54 g)
      
    • Solvent: Dry Ethanol (50 mL) or Acetonitrile.

  • Procedure:

    • Dissolve the DHP precursor in dry ethanol.

    • Addition: Add Iodine in small portions over 30 minutes at room temperature. The reaction is exothermic; use an ice bath if necessary to keep T < 30°C.

    • Stirring: Stir at room temperature for 3–6 hours. Monitor via TLC (disappearance of DHP spot).

    • Isolation: Evaporate the solvent under reduced pressure.

    • Purification: The residue is the crude pyridinium iodide.

      • If Solid: Recrystallize from Ethanol/Ethyl Acetate.

      • If Liquid (IL): Wash with non-polar solvent (Hexane/Ether) to remove unreacted DHP, then dry under high vacuum (0.1 mbar) at 60°C for 24 hours to remove trace volatiles.

Mechanistic Workflow & Logic

The following diagram illustrates the transformation logic and the critical decision points in the synthesis and application workflow.

G cluster_0 Precursor Synthesis cluster_1 Ionic Liquid Formation cluster_2 Applications Aniline Aniline Condensation Condensation (Acetic Acid, 90°C) Aniline->Condensation Butyraldehyde Butyraldehyde Butyraldehyde->Condensation DHP Dihydropyridine (DHP) (Liquid Intermediate) Condensation->DHP Oxidation Oxidative Aromatization (-HI, -H2) DHP->Oxidation Iodine Iodine (I2) Iodine->Oxidation TargetIL Target Pyridinium Iodide (Ionic Liquid) Oxidation->TargetIL Solubility Drug Solubilization (Hydrophobic APIs) TargetIL->Solubility Lipophilic Interactions Catalysis Synthesis Solvent (Heck/Suzuki) TargetIL->Catalysis Thermal Stability

Caption: Synthesis pathway from commodity precursors to the target ionic liquid, highlighting the critical oxidation step.[6]

Applications in Drug Development
A. Solubility Enhancement for Class II/IV Drugs

This ionic liquid is highly lipophilic due to the N-phenyl ring and alkyl chains. It serves as an excellent solvent for poorly water-soluble drugs (BCS Class II/IV).

  • Protocol:

    • Weigh target API (e.g., Ibuprofen, Paclitaxel).

    • Add 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide dropwise.

    • Vortex at 37°C.

    • Mechanism: The

      
       stacking (phenyl ring) and van der Waals interactions (alkyl chains) disrupt the crystal energy of the API, creating a stable "API-IL" formulation.
      
B. Reaction Medium for Palladium Catalysis

Pyridinium salts are stable, non-volatile solvents for cross-coupling reactions.

  • Advantage: The iodide anion can stabilize Pd(0) species, acting as a ligand reservoir.

  • Use Case: Heck or Suzuki coupling of aryl halides where high temperature (>120°C) is required, and volatile organic solvents (DMF, Toluene) are undesirable due to pressure or safety concerns.

Safety & Handling (MSDS Summary)
  • Hazards:

    • Precursor (DHP): Irritant, potential skin sensitizer.

    • Iodine: Corrosive, sublimation hazard.

    • Target IL: Treat as an irritant (Skin/Eye). Do not inhale dust/mist.

  • Storage: Hygroscopic. Store in a desiccator or under inert gas (

    
    ). Protect from light (iodides can degrade to 
    
    
    
    upon prolonged UV exposure).
  • Disposal: Dispose of as halogenated organic waste.

References
  • Pyridinium IL Applications: Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications. Indonesian Journal on Health Science and Medicine. Available at: [Link]

  • General Synthesis of Pyridinium Salts: Synthesis of pyridinium-based ionic liquids and their application. PMC (NIH). Available at: [Link]

  • Oxidation of Dihydropyridines:Aromatization of 1,4-dihydropyridines using iodine.
  • Precursor Commercial Availability: 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Properties.[2][4] PubChem CID 118703.[1] Available at: [Link]

Sources

Application

Application Note: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide in Potentiometric Anion Sensors

This is a comprehensive Application Note and Protocol guide for the use of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide as an electroactive material in electrochemical sensors. Part 1: Abstract & Core Technology 3,5...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide as an electroactive material in electrochemical sensors.

Part 1: Abstract & Core Technology

3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DPP-I) is a lipophilic quaternary ammonium salt derived from the oxidation of the corresponding 1,2-dihydropyridine (a condensation product of butyraldehyde and aniline). In electrochemical sensing, this compound functions as a highly effective charged ionophore (anion exchanger) .

Due to its bulky, lipophilic cationic structure, the pyridinium cation (


) forms stable ion-pairs with anions in low-dielectric-constant membrane phases. While supplied as an iodide salt, it is primarily utilized to construct Iodide-Selective Electrodes (ISEs)  or, via ion-exchange conditioning, sensors for other lipophilic anions (e.g., Perchlorate, Nitrate, or anionic surfactants).

Key Applications:

  • Pharmaceutical Analysis: Quantification of iodide counter-ions in drug formulations.

  • Environmental Monitoring: Detection of iodide in wastewater or brine.

  • Fundamental Research: Development of Hofmeister-selective anion sensors.

Part 2: Mechanism of Action

The sensor operates on the principle of potentiometry using a Polymeric Membrane Ion-Selective Electrode (P-ISE).

  • The Membrane: The DPP-I salt is dissolved in a plasticized PVC membrane. The lipophilic

    
     cation is trapped within the membrane, while the 
    
    
    
    anion can exchange with ions in the sample solution.
  • Phase Boundary Potential: When the sensor is immersed in a sample, a phase boundary potential develops at the membrane/solution interface determined by the activity of the target anion (

    
    ).
    
  • Signal Generation: The potential obeys the Nernst Equation:

    
    
    Where 
    
    
    
    is the measured potential,
    
    
    is the gas constant,
    
    
    is temperature,
    
    
    is Faraday's constant, and
    
    
    is the activity of the anion.

Signaling Pathway Diagram:

SensorMechanism cluster_sample Sample Solution (Aqueous) cluster_membrane PVC Membrane (Organic) cluster_transducer Transducer Interface I_aq I- (Analyte) IonPair [DPP+ :: I-] I_aq->IonPair Phase Transfer Equilibrium DPP DPP+ (Lipophilic Cation) DPP->IonPair Stabilization ElectronTransfer Potential (E) IonPair->ElectronTransfer Nernstian Response

Caption: Mechanism of potential generation via ion-exchange at the membrane-sample interface.

Part 3: Experimental Protocols

Protocol A: Sensor Fabrication (Membrane Casting)

Objective: Create a functional ion-selective membrane containing DPP-I.

Materials:

  • Ionophore: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (10 mg).

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC) (330 mg).

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS) (660 mg).

  • Solvent: Tetrahydrofuran (THF) (High Purity, 10 mL).

  • Substrate: Glass ring (20 mm diameter) on a glass plate.

Step-by-Step Methodology:

  • Dissolution: In a glass vial, dissolve 10 mg of DPP-I in 2 mL of THF. Ensure complete dissolution (sonicate if necessary).

  • Cocktail Preparation: Add the PVC (330 mg) and Plasticizer (660 mg) to the vial. Add an additional 3-5 mL of THF to ensure a homogenous mixture.

    • Note: The ratio 1:33:66 (Ionophore:PVC:Plasticizer) is critical for optimal membrane impedance and selectivity.

  • Casting: Pour the mixture into the glass ring fixed on a clean glass plate. Cover with a filter paper to control evaporation rate.

  • Drying: Allow the solvent to evaporate at room temperature for 24-48 hours. A transparent, flexible master membrane (~0.2 mm thick) should form.

  • Assembly: Cut a disc (diameter ~8 mm) from the master membrane and glue it to the end of a PVC electrode body using a PVC/THF slurry.

Protocol B: Electrode Conditioning & Calibration

Objective: Establish the electrochemical equilibrium and determine sensor performance.

Internal Filling Solution:

  • 0.1 M NaCl + 0.01 M KI (for Iodide sensing).

Conditioning Steps:

  • Fill the electrode body with the internal filling solution.

  • Immerse the sensor tip in a 0.01 M KI solution for 12-24 hours.

    • Reasoning: This ensures the membrane interface is fully saturated with the primary ion (

      
      ), establishing a stable phase boundary potential.
      

Calibration Workflow:

  • Setup: Connect the DPP-I ISE to the working electrode input of a Potentiometer (or pH meter in mV mode). Use a double-junction Ag/AgCl reference electrode.

  • Serial Dilution: Prepare iodide standards ranging from

    
     M to 
    
    
    
    M (using KI). Maintain constant Ionic Strength using 0.1 M
    
    
    or
    
    
    (Avoid
    
    
    as it interferes).
  • Measurement: Measure the EMF (mV) starting from the lowest concentration to the highest.

  • Data Analysis: Plot EMF (y-axis) vs. log[I-] (x-axis).

Part 4: Data Presentation & Validation

Expected Performance Metrics
ParameterSpecificationNotes
Slope -59.2 ± 2 mV/decadeTheoretical Nernstian slope for monovalent anions at 25°C.
Linear Range

to

M
Typical range for quaternary ammonium exchangers.
Limit of Detection (LOD)

M
Defined by the intersection of the extrapolated linear regions.
Response Time < 15 secondsFor concentrations >

M.
pH Range 2.0 – 10.0Stable potential; avoid very high pH (

interference).
Selectivity Coefficients ( )

The sensor follows the Hofmeister Series for anion selectivity. Interferences will occur from more lipophilic anions.

  • Strong Interferences (Avoid):

    
    , 
    
    
    
    , Salicylate.
  • Moderate Interferences:

    
    , 
    
    
    
    .
  • Negligible Interferences:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .

Note: If the sample contains high Perchlorate (


), this sensor cannot be used for Iodide determination without prior separation.

Part 5: Troubleshooting & Optimization

Issue 1: Sub-Nernstian Slope (< 50 mV/decade)

  • Cause: Membrane leaching or insufficient conditioning.

  • Fix: Re-condition the electrode in 0.01 M KI for 24 hours. Ensure the plasticizer (o-NPOE) is fresh and not contaminated.

Issue 2: Drift in Potential

  • Cause: Osmotic pressure difference or light sensitivity (Iodide can oxidize to Iodine).

  • Fix: Use an internal filling solution with ionic strength matching the sample.[1] Keep standards in opaque containers to prevent oxidation of

    
     to 
    
    
    
    .

Issue 3: High Resistance / Noisy Signal

  • Cause: Membrane is too thick or ionophore concentration is too low.

  • Fix: Reduce membrane thickness to < 0.2 mm or increase DPP-I content to 2-3% (w/w).

References

  • Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 69(22), 4691-4696. Link

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593-1688. Link

  • Davey, G. P., Tipton, K. F., & Murphy, M. P. (1993). Use of an electrode selective for 1-methyl-4-phenylpyridinium (MPP+) to measure its uptake and accumulation by mitochondria. Journal of Neural Transmission, 40, 47-55. (Demonstrates the use of phenyl-pyridinium derivatives in ISEs). Link

  • Aladdin Scientific. (n.d.). 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (Precursor Data). Biocompare. Link

Sources

Method

Application Note: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide as a Versatile Synthetic Hub

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective reduction and C2-functionalization pathways.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective reduction and C2-functionalization pathways.

Executive Summary

In advanced organic synthesis and materials science, highly substituted pyridinium salts serve as privileged scaffolds. 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DPPPI, CAS 6277-85-6) is a structurally complex precursor characterized by an electron-deficient pyridinium core, a bulky N-phenyl substituent, and an acidic C2-propyl group. This unique substitution pattern dictates its utility as a divergent synthetic hub. It is primarily utilized as a precursor for the synthesis of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (PDHP, CAS 34562-31-7) , a critical vulcanization accelerator in the rubber industry , and as a starting material for highly conjugated C2-alkenyl pyridinium dyes via anhydrobase intermediates.

Physicochemical Profiling & Reactivity Rationale

The reactivity of DPPPI is governed by a delicate balance of electronic activation and steric shielding. The positively charged nitrogen activates the aromatic ring toward nucleophilic attack. However, the bulky N-phenyl ring and the C3/C5 ethyl groups sterically shield specific positions, directing incoming nucleophiles (such as hydrides) preferentially to the C2 position.

Furthermore, the electron-withdrawing nature of the pyridinium nitrogen significantly increases the acidity of the


-protons on the C2-propyl group. This allows for facile deprotonation by strong bases to form a nucleophilic enamine-like intermediate known as an anhydrobase , which readily undergoes Knoevenagel-type condensations.
Table 1: Physicochemical Profiling of Precursor and Primary Downstream Adduct
CompoundMolecular WeightPhysical StatePrimary ApplicationAnalytical Marker (1H NMR)
DPPPI (Precursor)381.29 g/mol Pale Yellow SolidSynthetic HubDownfield pyridinium protons (~8.5-9.0 ppm)
PDHP (Reduced Adduct)255.40 g/mol Light Yellow LiquidRubber AcceleratorAlkene protons (~5.5-6.0 ppm)
C2-Alkenyl Adduct Variable (>400 g/mol )Deep Red/Purple SolidFluorescent ProbeExtended vinyl protons (~7.0-7.5 ppm)

Mechanistic Pathways (Visualized)

The following workflow illustrates the divergent synthetic pathways accessible from the DPPPI precursor, highlighting the transition from the stable pyridinium salt to either a reduced dihydropyridine or a highly conjugated C2-functionalized dye.

G Precursor 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6) NaBH4 Reduction Pathway (NaBH4, MeOH, 0°C) Precursor->NaBH4 Hydride Attack (C2) Base Base-Mediated Pathway (NaOMe, EtOH, Reflux) Precursor->Base Deprotonation (C2-Propyl) PDHP PDHP (CAS: 34562-31-7) 1,2-Dihydropyridine Derivative NaBH4->PDHP Regioselective Anhydrobase Anhydrobase (Enamine) Nucleophilic Intermediate Base->Anhydrobase Aldehyde Knoevenagel Condensation (+ Ar-CHO) Anhydrobase->Aldehyde Electrophilic Attack Adduct C2-Alkenyl Pyridinium Conjugated Dye Aldehyde->Adduct H2O Elimination

Synthetic divergence of the pyridinium precursor into PDHP and C2-functionalized adducts.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choices and intrinsic visual/analytical markers that confirm reaction success without requiring immediate complex instrumentation.

Protocol A: Regioselective Synthesis of PDHP via Hydride Reduction

Objective: Reduce the pyridinium core to the industrially relevant 1,2-dihydropyridine (PDHP) .

  • Solubilization: Dissolve 10 mmol of DPPPI in 50 mL of anhydrous methanol.

    • Causality: Methanol is a protic solvent that effectively solubilizes both the highly polar pyridinium iodide salt and the reducing agent, facilitating a homogeneous reaction environment.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The reduction of pyridinium salts is highly exothermic. Maintaining a low temperature prevents the formation of radical intermediates that can lead to dimerization, and suppresses over-reduction to the fully saturated piperidine.

  • Hydride Addition: Add 15 mmol of Sodium Borohydride (

    
    ) portionwise over 15 minutes.
    
    • Causality:

      
       is a mild reducing agent that provides regioselective hydride attack at the sterically accessible C2 position, avoiding the harsher ring-opening reactions typical of 
      
      
      
      .
  • Self-Validating Monitoring: Stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase.

    • Validation Marker: The reaction is complete when the baseline spot (polar precursor,

      
      ) entirely disappears, replaced by a fast-moving, UV-active spot (
      
      
      
      ). The solution will transition from a bright yellow/orange to a pale, light yellow liquid.
  • Workup: Quench with 20 mL of distilled water to destroy excess hydride. Extract with dichloromethane (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure to yield PDHP.
Protocol B: Synthesis of C2-Alkenyl Pyridinium Salts via Anhydrobase

Objective: Exploit the acidity of the C2-propyl group to synthesize highly conjugated derivatives for use as fluorescent probes.

  • Suspension: Suspend 5 mmol of DPPPI in 30 mL of anhydrous ethanol.

  • Base-Mediated Deprotonation: Add 6 mmol of Sodium Ethoxide (

    
    ) and 6 mmol of an aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde).
    
    • Causality: The strong alkoxide base deprotonates the

      
      -protons of the C2-propyl group. This generates a neutral, highly nucleophilic enamine (anhydrobase) in situ, which is primed for electrophilic attack on the aldehyde carbonyl.
      
  • Condensation: Heat the mixture to reflux (78 °C) for 12 hours.

    • Causality: Elevated thermal energy is required to drive the dehydration step of the Knoevenagel-type condensation, eliminating water to restore aromaticity to the extended

      
      -system.
      
  • Self-Validating Isolation: Cool the reaction to 0 °C to induce crystallization. Filter the precipitate.

    • Validation Marker: The successful formation of the extended conjugated system triggers an immediate, dramatic bathochromic shift. The reaction mixture will change from a pale yellow suspension to a deep red or purple solution, providing intrinsic spectrophotometric proof of successful C2-functionalization.

Data Presentation: Comparative Reaction Metrics

The table below summarizes the expected quantitative outcomes and validation metrics for the two divergent protocols described above.

Table 2: Reaction Parameters and Yield Metrics
Reaction PathwayReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Key Validation Metric
Regioselective Reduction

, Methanol
0 to 252.085 - 92TLC:

shift from 0.0 to ~0.6 (Hex/EtOAc)
Anhydrobase Condensation

, Ar-CHO, Ethanol
78 (Reflux)12.070 - 80Vis: Bathochromic shift (Yellow

Deep Red)

References

  • PubChem. "3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide; CID 24184654". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine; CID 118703". National Center for Biotechnology Information. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

Current Status: Operational Role: Senior Application Scientist Ticket ID: OPT-PYR-ZN-001 Executive Summary This guide addresses the synthesis and optimization of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide . Based...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: OPT-PYR-ZN-001

Executive Summary

This guide addresses the synthesis and optimization of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide .

Based on the specific substitution pattern (3,5-diethyl-2-propyl), this molecule is the aromatized quaternary salt derived from the condensation of butyraldehyde and aniline . The intermediate is 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (often referred to as DHP or by the trade name Vanalax in industrial contexts).

The synthesis proceeds in two distinct phases:

  • Condensation: Formation of the 1,2-dihydropyridine (DHP) precursor.[1][2]

  • Oxidation (Aromatization): Conversion of DHP to the pyridinium iodide salt using elemental Iodine (

    
    ).
    

Phase 1: Precursor Synthesis (The DHP Intermediate)

Objective: Synthesize 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. Core Reaction: 3 Butyraldehyde + 1 Aniline


 DHP + side products.
Optimization Protocol

The "Craig Method" (JACS, 1948) is the foundational route, but modern optimization requires strict thermal profiling to minimize "tar" (polymerized aldehydes).

Step-by-Step Workflow:

  • Reagent Control: Charge reactor with Butyraldehyde (3.0 eq) and water.

  • Catalyst Addition: Add Acetic Acid (0.15 eq). Crucial: Maintain T < 20°C to prevent premature aldol condensation.

  • Amine Addition: Add Aniline (0.65 eq) slowly.

    • Technical Note: The reaction is highly exothermic. If T > 45°C during addition, you favor Schiff base polymerization over cyclization.

  • Incubation: Stir at 40–45°C for 1 hour.

  • Thermal Ramp: Heat to 75°C (2 hours), then reflux (~90–95°C) for 5 hours.

  • Neutralization (Critical Point): Cool to 60°C and neutralize with 10% Na₂CO₃ wash.

    • Why? Distilling acidic DHP causes rapid decomposition. The pH must be >8 before thermal stress (distillation).

Troubleshooting Guide: Phase 1
SymptomProbable CauseCorrective Action
Low Yield (<40%) Premature heatingEnsure the 40°C incubation step is held for full 60 mins before reflux. This allows the intermediate enamine to stabilize.
Product is Black/Tarry Acidic distillationStop immediately. Wash the organic layer with Na₂CO₃ until aqueous pH is 9.0. Acid catalyzes decomposition during vacuum distillation.
Emulsion during wash Density similarityThe DHP density is close to water (~0.96 g/mL). Add saturated NaCl (brine) to increase aqueous density and force separation.

Phase 2: Aromatization to Pyridinium Iodide

Objective: Oxidize the DHP to the target cation using Iodine. Mechanism: Hydride abstraction followed by aromatization.

Optimization Protocol

Reaction Logic:



Protocol:

  • Solvent Selection: Dissolve purified DHP (1.0 eq) in Ethanol (EtOH) or Acetonitrile (MeCN) .

    • Recommendation: Use EtOH for easier crystallization later.

  • Oxidant Addition: Add Iodine (

    
    )  (1.1 eq) as a solution in EtOH dropwise at room temperature.
    
    • Observation: The deep violet color of iodine should fade as it reacts.

  • Reflux: Heat to reflux for 2–4 hours to ensure complete aromatization.

  • Quench: If the solution remains dark violet (excess

    
    ), wash with a 5% Sodium Thiosulfate (
    
    
    
    )
    solution to reduce unreacted iodine to colorless iodide.
  • Isolation: Evaporate solvent to near dryness. The residue is the crude iodide salt.

Troubleshooting Guide: Phase 2
SymptomProbable CauseCorrective Action
Product "Oils Out" LipophilicityThe 3,5-diethyl/2-propyl chains make the salt lipophilic. Triturate the oil with Diethyl Ether (

)
or Hexane to strip impurities and induce crystallization.
Deep Violet Color Excess IodineThe product should be yellow/orange. A violet tint indicates free

. Wash with thiosulfate or recrystallize from EtOH/EtOAc.
Hygroscopicity Residual solventPyridinium salts can be hygroscopic. Dry in a vacuum oven at 50°C over

.

Visualizing the Pathway

The following diagram details the critical process flow and decision gates for the synthesis.

SynthesisOptimization Start Start: Butyraldehyde + Aniline Condensation Condensation (Acid Cat.) Temp < 20°C -> 45°C -> Reflux Start->Condensation DHP_Crude Crude DHP (Liquid) Condensation->DHP_Crude Neutralization Neutralization (Na2CO3) CRITICAL STEP DHP_Crude->Neutralization Must neutralize acid before heating Distillation Vacuum Distillation (140-143°C @ 5mmHg) Neutralization->Distillation DHP_Pure Purified DHP (1,2-dihydro-1-phenyl...) Distillation->DHP_Pure Oxidation Oxidation with Iodine (I2) Reflux in EtOH DHP_Pure->Oxidation + I2 (1.1 eq) Quench Thiosulfate Wash (Remove excess I2) Oxidation->Quench If violet color persists Crystallization Trituration/Crystallization (Et2O / Hexane) Oxidation->Crystallization If color clear Quench->Crystallization Target Target: Pyridinium Iodide Salt Crystallization->Target

Caption: Process flow for the conversion of acyclic precursors to the DHP intermediate, followed by oxidative aromatization to the target pyridinium iodide.

Frequently Asked Questions (FAQs)

Q1: Why does my DHP precursor decompose during distillation?

A: This is almost exclusively due to residual acidity . The condensation uses acetic acid.[2][3][4] If you distill the crude mixture without neutralizing it first, the acid catalyzes the reversal of the reaction (retro-aldol/hydrolysis) at high temperatures (


).
Fix:  Ensure the aqueous wash of the crude DHP has a pH of 8–9 before you begin vacuum distillation.
Q2: Can I use other oxidants besides Iodine?

A: Yes, but Iodine is preferred for the specific "Iodide" salt target.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Excellent oxidant but requires an anion exchange step (metathesis) with NaI or KI afterwards to get the iodide salt.

  • Air Oxidation: Too slow for this substituted system.

  • Iodine (

    
    ):  Acts as both the oxidant and the source of the counter-ion, making it the most atom-economical choice for your specific target.
    
Q3: The final salt is an oil that won't solidify. What now?

A: N-phenyl pyridinium salts with alkyl chains (ethyl/propyl) often have low melting points (Ionic Liquid behavior).

  • Trituration: Vigorously stir the oil in anhydrous Diethyl Ether or Hexane. This extracts non-polar impurities and often induces nucleation.

  • Scratching: Use a glass rod to scratch the side of the flask while cooling in dry ice/acetone.

  • Anion Exchange: If the Iodide is persistently oily, consider exchanging to

    
     or 
    
    
    
    for characterization, as these often crystallize better, though this changes the compound identity.
Q4: What is the exact structure of the "DHP" intermediate?

A: There is often confusion here. The stable isolable intermediate from the Craig method is 1,2-dihydro -pyridine.

  • Citation: Craig (1948) confirmed the structure.[1]

  • Relevance: The position of the double bonds (1,2 vs 1,4) does not affect the final aromatized product; both oxidize to the same pyridinium cation.

References

  • Craig, D. (1948).[1] "The Synthesis of N-Substituted Pyridines and Pyridinium Salts." Journal of the American Chemical Society, 70(4), 1624–1629.[1][2]

    • Core Reference: Establishes the butyraldehyde-aniline condens
  • US Patent 20060178517A1. "Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine."[2]

    • Optimization Reference: Provides industrial details on temperature control and neutraliz
  • Zincke, T. (1904).[5] "Ueber Dinitrophenylpyridiniumchlorid und dessen Umsetzungen mit Aminen." Justus Liebigs Annalen der Chemie.

    • Mechanistic Grounding: Foundational chemistry for N-aryl pyridinium synthesis (alternative route via Zincke Salt if condens
  • Bullock, R. M., et al. (2025). "Zincke-Inspired Cycloreversion/Cyclization Sequence." PMC/NIH.

    • Modern Context: mechanistic insights into pyridinium ring opening/closing.

Disclaimer: This guide is for research purposes only. The synthesis involves handling toxic amines (aniline) and irritants (iodine). Standard PPE and fume hood usage are mandatory.

Sources

Optimization

Technical Support Center: Purification of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation and purification of highly substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation and purification of highly substituted quaternary pyridinium salts.

3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide presents a unique set of physicochemical challenges. Because it is a highly sterically hindered, ionic molecule with a sensitive iodide counterion, standard purification techniques (like normal-phase silica chromatography) often fail or lead to product degradation. This guide deconstructs the causality behind these failures and provides self-validating, field-proven methodologies to ensure high-purity isolation.

I. Diagnostic Purification Workflow

Before selecting a purification method, you must visually and chromatographically assess the crude reaction mixture. The decision matrix below outlines the optimal path based on the specific impurities present in your sample.

Workflow Start Crude 3,5-Diethyl-1-phenyl -2-propylpyridin-1-ium iodide Assess Visual & Chromatographic Assessment Start->Assess Cond1 Dark Brown/Red Discoloration? (Iodide Oxidation to I2) Assess->Cond1 Cond2 Yellow/Orange Impurities? (Zincke Cleavage Byproducts) Assess->Cond2 Cond3 Co-eluting Polar Organics? (Unreacted Pyridine/Aniline) Assess->Cond3 Act1 Aqueous Sodium Thiosulfate Wash & Extraction Cond1->Act1 Yes Act2 Trituration in Cold Diethyl Ether / EtOAc Cond2->Act2 Yes Act3 Modified Silica Gel or Reverse-Phase Chromatography Cond3->Act3 Yes Pure Purified Pyridinium Iodide Salt Act1->Pure Act2->Pure Act3->Pure

Decision matrix for the purification of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide.

II. Physicochemical Profiling & Solvent Compatibility

Understanding the differential solubility between your target pyridinium salt and common reaction impurities is the foundation of a successful purification strategy.

Solvent SystemApplicationPyridinium Iodide SolubilityImpurity BehaviorExpected Rf (Product)
DCM / MeOH (10:1) Flash ChromatographyHighCo-elutes polar impurities~0.35 - 0.45
Chloroform / Isopropanol (Gradient) Flash ChromatographyHighSeparates non-polar byproducts~0.30 - 0.50
Diethyl Ether Trituration / WashingInsolubleDissolves aniline byproducts0.00 (Origin)
Chloroform / Ethyl Acetate (1:1) RecrystallizationModerate (Hot)

Insoluble (Cold)
Retains impurities in mother liquorN/A
III. Troubleshooting Guides & FAQs
Q1: How do I remove colored Zincke reaction byproducts (e.g., 2,4-dinitroaniline) from the crude salt?

Expertise & Causality: The synthesis of N-phenylpyridinium salts frequently relies on the Zincke reaction. The mechanistic ring-opening and subsequent ring-closure of the Zincke salt ejects 2,4-dinitroaniline as a stoichiometric byproduct[1]. Because 2,4-dinitroaniline is a neutral organic molecule, it is highly soluble in low-polarity solvents, whereas the highly ionic 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide is practically insoluble in them. Protocol: Trituration and Recrystallization

  • Concentration: Concentrate the crude reaction mixture in vacuo to yield a solid residue.

  • Trituration: Suspend the residue in cold diethyl ether (10 mL per gram of crude) and sonicate for 5 minutes.

  • Filtration: Filter the suspension through a Büchner funnel. The filtrate will contain the highly soluble 2,4-dinitroaniline byproduct[1].

  • Recrystallization: Dissolve the collected solid in a minimal amount of hot chloroform. Slowly add ethyl acetate dropwise until slight turbidity is observed, then allow the solution to cool slowly to room temperature to induce crystallization[2].

  • Validation Checkpoint: Spot the isolated crystals on a TLC plate (DCM/MeOH 10:1). The product should appear as a single UV-active spot at Rf ~0.4. The deep yellow/orange color of the mother liquor confirms the successful partitioning of the dinitroaniline impurity.

Q2: My product streaks heavily on normal-phase silica gel. How can I chromatograph this pyridinium iodide?

Expertise & Causality: The cationic pyridinium center interacts strongly via ion-dipole and hydrogen-bonding mechanisms with the acidic silanol groups on standard bare silica gel. This leads to severe tailing, poor resolution, and irreversible adsorption. Protocol: Modified Normal-Phase Chromatography

  • Column Preparation: Prepare a slurry of silica gel in pure chloroform or dichloromethane (DCM).

  • Loading: Load the crude pyridinium salt dissolved in a minimal volume of the starting eluent.

  • Elution: Elute using a gradient of chloroform to isopropanol (0–100%)[2] or an isocratic mixture of DCM/MeOH (10:1)[3]. Pro-tip: Adding 1% triethylamine to the eluent can cap acidic silanol sites and drastically sharpen the eluting band.

  • Collection: Collect fractions and monitor via TLC.

  • Validation Checkpoint: Fractions containing the pure 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide will stain positively (bright orange) with Dragendorff’s reagent, confirming the presence of the quaternary nitrogen center. Evaporation of these fractions should yield an off-white to pale yellow solid.

Q3: The isolated salt is turning brown/red over time. What causes this and how do I reverse it?

Expertise & Causality: Phenylpyridinium iodide salts are highly susceptible to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen[4]. The iodide counterion (


) oxidizes to molecular iodine (

), which subsequently complexes with residual iodide to form the dark brown triiodide anion (

). Protocol: Sodium Thiosulfate Rescue
  • Dissolution: Dissolve the darkened pyridinium iodide salt in dichloromethane (DCM).

  • Reduction: Transfer to a separatory funnel and add an equal volume of cold 5% (w/v) aqueous sodium thiosulfate (

    
    ).
    
  • Extraction: Shake vigorously and vent. The thiosulfate chemically reduces the molecular iodine back to the iodide anion.

  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure. Store the purified salt in an amber vial under argon at -20°C.
    
  • Validation Checkpoint: The organic layer must undergo an immediate visual transition from dark brown/red to pale yellow or colorless upon shaking. If the organic layer remains dark, repeat the thiosulfate wash.

Q4: How do I ensure complete counterion exchange to iodide if I started with a chloride or triflate salt?

Expertise & Causality: Counterion exchange relies on Le Chatelier's principle and differential solubility. By utilizing a solvent where the starting inorganic salt is soluble but the byproduct inorganic salt is insoluble, you can drive the equilibrium entirely to the right. Protocol: Acetone Precipitation Method

  • Dissolution: Dissolve the pyridinium chloride/triflate in a minimal volume of dry acetone.

  • Precipitation: Add 3–5 equivalents of sodium iodide (NaI), which is highly soluble in acetone.

  • Filtration: The resulting sodium chloride (NaCl) or sodium triflate is insoluble in acetone and will immediately precipitate as a fine white powder. Filter off the inorganic salt.

  • Recovery: Concentrate the filtrate in vacuo to yield the pure 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium iodide.

  • Validation Checkpoint: Dissolve a few milligrams of the final product in water and add a drop of aqueous silver nitrate (

    
    ). A pale yellow precipitate (AgI) confirms the presence of the iodide counterion, whereas a stark white precipitate would indicate residual chloride.
    
References
  • Source: benchchem.
  • Title: Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)
  • Source: liverpool.ac.
  • Source: mdpi.

Sources

Troubleshooting

Side reactions in the synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide

Technical Support Center: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide Synthesis Executive Summary The synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6) is deceptively complex.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide Synthesis

Executive Summary

The synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6) is deceptively complex.[1] While the final step appears to be a straightforward oxidation of the 1,2-dihydropyridine (DHP) precursor using iodine, the process is plagued by the "dirty" nature of the DHP formation.

The DHP precursor (3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine) is formed via the condensation of butyraldehyde and aniline.[1][2][3] This reaction is notorious for producing a "statistical soup" of side products—including aldol condensates (2-ethylhexenal), Schiff bases, and regio-isomers.[1]

The Critical Failure Mode: Most researchers fail not during the oxidation step, but by carrying invisible impurities from the DHP synthesis into the iodination step. Free aniline contaminants will react with iodine faster than the DHP oxidizes, leading to iodinated aniline byproducts that co-crystallize with your target salt.

Part 1: The Reaction Pathway & Failure Points

To troubleshoot effectively, we must visualize where the side reactions originate. The pathway involves two distinct stages: the formation of the DHP scaffold and its subsequent aromatization.

SynthesisPathway Start Butyraldehyde + Aniline Aldol Side Rxn A: 2-Ethyl-2-hexenal (Aldol Condensation) Start->Aldol Self-Rxn Schiff Side Rxn B: N-Butylideneaniline (Schiff Base) Start->Schiff Incomplete Cyclization DHP Intermediate: 1,2-DHP (3,5-diethyl-1-phenyl-... -1,2-dihydropyridine) Start->DHP Acid Cat. Condensation Side_Polymer Tars/Gums (Polymerized Aldehydes) Aldol->Side_Polymer Acid/Heat Target TARGET: Pyridinium Iodide Salt DHP->Target Oxidation (-H-, +I-) Iodine Reagent: Iodine (I2) Iodine->Target Side_Aniline CRITICAL IMPURITY: 4-Iodoaniline (From unreacted Aniline) Iodine->Side_Aniline Electrophilic Subst. (Fast!)

Figure 1: Reaction logic flow showing how upstream impurities (Aniline/Aldol) create downstream critical failures during the iodination step.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My product is a dark, sticky tar that won't crystallize."

Diagnosis: Polymerization of Aldol Byproducts. The synthesis of the DHP precursor requires butyraldehyde.[2][3][4] Under acidic conditions, butyraldehyde readily undergoes self-condensation to form 2-ethyl-2-hexenal .[1] If this byproduct is not removed via vacuum distillation before you add Iodine, it will polymerize into a dark gum upon contact with the Lewis Acid (Iodine) or during the exothermic oxidation.

Corrective Protocol:

  • Rigorous Distillation: You must distill the DHP intermediate. The DHP typically boils around 140–143°C at 5 mmHg [1].[2]

  • Fraction Cut: Discard the "fore-run" (lower boiling point fraction). This contains the unreacted aniline and 2-ethyl-2-hexenal.[1]

  • Solvent Wash: If you already have the tar, try triturating the crude mixture with cold diethyl ether or ethyl acetate. The pyridinium iodide salt is insoluble in ether, while the organic polymers often dissolve.

Issue 2: "NMR shows extra aromatic peaks (doublets) around 7.5 ppm."

Diagnosis: Contamination with 4-Iodoaniline .[1] This is the most common "silent killer." The DHP synthesis uses aniline.[2][3][4][5] If your DHP contains even 2-5% residual aniline, adding Iodine will trigger an Electrophilic Aromatic Substitution (EAS) on the aniline ring before it oxidizes the DHP. Aniline is much more nucleophilic than the DHP ring system.

Mechanism: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Corrective Protocol:

  • Acid Wash (Pre-Oxidation): Before adding Iodine, dissolve your crude DHP in an organic solvent (e.g., DCM) and wash with dilute HCl (0.1 M) .[1]

    • Why? The DHP is a very weak base (due to the N-phenyl and conjugation) and will remain in the organic layer. Free aniline is a stronger base and will be protonated and removed in the aqueous layer.

  • Check Stoichiometry: Ensure you are not using a vast excess of Iodine.[1]

Issue 3: "The yield is significantly lower than literature values (<40%)."

Diagnosis: Incomplete Oxidation or Hygroscopic Losses.[1] The conversion of 1,2-dihydro-pyridine to the pyridinium cation is an oxidation.[1] If you simply mix DHP and Iodine, you generate HI (Hydroiodic acid) as a byproduct. The equilibrium can stall.

Corrective Protocol:

  • Base Scavenger: Conduct the reaction in the presence of a mild base (e.g., Sodium Acetate or Pyridine) to scavenge the HI generated. This drives the equilibrium toward the aromatic salt.

  • Solvent Choice: Use Ethanol or Acetonitrile .[1] The target iodide salt is often soluble in hot ethanol but crystallizes upon cooling.

  • Hygroscopicity: Pyridinium iodides can be hygroscopic.[1] If you filter it and leave it on the bench, it may absorb water and turn into an oil. Dry under high vacuum immediately after filtration.[1]

Part 3: Quantitative Impurity Analysis

Use this table to identify impurities based on crude analysis methods.

ImpurityOriginAppearanceTLC Behavior (vs Product)Removal Strategy
2-Ethyl-2-hexenal Butyraldehyde self-condensationAcrid smelling yellow oilHigh Rf (Non-polar)Vacuum Distillation of DHP
4-Iodoaniline Reaction of residual aniline + I2Dark needles / SolidMedium Rf (overlaps often)Acid wash before iodination
DHP (Unreacted) Incomplete oxidationViscous yellow oilHigh Rf (Fluorescent)Increase reaction time/temp
Polymers (Gums) Aldol polymerizationBlack TarBaseline (Does not move)Trituration with Ether/Acetone

Part 4: Validated Synthesis Protocol

Based on the optimization of the Craig method [2] and industrial DHP processes [3].

Step 1: Synthesis of the DHP (The "Clean" Precursor)
  • Setup: 4-neck flask, mechanical stirrer (essential due to viscosity), reflux condenser, addition funnel.

  • Charge: Butyraldehyde (3.0 eq) + Acetic Acid (Cat. 0.1 eq) + Water.

  • Addition: Add Aniline (0.64 eq) slowly at <20°C. Note: The excess butyraldehyde is required to suppress aniline polymerization, but it increases aldol byproducts.

  • Reaction: Stir 1h at RT, then heat to 75°C (2h), then reflux (90°C) for 5h.

  • Workup (CRITICAL):

    • Separate layers.[1][2][4][6]

    • Neutralize: Wash organic layer with 10% Na2CO3.[1] Acid residues catalyze decomposition during distillation.[1]

    • Distill: Collect fraction at 140–143°C / 5 mmHg . Purity should be >95% by GC.

Step 2: Oxidation to Pyridinium Iodide
  • Dissolution: Dissolve 10g of distilled DHP in 50 mL Ethanol.

  • Iodination: Add Iodine (1.0 eq) dissolved in Ethanol dropwise at room temperature.

    • Observation: The color should fade initially as Iodine is consumed.

  • Reflux: Heat to reflux for 2 hours to ensure aromatization.

  • Crystallization: Cool to 0°C. The 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide should precipitate as a yellow/orange solid.

  • Recrystallization: If crude is dark, recrystallize from Ethanol/Ether (1:1).[1]

Part 5: Mechanistic Insight (The "Why")

Why is the 1,2-DHP isomer favored, and how does it oxidize?

The condensation of butyraldehyde and aniline initially forms a Schiff base, which undergoes an aldol-type condensation with another molecule of butyraldehyde. The cyclization favors the 1,2-dihydropyridine (DHP) structure over the 1,4-isomer due to the steric bulk of the N-phenyl group interacting with the substituents [2].

Oxidation Mechanism:

  • Iodination: Iodine attacks the enamine double bond of the DHP.

  • Elimination: HI is eliminated to restore partial conjugation.

  • Aromatization: The final driving force is the formation of the aromatic pyridinium cation.

If the starting material contains 2-ethyl-2-hexenal (the aldol impurity), it acts as a "polymerization initiator" when Iodine (a weak Lewis acid) is added, creating the "tar" users frequently complain about.[1]

References

  • Sigma-Aldrich. Product Specification: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide.[1] (Accessed 2026-03-01).[1]

  • Craig, D. (1948).[1][3] "The Reaction of Butyraldehyde with Aniline." Journal of the American Chemical Society, 70(4), 1624–1629.[3] [1]

  • Reilly Industries Inc. (2006).[1] "Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine." European Patent EP1883628A2.[1]

  • Katritzky, A. R. (1980).[1] "Reactions of Pyrylium Salts with Nucleophiles." Tetrahedron, 36, 679.[1] (General reference for Pyridinium synthesis mechanisms).

Sources

Optimization

Technical Support Center: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide

CAS: 6277-85-6 | Molecular Formula: Support Ticket: #STB-PYR-6277 | Status: Resolved Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6277-85-6 | Molecular Formula:


Support Ticket:  #STB-PYR-6277 | Status:  Resolved
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

User Query: "My sample of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide has turned from an off-white powder to a dark yellow/brown solid. Is it still usable, and how do I prevent this?"

Technical Diagnosis: The degradation you are observing is likely photochemical oxidation of the iodide counterion , not necessarily the decomposition of the pyridinium core itself.

While the N-phenylpyridinium core is aromatic and thermodynamically stable relative to its dihydropyridine (DHP) precursor, the iodide anion (


) is highly susceptible to oxidation into iodine (

) and triiodide (

) upon exposure to light and atmospheric oxygen. This results in the characteristic "yellowing."

Quick Status Check:

  • Light Yellow: Usable for most non-stoichiometric applications (e.g., qualitative synthesis).

  • Dark Brown/Gummy: Requires purification (Recrystallization).[1]

  • Wet/Clumped: Hygroscopic water absorption; requires vacuum drying.

Troubleshooting Modules

Module A: The "Yellowing" Phenomenon (Oxidation)

The Mechanism: Unlike chloride or bromide salts, iodide salts have a low oxidation potential. Photons (UV/Visible light) excite the electron transfer from the iodide to the pyridinium ring or directly to oxygen, generating iodine radicals.

OxidationPathway Start Pure Salt (White/Off-White) Light Trigger: Light (hν) + O₂ Start->Light Iodine Free Iodine (I₂) Formation Light->Iodine Oxidation of I⁻ Core Pyridinium Core (Remains Intact) Light->Core Minimal Effect Triiodide Triiodide Complex (I₃⁻) (Dark Brown/Yellow) Iodine->Triiodide Complexation with I⁻

Figure 1: Photochemical degradation pathway of the iodide counterion.

Corrective Protocol: Thiosulfate Wash & Recrystallization If your sample is deeply discolored, perform this purification:

  • Dissolution: Dissolve the crude brown solid in a minimal amount of warm Ethanol (EtOH) .

  • Scavenging: Add a small quantity of aqueous Sodium Thiosulfate (

    
    )  solution (10% w/v).
    
    • Why? Thiosulfate reduces colored iodine (

      
      ) back to colorless iodide (
      
      
      
      ).
    • Observation: The solution should lighten significantly.

  • Precipitation: Add cold Diethyl Ether (

    
    )  or Hexane  until turbidity appears.
    
  • Crystallization: Cool to 4°C overnight. Filter the white/off-white crystals.

  • Drying: Dry under vacuum (

    
     mbar) over 
    
    
    
    to remove residual water.
Module B: Hygroscopicity & Solvation

Issue: Sample appears sticky or weighs inconsistently. Cause: Quaternary ammonium salts are hygroscopic. The N-phenyl substituent adds lipophilicity, but the ionic lattice still avidly binds atmospheric water.

Solvent Compatibility Table

SolventSolubilityApplication Note
Water Moderate/HighGood for biological assays; avoid for long-term storage (hydrolysis risk).
DMSO HighIdeal for stock solutions. Store frozen to prevent iodine liberation.
Ethanol HighBest for recrystallization.
Dichloromethane ModerateGood for extraction/partitioning.
Diethyl Ether InsolubleUse as an anti-solvent for precipitation.
Hexane InsolubleUse to wash away non-polar impurities (e.g., unreacted aniline).

Critical FAQs

Q1: Can I use the "yellow" compound for NMR? A: Yes, but with caveats. The


 impurity is paramagnetic and usually present in trace amounts, so it rarely affects the chemical shift of the pyridinium protons. However, you may see broadening of peaks.
  • Action: Run a test scan. If peaks are sharp, the impurity is negligible. If broad, perform the Thiosulfate Wash (Module A).

Q2: I see a peak at ~4.5 ppm in my NMR that shouldn't be there. What is it? A: This is likely the Dihydropyridine (DHP) precursor (CAS 34562-31-7).[2][3][4]

  • Context: This salt is often synthesized by oxidizing the DHP form. If the oxidation was incomplete, or if you used a reducing agent (like

    
    ) in your experiment, you may have reverted the salt back to the DHP form.
    
  • Check: DHP protons at the C4 position usually appear upfield (3.0–4.0 ppm range) compared to the aromatic pyridinium protons.

Q3: How should I store this long-term? A: Follow the "DAL" Rule:

  • D ark: Amber vials or aluminum foil wrap (Critical for Iodides).

  • A rgon: Flush headspace to remove oxygen.

  • L ow Temp: Store at -20°C to slow kinetic oxidation.

Experimental Workflow: Stability Check

Use this decision tree to determine if your sample requires intervention.

TroubleshootingTree Check Visual Inspection White White/Off-White Crystalline Check->White Yellow Pale Yellow Powder Check->Yellow Brown Brown/Gummy Solid Check->Brown Action1 Proceed with Experiment (Store in Dark) White->Action1 Action2 Check Solubility If clear: Proceed If cloudy: Filter Yellow->Action2 Action3 STOP: Purify Recrystallize (EtOH/Ether) Brown->Action3

Figure 2: Rapid assessment workflow for sample integrity.

References

  • Synthesis & Precursors (DHP)
  • General Pyridinium Salt Purification

    • Title: Purification of Quaternary Ammonium/Pyridinium Compounds[1][5][6]

    • Source: Column-Chrom
    • URL:[Link]

  • Iodide Salt Handling

    • Title: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (Commercial Product Page & MSDS D
    • Source: BLD Pharm[7]

  • Oxidation Mechanisms (Contextual)

    • Title: Regioselective Oxidation of 3-Substituted Pyridinium Salts[8]

    • Source: MDPI (Molecules Journal)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

Welcome to the Technical Support Center for the synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide. This guide is designed for researchers and drug development professionals seeking to troubleshoot yields, un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide. This guide is designed for researchers and drug development professionals seeking to troubleshoot yields, understand the mechanistic causality behind standard protocols, and implement self-validating experimental workflows.

The synthesis of this specific pyridinium salt is a two-step process:

  • Condensation: The reaction of aniline with butyraldehyde to form the intermediate1[1].

  • Oxidative Aromatization: The oxidation of the PDHP intermediate using iodine to yield the final 2 salt[2].

I. Synthesis Workflow

ReactionPathway Reagents Aniline + Butyraldehyde Condensation Step 1: Condensation (Acetic Acid, Heat) Reagents->Condensation Intermediate PDHP Intermediate (C18H25N) Condensation->Intermediate - 3 H2O Oxidation Step 2: Oxidation (I2, Ethanol) Intermediate->Oxidation Product 3,5-Diethyl-1-phenyl- 2-propylpyridin-1-ium iodide Oxidation->Product - HI

Two-step synthesis workflow: Condensation to PDHP followed by oxidative aromatization.

II. Troubleshooting Guides & FAQs

Q1: Why is my yield of the PDHP intermediate (Step 1) consistently below 50%? A1: Low yields in the first step are almost always tied to poor water management or incorrect stoichiometry. The condensation requires exactly 3 moles of butyraldehyde per mole of aniline to form the dihydropyridine ring[1]. However, butyraldehyde is highly volatile (bp 75 °C) and prone to side-reactions.

  • The Causality: The reaction generates 3 equivalents of water. According to Le Chatelier's principle, if this water is not actively removed from the system, the equilibrium shifts backward, stalling the imine formation and subsequent aldol condensations.

  • The Fix: Use a slight excess of butyraldehyde (3.2 to 3.5 equivalents) to account for evaporative loss, and employ a Dean-Stark apparatus with toluene to continuously remove water.

Q2: In Step 2, I am getting a mixture of the desired pyridinium iodide and unreacted dihydropyridine. How can I drive the aromatization to completion? A2: The oxidative aromatization requires the abstraction of two electrons and two protons by iodine (


), which acts as both the oxidant and the source of the iodide counterion[3].
  • The Causality: As the reaction proceeds, hydroiodic acid (HI) is generated as a byproduct. If HI accumulates, it protonates the nitrogen of the unreacted dihydropyridine. A protonated dihydropyridine is highly electron-poor and resists further oxidation by iodine, causing the reaction to stall.

  • The Fix: Ensure you are using at least 1.05 equivalents of

    
    . If the reaction still stalls, add a mild base (such as sodium acetate) to act as an acid scavenger. This neutralizes the HI, keeping the dihydropyridine nitrogen available for oxidation.
    

Q3: My final product is a dark, sticky solid instead of a clean powder. How do I properly purify the pyridinium iodide salt? A3: A dark, sticky crude product indicates the presence of unreacted iodine and non-polar organic impurities.

  • The Causality: Pyridinium iodide is an ionic salt, meaning its solubility profile is vastly different from the starting materials. It is highly soluble in hot, polar protic solvents but completely insoluble in non-polar solvents[2].

  • The Fix: First, wash the crude organic mixture with a dilute aqueous solution of sodium thiosulfate (

    
    ) to reduce excess 
    
    
    
    to water-soluble iodide (
    
    
    ). Then, recrystallize the product by dissolving it in a minimum amount of hot ethanol and slowly adding diethyl ether. The pure salt will crash out cleanly, leaving organic impurities in the mother liquor.
III. Quantitative Troubleshooting Data

Summarized below are the critical quantitative parameters required to maintain high yields across both steps.

ParameterTarget RangeConsequence of Deviation
Butyraldehyde:Aniline Ratio 3.2:1 – 3.5:1If < 3.0: Incomplete condensation; formation of mono/di-alkylated byproducts.
Step 1 Temperature 110°C (Toluene Reflux)If < 100°C: Incomplete water azeotrope removal, stalling the reaction equilibrium.
Iodine Equivalents 1.05 – 1.10 eqIf < 1.0: Incomplete aromatization. If > 1.2: Difficult downstream purification.
Step 2 Solvent Ethanol or MethanolIf Non-Polar: Poor stabilization of the forming pyridinium cation, halting oxidation.
IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Physical cues within the workflow will automatically confirm if the step is proceeding correctly.

Protocol A: Synthesis of the PDHP Intermediate
  • Setup: Charge a round-bottom flask with aniline (1.0 eq), butyraldehyde (3.2 eq), and a catalytic amount of glacial acetic acid (0.1 eq) dissolved in toluene.

  • Apparatus: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110°C).

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (3 equivalents relative to aniline) has collected in the trap. This physical measurement validates the stoichiometric completion of the condensation[1].

  • Workup: Cool to room temperature, wash the organic layer with saturated

    
     to remove the acetic acid catalyst, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Isolation: Purify the crude dark oil via vacuum distillation to isolate the pure 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (PDHP).

Protocol B: Oxidative Aromatization to Pyridinium Iodide
  • Setup: Dissolve the isolated PDHP intermediate (1.0 eq) in absolute ethanol.

  • Oxidation: Slowly add solid iodine (1.05 eq) in portions at room temperature.

  • Reaction: Heat the mixture to a gentle reflux for 2 to 3 hours.

  • Self-Validation Checkpoint: The solution will initially turn a deep, opaque brown upon

    
     addition. As the oxidation proceeds and iodine is consumed, the color will transition to a lighter, translucent yellowish-brown.
    
  • Quenching: Cool the mixture to room temperature. Add 10% aqueous sodium thiosulfate dropwise. Validation: The solution will instantly decolorize any remaining brown iodine tint, confirming the complete neutralization of the oxidant.

  • Crystallization: Concentrate the ethanol under reduced pressure to half its volume. Induce crystallization by slowly layering diethyl ether into the flask. Filter the resulting precipitate and dry under vacuum to obtain the pure 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide[2].

V. Troubleshooting Logic Diagram

TroubleshootingLogic Issue Low Yield or Impure Product Isolate Isolate the Problematic Step Issue->Isolate Step1 Step 1: Low PDHP Yield Isolate->Step1 Step2 Step 2: Incomplete Oxidation Isolate->Step2 Sol1A Check Stoichiometry (Excess Butyraldehyde) Step1->Sol1A Sol1B Ensure Water Removal (Dean-Stark Trap) Step1->Sol1B Sol2A Check Iodine Equivalents (>1.05 eq) Step2->Sol2A Sol2B Add Mild Base (Neutralize HI) Step2->Sol2B

Troubleshooting logic tree for identifying and resolving common synthesis bottlenecks.

VI. References
  • Title: 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7 - ChemicalBook Source: ChemicalBook URL:

  • Title: RADICALLY POLYMERIZABLE COMPOSITION COMPRISING A REDOX INITIATOR SYSTEM BASED ON DIHYDROPYRIDINES Source: European Patent Office (EP) via Googleapis.com URL:

  • Title: AA BLOCKS Products - CP Lab Safety (3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide) Source: CP Lab Safety URL:

Sources

Optimization

Technical Support Center: HPLC Analysis of Pyridinium Salts

Senior Application Scientist Desk Subject: Troubleshooting Retention, Peak Shape, and MS-Compatibility for Quaternary Pyridinium Compounds Introduction: The Pyridinium Paradox Pyridinium salts (e.g., N-alkyl pyridinium)...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Troubleshooting Retention, Peak Shape, and MS-Compatibility for Quaternary Pyridinium Compounds

Introduction: The Pyridinium Paradox

Pyridinium salts (e.g., N-alkyl pyridinium) present a unique "perfect storm" for chromatographers. Unlike standard bases, they possess a permanent positive charge independent of pH. This renders standard "pH switching" strategies useless. They are too polar for standard C18 retention (eluting in the void) yet interact aggressively with residual silanols, causing severe peak tailing.

This guide moves beyond generic advice, focusing on the specific electrostatic and hydrophobic manipulations required to tame these permanent cations.

Module 1: The Peak Shape Crisis (Severe Tailing)

User Question:

"My pyridinium analyte elutes with a shark-fin shape (Tailing Factor > 2.0). I’ve lowered the pH to 2.0, but it didn't help. Why?"

Scientist’s Diagnosis:

You are treating a permanent cation like a protonated base. Lowering pH to 2.0 suppresses the ionization of weak bases, but your pyridinium is always charged. The tailing is caused by cation exchange with residual ionized silanols (


) on the silica surface. Even at low pH, a small fraction of silanols remain ionized, acting as "traps" for your permanent cation.
The Solution: Chaotropic Chromatography

To fix this without using "sticky" ion-pairing reagents, you must use Chaotropic Salts . These anions (Perchlorate, Hexafluorophosphate) disrupt the solvation shell of the pyridinium cation, effectively "masking" its charge and allowing it to interact with the C18 phase hydrophobically.

Protocol: Chaotropic Mobile Phase Preparation
  • Reagent: Sodium Perchlorate (

    
    ) or Potassium Hexafluorophosphate (
    
    
    
    ).
  • Concentration: 10 mM to 50 mM in the aqueous portion.

  • Safety Critical: Do NOT use perchlorates with high organic content (>70% ACN) or heat, as this creates an explosion hazard.

    
     is a safer, more potent alternative.
    
ChaotropeStrengthMS Compatible?Notes
TFA WeakYesVolatile, but suppresses MS signal.
Perchlorate (

)
StrongNO Excellent peak shape. Explosion risk with organics.
Hexafluorophosphate (

)
Very StrongNO Best for peak symmetry. Non-volatile.
Troubleshooting Logic: Peak Tailing

TailingTroubleshoot Start Issue: Severe Peak Tailing CheckCol Is Column End-Capped? Start->CheckCol SwitchCol Switch to Hybrid Silica (e.g., BEH) or High Purity C18 CheckCol->SwitchCol No/Unknown CheckMode Current Mobile Phase? CheckCol->CheckMode Yes SwitchCol->CheckMode AddTFA Add 0.1% TFA (Saturates Silanols) CheckMode->AddTFA Using Formic Acid AddChao Add 20mM KPF6 or NaClO4 (Chaotropic Effect) CheckMode->AddChao Using Phosphate/TFA

Figure 1: Decision matrix for resolving peak asymmetry in permanently charged cations.

Module 2: The Retention Void (Eluting at t0)

User Question:

"My compound shoots through the column at the void volume (t0). I'm using a C18 column with 100% water, but it won't stick."

Scientist’s Diagnosis:

Pyridinium salts are often too hydrophilic for standard Reversed-Phase (RP). You need to alter the separation mechanism.[1] You have two primary paths: Ion-Pairing Chromatography (IPC) or HILIC .[2]

Path A: Ion-Pairing Chromatography (IPC)

IPC adds a long-chain surfactant (e.g., Sodium Octanesulfonate) to the mobile phase. The hydrophobic tail sticks to the C18, and the charged head holds your pyridinium.

Critical Protocol: IPC Column Passivation (The "Self-Validating" Step) Most users fail here because the column isn't in equilibrium.

  • Prepare: Mobile Phase A (Water + 10mM IP Reagent + Buffer).

  • Passivate: Pump Mobile Phase A (no organic) through the column at low flow for 30 column volumes (e.g., 60 mL for a standard column).

  • Validate: Inject a standard 3 times. If retention time drifts >1%, continue equilibrating. The column is now a "dynamic ion exchanger."

  • Warning: This column is now dedicated to IPC. Do not use it for other methods.

Path B: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC uses a polar column (Silica, Amide, Zwitterionic) and high organic mobile phase (e.g., 90% ACN). The pyridinium partitions into the water layer on the silica surface.

Protocol: HILIC Re-equilibration

  • Condition: HILIC columns are sensitive to hydration.

  • Step: After any gradient, you must equilibrate for 20 column volumes (vs. 5 for RP).

  • Buffer: Use 10-20mM Ammonium Formate (pH 3.0). Unbuffered HILIC leads to irreproducible retention times for charged species.

Method Selection Guide
FeatureIon-Pairing (IPC)HILICMixed-Mode (C18+SCX)
Mechanism Hydrophobic + ElectrostaticPartitioning + ElectrostaticHydrophobic + Ion Exchange
Peak Shape ExcellentGoodExcellent
MS Compatibility Poor (Suppression/Contamination)Excellent Good (Volatile buffers)
Equilibration Very Slow (>60 min)Slow (>20 min)Fast
Recommendation For UV-only QC methodsFor LC-MS/DMPK studiesRobust alternative to IPC

Module 3: MS Sensitivity & Signal Suppression

User Question:

"I switched to TFA to fix my peak shape, but my Mass Spec signal dropped by 90%. How do I analyze trace pyridinium impurities?"

Scientist’s Diagnosis:

TFA (Trifluoroacetic acid) is an ion-pairing agent that forms tight pairs with pyridinium in the gas phase, preventing ionization in the source (Electrospray Ionization - ESI). This is the "TFA Signal Suppression" effect.

The Solution: The "Volatile Switch" or HILIC
Strategy 1: The "Volatile Switch" (HFBA)

Replace TFA with Heptafluorobutyric Acid (HFBA) .

  • Why: HFBA is a stronger ion-pair reagent than TFA, meaning you can use less of it (e.g., 5mM vs 10mM).

  • Result: Better retention than TFA, but often similar suppression. Use only if HILIC fails.

Strategy 2: HILIC with Ammonium Formate

This is the gold standard for MS analysis of pyridinium.

  • Mobile Phase: 90% ACN / 10% Water with 10mM Ammonium Formate pH 3.0 .

  • Mechanism: The high organic content enhances ESI desolvation efficiency. The ammonium ions suppress silanol activity without forming gas-phase ion pairs that kill signal.

Workflow: Method Selection for MS

MethodSelection Start Goal: Analyze Pyridinium Salt Detector Detector Type? Start->Detector UV UV / PDA Detector->UV MS Mass Spec (LC-MS) Detector->MS UV_Path Use Chaotropic Salt (KPF6) or Ion-Pairing (Sulfonates) UV->UV_Path MS_Path Can you use HILIC? MS->MS_Path HILIC_Yes HILIC Mode: Amide/ZIC Column Ammonium Formate pH 3 MS_Path->HILIC_Yes Yes (Polar Matrix) HILIC_No Use Mixed-Mode Column (C18 + SCX) with Ammonium Acetate MS_Path->HILIC_No No (Complex Matrix)

Figure 2: Selecting the correct chromatographic mode based on detection requirements.

References

  • Kazakevich, Y. V., & LoBrutto, R. (2007). "HPLC for Pharmaceutical Scientists.

    
     anions for cationic separations.
    
    
  • Mixed-Mode Chromatography for Quaternary Ammonium Compounds: Zhang, K., & Liu, X. (2016). "Mixed-mode chromatography in pharmaceutical analysis."[3] Discusses the use of C18/SCX columns to replace ion-pairing reagents.

  • HILIC Mechanisms for Permanently Charged Ions: Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." The foundational paper establishing HILIC's utility for charged polar species.

  • TFA Signal Suppression in LC-MS: Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Explains the gas-phase ion-pairing mechanism that reduces pyridinium sensitivity.

  • Safety of Perchlorate Salts in Chromatography: CRC Handbook of Laboratory Safety. Warning regarding the explosive potential of perchlorates when dried in the presence of organic solvents.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

Welcome to the dedicated support center for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the handling, storage, and application of this compound. Given the limited specific literature on this particular molecule, the following advice is synthesized from established principles and extensive data on the stability and degradation of N-aryl pyridinium salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solid 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide has developed a yellowish or brownish tint. What is causing this discoloration and is the compound still usable?

Answer:

Discoloration of pyridinium iodide salts upon storage is a common observation and is often indicative of initial degradation. The primary culprits are typically photosensitivity and reaction with atmospheric components.

  • Causality: The iodide anion (I⁻) is susceptible to oxidation, which can be initiated by exposure to light (photodegradation) or trace impurities. This oxidation can lead to the formation of iodine (I₂) or triiodide (I₃⁻), which are colored species (yellow to brown) and can impart a tint to the solid material. While the pyridinium cation itself can also undergo degradation, the discoloration of iodide salts is frequently linked to the anion's chemistry.

  • Is it still usable? The usability of the discolored reagent depends on the sensitivity of your application. For qualitative or less sensitive assays, a slightly discolored product might still be acceptable. However, for quantitative studies, GMP applications, or reactions where stoichiometry is critical, the presence of degradation products could interfere with your results. It is highly recommended to assess the purity of the compound before use.

  • Troubleshooting & Prevention:

    • Storage: Always store 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide in a tightly sealed, amber glass vial to protect it from light and moisture.[1] For long-term storage, consider placing the vial inside a desiccator with a drying agent like silica gel.[1]

    • Inert Atmosphere: If possible, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.

    • Purity Check: Before use, you can get an indication of purity via Thin Layer Chromatography (TLC) or a more quantitative assessment using High-Performance Liquid Chromatography (HPLC).

Question 2: I'm observing poor solubility or the formation of precipitates when dissolving the compound in a neutral or slightly basic aqueous buffer. What is happening?

Answer:

N-aryl pyridinium salts can exhibit pH-dependent stability, particularly in aqueous solutions. The pyridinium ring is an electron-deficient system, making it susceptible to nucleophilic attack, especially by hydroxide ions (OH⁻) in neutral to basic conditions.

  • Causality: In the presence of hydroxide ions, pyridinium salts can undergo a degradation pathway that leads to the formation of a neutral, often less soluble, pyridone derivative or other ring-opened products.[2] This is a well-documented degradation mechanism for pyridinium-based compounds.[2]

  • Troubleshooting & Prevention:

    • pH Control: To maintain the stability of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide in aqueous solutions, it is crucial to control the pH. Acidic conditions (typically pH < 6) are generally preferred as they suppress hydroxide-mediated degradation.[2]

    • Buffer Selection: When preparing solutions, use acidic buffers (e.g., acetate buffer). Avoid phosphate buffers with a pH above 7 and basic buffers like Tris at higher pH ranges if long-term stability is required.[2]

    • Fresh Preparation: Prepare aqueous solutions of the compound fresh before each experiment to minimize the risk of degradation over time.

A potential degradation pathway for N-aryl pyridinium salts in the presence of a nucleophile (like OH⁻) is illustrated below.

G Pyridinium 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium (Stable in acidic solution) Intermediate Addition Intermediate Pyridinium->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., OH⁻) (in neutral/basic solution) Nucleophile->Intermediate Product Degradation Products (e.g., Pyridone derivatives, ring-opened products) Intermediate->Product Rearrangement/ Oxidation

Caption: Potential nucleophilic degradation of the pyridinium ring.

Question 3: My experimental results are inconsistent, suggesting a loss of compound potency over the course of the experiment. How can I assess and improve the stability of my working solutions?

Answer:

Inconsistent results often point to the degradation of the active compound in the experimental medium. A systematic stability assessment is recommended to identify the cause and establish a reliable experimental protocol.

  • Causality: Besides pH-mediated hydrolysis, other factors like temperature, light exposure during the experiment, and the presence of oxidizing agents can contribute to the degradation of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide.

  • Troubleshooting & Prevention:

    • Forced Degradation Study: To understand the stability profile of your compound, you can perform a forced degradation study. This involves exposing solutions of the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and monitoring the degradation over time using HPLC.[1]

    • Solvent Selection: While aqueous buffers are common, consider if your experiment allows for the use of organic solvents like acetonitrile or ethanol, where the compound might exhibit greater stability.

    • Temperature Control: If your experiments are lengthy, conduct them at a controlled, lower temperature if possible, to slow down potential degradation reactions.

    • Exclusion of Light: Protect your experimental setup from direct light by using amber-colored vessels or covering them with aluminum foil.[1]

Below is a general workflow for conducting a stability assessment using HPLC.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of known concentration Acid Acidic (e.g., HCl) Stock->Acid Aliquot Base Basic (e.g., NaOH) Stock->Base Aliquot Oxidative Oxidative (e.g., H₂O₂) Stock->Oxidative Aliquot Thermal Thermal (e.g., 60°C) Stock->Thermal Aliquot Photo Photolytic (e.g., UV light) Stock->Photo Aliquot Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (C18 column, UV detector) Sampling->HPLC Data Data Analysis: - % Parent Compound Remaining - Identify Degradants HPLC->Data

Sources

Optimization

Technical Support Center: Purification of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

[1] Case ID: PYR-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Purification Div.[1] Subject: Recrystallization Protocols & Troubleshooting for Lipophilic Pyridinium Salts Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PYR-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Purification Div.[1] Subject: Recrystallization Protocols & Troubleshooting for Lipophilic Pyridinium Salts

Introduction: The "Amphiphilic" Challenge

You are dealing with a 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide .[1] This is not a simple salt; it is a surfactant-like amphiphile .

  • The Head: The pyridinium cation is positively charged but heavily substituted with lipophilic groups (Phenyl, Propyl, Diethyl).[1]

  • The Tail: The Iodide anion is large and polarizable.

Why this matters: Standard protocols for simple salts (like methylpyridinium iodide) often fail here.[1] This molecule loves to "oil out" (liquid-liquid phase separation) because its greasy alkyl chains resist organizing into a crystal lattice in highly polar solvents, while its ionic charge resists non-polar solvents.[1]

This guide provides a self-validating logic system to purify your compound to >99% purity.

Module 1: Solvent System Architecture

Do not guess. Use this polarity-matching matrix. Your compound requires a biphasic solvent system : a "Good Solvent" to dissolve the ionic head and a "Bad Solvent" to force the lattice to form.

Solvent Screening Matrix
Solvent RoleRecommended SolventsWhy?
Primary (Good) Ethanol (Abs.) , Acetone , Acetonitrile Dissolves the ionic core.[1] Ethanol is preferred for biological compatibility; Acetonitrile is best for electrochemical purity.
Secondary (Bad) Diethyl Ether , Ethyl Acetate , Hexane Precipitates the salt.[1] Ethyl Acetate is safer than Ether and often yields better crystals for lipophilic salts.
Wash Solvent Cold Ethyl Acetate or Pentane Removes non-polar organic impurities (unreacted alkyl halides or pyridine bases) without dissolving the salt.
Decision Logic: Selecting Your System

SolventLogic Start Start: Solubility Test Test1 Dissolve 50mg in 0.5mL Hot Ethanol or Acetone Start->Test1 Result1 Did it dissolve? Test1->Result1 AddBad Add Ethyl Acetate (dropwise) until persistent cloudiness Result1->AddBad Yes Switch Switch to Acetonitrile (Stronger Dipole) Result1->Switch No Yes Yes No No Cool Cool to RT, then 4°C AddBad->Cool Switch->AddBad Outcome1 Crystals Form Cool->Outcome1 Outcome2 Oiling Out (Goo) Cool->Outcome2 Trituration Trituration Outcome2->Trituration See Module 2

Figure 1: Solvent Selection Decision Tree. Follow the logic path to determine the optimal binary solvent system.

Module 2: The "Oiling Out" Crisis (Troubleshooting)

The Issue: Instead of white/yellow needles, you get a sticky brown goo at the bottom of the flask. The Cause: The solution hit the "liquid-liquid spinodal" curve before the "solid-liquid solubility" curve. This happens when the solution is too concentrated or cooled too fast.

The Rescue Protocol (Trituration)
  • Don't Panic: Do not throw away the oil.

  • Re-heat: Gently warm the mixture until the oil redissolves (or becomes less viscous).

  • The "Scratch" Technique: Take a glass rod and vigorously scratch the side of the flask at the interface of the oil and solvent. This provides nucleation sites (micro-glass shards) for the lattice to latch onto.

  • Sonication: Briefly sonicate the flask. The ultrasonic waves can disrupt the oil droplets and induce crystallization.

  • Seed Crystals: If you have any solid crystals from a previous batch (even impure ones), add a tiny speck to the oil.[1]

  • Vapor Diffusion (The Nuclear Option):

    • Dissolve the oil in minimal Ethanol in a small open vial.

    • Place this small vial inside a larger jar containing Diethyl Ether .

    • Cap the large jar. Ether vapors will slowly diffuse into the ethanol, gently forcing the salt out of solution over 24-48 hours. This yields the highest quality crystals.

Module 3: Iodine Management (Color & Stability)

The Issue: Your compound turns yellow or brown over time. The Cause: Iodide (


) is easily oxidized to Iodine (

) by air or light.[1]

then complexes with

to form the brown Triiodide ion (

).
Prevention & Cleaning[2][3][4]
  • Peroxide Warning (CRITICAL):

    • Never use old Diethyl Ether or THF. Peroxides in these solvents will instantly oxidize your iodide to iodine, turning the product brown.

    • Test: Use starch-iodide paper on your ether supply before use.

  • The Thiosulfate Wash (Chemical Bleaching):

    • If your crude solid is brown: Dissolve it in DCM (Dichloromethane).[1]

    • Wash the organic layer with 10% Aqueous Sodium Thiosulfate (

      
      ) . The brown color will vanish immediately as 
      
      
      
      is reduced back to colorless
      
      
      .
    • Dry the DCM layer over

      
      , evaporate, and then recrystallize.[1]
      
  • Storage:

    • Store in an amber vial wrapped in foil.

    • Flush with Argon/Nitrogen.

    • Keep at -20°C.

Module 4: The Master Protocol (Step-by-Step)

Target: >99% Purity for Biological/Electrochemical Screening. System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent).[1]

  • Dissolution:

    • Place 1.0 g of crude 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide in a 50 mL Erlenmeyer flask.

    • Add absolute Ethanol dropwise while heating (approx. 50-60°C) until the solid just dissolves.

    • Note: If colored impurities remain (black specs), perform a hot filtration through a glass frit or cotton plug now.[1]

  • Precipitation Onset:

    • Remove from heat.[2]

    • Add Ethyl Acetate dropwise to the hot solution.

    • Stop immediately when a faint, persistent cloudiness appears.[1]

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Cover the flask with foil (light protection).

    • Allow to cool to Room Temperature undisturbed (approx. 2 hours). Do not move the flask.

    • Once at RT, move to a 4°C fridge for overnight maturation.

  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the cake immediately with cold Ethyl Acetate (removes surface impurities).

    • Dry: Dry under high vacuum (0.1 mmHg) for 6 hours to remove trapped solvent lattice.[1]

Workflow Visualization

RecrystProtocol Crude Crude Solid Dissolve Dissolve in min. Hot Ethanol Crude->Dissolve Filter Hot Filtration (Remove Tars) Dissolve->Filter Cloud Add EtOAc until Cloud Point Filter->Cloud Clear Add 1 drop EtOH to clear Cloud->Clear Grow Slow Cool (RT -> 4°C) Clear->Grow Wash Wash with Cold EtOAc Grow->Wash

Figure 2: Standard Recrystallization Workflow. Note the "Cloud Point" titration step is critical for yield.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive guide for organic salt purification). [1]

  • Wasserscheid, P., & Welton, T. (2008).[1] Ionic Liquids in Synthesis. Wiley-VCH. (Covers purification of quaternary ammonium/pyridinium salts).[1][3][4][5] [1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the solvatochromism and solubility parameters of pyridinium iodides). [1]

  • Kosower, E. M. (1958).[1] The Effect of Solvent on Spectra.[6] I. A New Empirical Measure of Solvent Polarity: Z-Values. Journal of the American Chemical Society, 80(13), 3253–3260.[1] (Foundational paper on pyridinium iodide behavior in ethanol/solvents). [1]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of Pyridinium Iodides

A Guide for Researchers and Process Development Scientists Welcome to the technical support center for pyridinium iodide synthesis. As a Senior Application Scientist, I understand that transitioning a synthesis from the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for pyridinium iodide synthesis. As a Senior Application Scientist, I understand that transitioning a synthesis from the bench to a larger scale introduces a new set of variables and challenges that can impact yield, purity, and safety. This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up of the N-alkylation of pyridines with alkyl iodides (the Menshutkin reaction).

Troubleshooting Guide: From Benchtop to Kilogram Scale

This section addresses specific issues that arise during and after the scale-up process.

Q1: My reaction yield dropped dramatically when I increased the scale from 5 grams to 500 grams. What are the primary factors to investigate?

This is a classic scale-up problem. The success of a reaction at a small scale often masks underlying issues that become critical in larger volumes. The drop in yield is typically due to a combination of thermal, kinetic, and mass transfer effects.

Core Causality: The N-alkylation of a pyridine with an alkyl iodide is a classic SN2 Menshutkin reaction, which is often highly exothermic.[1][2] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient passive heat dissipation. When scaling up, the volume increases cubically while the surface area only increases squarely, leading to inefficient heat removal. This heat accumulation can cause solvent boiling, reactant degradation, and the promotion of side reactions.

Troubleshooting Workflow:

Troubleshooting_Yield_Drop start Significant Yield Drop at Scale heat_management 1. Analyze Heat Management start->heat_management sub_heat1 Was an exotherm observed? (Internal Temperature Probe) heat_management->sub_heat1 reagent_addition 2. Review Reagent Addition Protocol sub_reagent1 Was alkyl iodide added all at once? reagent_addition->sub_reagent1 mixing_efficiency 3. Assess Mixing Efficiency sub_mixing1 Did product precipitate heavily? Could it trap reagents? mixing_efficiency->sub_mixing1 purity_check 4. Verify Reagent Purity at Scale sub_purity1 Are you using a new batch of starting materials? purity_check->sub_purity1 sub_heat1->reagent_addition No sub_heat2 Implement controlled cooling (ice bath, chiller) sub_heat1->sub_heat2 Yes sub_heat2->reagent_addition sub_reagent1->mixing_efficiency No sub_reagent2 Switch to slow, portion-wise or dropwise addition sub_reagent1->sub_reagent2 Yes sub_reagent2->mixing_efficiency sub_mixing1->purity_check No sub_mixing2 Increase stirring rate or use overhead mechanical stirrer sub_mixing1->sub_mixing2 Yes sub_mixing2->purity_check sub_purity2 Re-analyze purity (NMR, GC/MS). Impurities can inhibit reaction. sub_purity1->sub_purity2 Yes

Caption: Systematic workflow for troubleshooting yield loss upon scale-up.

Step-by-Step Protocol for Exotherm Control:

  • Setup: Equip the reaction vessel with an overhead stirrer, an internal temperature probe, and an external cooling bath (e.g., ice-water or a circulating chiller).

  • Dilution: Increase the solvent volume by 25-50% compared to the lab-scale ratio. Running the reaction at a lower concentration helps dissipate heat more effectively.[3]

  • Initial Cooling: Cool the solution of the pyridine in the chosen solvent to 0-5 °C before adding the alkylating agent.

  • Controlled Addition: Add the alkyl iodide dropwise via an addition funnel over an extended period (e.g., 1-2 hours). Monitor the internal temperature closely. The goal is to maintain a consistent internal temperature (e.g., below 25 °C) throughout the addition.

  • Post-Addition Stirring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion, monitored by TLC or LC-MS.

Q2: The reaction with my electron-deficient pyridine (e.g., 3-cyanopyridine) works at 150°C in a microwave reactor, but fails to proceed under conventional heating at the same temperature. Why?

This is a common point of confusion when translating from microwave-assisted synthesis to conventional scale-up.

Core Causality: Microwave irradiation provides direct, rapid, and uniform heating to the reactants and polar solvent molecules.[4] This can lead to localized temperatures far exceeding the measured bulk temperature, accelerating reactions that have high activation energies, such as the alkylation of less nucleophilic, electron-deficient pyridines.[5] Conventional heating relies on slower, indirect heat transfer from an external source (e.g., an oil bath) through the vessel walls, which is less efficient.

Troubleshooting & Protocol: To achieve the necessary activation energy with conventional heating, you often need to increase the temperature, pressure, or reaction time significantly.

  • Solvent Choice: Switch to a higher-boiling point solvent. If you used acetonitrile (BP: 82 °C) in the microwave, you will need a solvent like DMF (BP: 153 °C), DMSO (BP: 189 °C), or propionitrile (BP: 97 °C) for conventional heating to reach similar temperatures without over-pressurizing the system.

  • Sealed Vessel: Use a sealed pressure vessel rated for the temperatures and pressures you aim to achieve. This allows you to heat the reaction above the solvent's atmospheric boiling point.

  • Increase Reaction Time: Be prepared for significantly longer reaction times. A reaction that takes 50 minutes in a microwave[4] might require 24-48 hours under conventional reflux.[6][7]

  • Consider Activating Additives: For particularly stubborn alkylations, you can sometimes use additives. For example, using a silver salt (e.g., AgOTf, AgNO₃) can help abstract the halide and "activate" the electrophile, though this adds cost and an extra filtration step.[5] Another simple option is to use an alkyl iodide, as iodides are superior alkylating agents to bromides or chlorides.[8]

ParameterMicrowave-Assisted SynthesisConventional Scale-Up
Heating Mechanism Direct dielectric heatingIndirect conductive heating
Reaction Time Minutes to a few hours12 to 48+ hours[7]
Temperature Profile Rapid, uniform heatingSlower, potential for gradients
Typical Yield Often higher (e.g., >90%)[4]Can be lower without optimization
Key for Success Precise temperature/pressure controlHigh-boiling solvent, patience
Q3: My pyridinium iodide product precipitates during the reaction. On a large scale, this creates a thick, difficult-to-stir slurry. How can I manage this?

Product precipitation can be either a benefit (driving the reaction to completion) or a curse (creating processing nightmares). The key is to control it.

Core Causality: Pyridinium salts are often highly crystalline and may have limited solubility in the organic solvents used for the reaction (e.g., acetone, acetonitrile, ether).[5][7] As the product forms and its concentration exceeds its solubility limit, it crashes out of the solution.

Management Strategies:

  • Solvent System Modification:

    • Increase Polarity: Add a co-solvent that can better solubilize the ionic product. For example, if you are running the reaction in acetone, adding 10-20% DMF or DMSO can help keep the product in solution longer.

    • Increase Volume: Simply using more solvent can keep the product concentration below its solubility limit. This is often the simplest solution if solvent cost and removal are not major concerns.

  • Mechanical Solutions:

    • Switch to an Overhead Stirrer: A magnetic stir bar is often insufficient for stirring thick slurries at scale. A mechanical overhead stirrer with a paddle or anchor-shaped impeller provides the torque needed to keep the solid suspended and prevent clumping.

    • Temperature Ramping: Sometimes, running the reaction at a slightly higher temperature can increase the product's solubility enough to prevent premature precipitation, allowing the reaction to proceed to completion in a more homogeneous state. You can then cool the mixture to induce controlled crystallization for isolation.

Caption: Interconnected challenges in scaling up pyridinium iodide synthesis.

Frequently Asked Questions (FAQs)

Q4: How do I select the optimal solvent for a large-scale pyridinium iodide synthesis?

Solvent selection at scale goes beyond just dissolving the reactants. You must consider its impact on reaction rate, product isolation, safety, and cost.

Key Solvent Considerations:

  • Polarity and Reaction Rate: The Menshutkin reaction rate is highly dependent on solvent polarity. Polar aprotic solvents like acetonitrile, DMF, and acetone are generally preferred as they can stabilize the charged transition state, accelerating the reaction.[8][9]

  • Product Solubility: As discussed in Q3, you need to decide if you want the product to precipitate or stay in solution.

    • For Precipitation: Solvents like acetone or acetonitrile often allow the product to crystallize out, which can be an effective first step of purification.[5]

    • For Homogeneous Reaction: Solvents like DMF or DMSO will likely keep the product dissolved.

  • Boiling Point & Temperature Control: The solvent's boiling point dictates the maximum temperature you can achieve at atmospheric pressure. This is critical for reactions involving less reactive pyridines.[3]

  • Workup & Purification: Consider how you will remove the solvent. Volatile solvents (acetone, acetonitrile) are easier to remove under reduced pressure. High-boiling solvents (DMF, DMSO) can be difficult to remove and may require aqueous workups to extract the product.

  • Safety & Cost: At scale, solvent flammability, toxicity, and cost become major factors. Always consult safety data sheets and consider the environmental impact of your choice.

Q5: My final product is colored (yellow/brown) and I'm struggling with purification. What are the likely impurities and how can I remove them?

Color in the final product often indicates the presence of trace impurities, which can include unreacted starting materials, solvent adducts, or degradation products.

Common Impurities & Purification Strategies:

  • Unreacted Alkyl Iodide: Alkyl iodides, especially methyl iodide, can impart a yellow or brown color, particularly if exposed to light.

    • Solution: Wash the crude solid product thoroughly with a solvent in which the pyridinium salt is insoluble but the alkyl iodide is soluble. Diethyl ether and n-hexane are excellent choices for this.[1] Multiple washes are often necessary.[4]

  • Excess Pyridine: If excess pyridine was used, it can be trapped in the product matrix.

    • Solution: Similar to the alkyl iodide, a thorough wash with ether will typically remove residual pyridine. For more stubborn cases, an acid-base workup can be performed if the product is stable to it, though this is less common for simple salt isolation.[3]

  • Side Products (e.g., Pyridones): For certain substituted pyridines, such as 4-methoxypyridine, side reactions can occur where the iodide counter-ion attacks the N-alkyl or O-methyl group, leading to the formation of neutral pyridone byproducts.[10] The presence of solvent can favor this conversion.[10]

    • Solution: Recrystallization is the most effective method. Choose a solvent system where the desired pyridinium iodide has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains in the mother liquor. Common systems include ethanol/ether or acetone.[4][7]

  • Polyiodides: Trace iodine (I₂) formed from iodide oxidation can react with the iodide counter-ion to form triiodide (I₃⁻) salts, which are intensely colored (red-brown).

    • Solution: This can sometimes be addressed by washing the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate, followed by washing with water and a final dry with an organic solvent, though this adds complexity to the workup.

Standard Purification Protocol (Crystallization/Washing):

  • Initial Isolation: Collect the crude precipitated product by filtration.

  • Washing: Wash the filter cake extensively with diethyl ether or a petroleum ether/ethyl ether mixture until the filtrate runs clear.[4]

  • Drying: Dry the product under vacuum. Crucially, do not heat excessively. Pyridinium salts can have limited thermal stability and may decompose near or after their melting point.[11][12] Thermogravimetric analysis (TGA) is recommended to determine the decomposition temperature if it is unknown.[1][13]

  • Recrystallization (if needed): Dissolve the washed solid in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetone). Slowly add a non-polar anti-solvent (e.g., diethyl ether or ethyl acetate) until turbidity persists. Cool the mixture slowly, first to room temperature, then in an ice bath or refrigerator, to induce crystallization. Collect the pure crystals by filtration.

References

  • Sabah, A. (2021). Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids: Application On Extractive Desulfurization. JOTCSA, 8(3), 763–774. [Link]

  • Kozhevnikov, D. N., et al. (2025). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Chemical Science, 16, 17261-17267. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinium or/and pyridinone. ResearchGate.[Link]

  • Hubina, A., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. Royal Society of Chemistry.[Link]

  • Kozhevnikov, D. N., et al. (2025). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Semantic Scholar.[Link]

  • Bagchi, S., & Chowdhury, M. (n.d.). Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. Indian Academy of Sciences.[Link]

  • Gable, J. J., et al. (2024). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. MDPI.[Link]

  • Kráľová, J., et al. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules.[Link]

  • Wikipedia. (n.d.). Menshutkin reaction. Wikipedia.[Link]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Column Chromatography.[Link]

  • Pure Synth. (2019). Challenges of scaling up production from grams to kilos. Pure Synth.[Link]

  • Reddit. (2024). Formation of pyridinium salts with EWG. r/Chempros.[Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.[Link]

  • D'Ascenzi, D., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv.org.[Link]

  • Kleijwegt, R. J. T., et al. (2021). Reaction Chemistry & Engineering. RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Pyridinium Iodide Catalysts in CO2 Fixation and Organic Synthesis

Executive Summary Pyridinium Iodide (PyI) catalysts represent a class of organocatalysts that bridge the gap between simple inorganic salts and complex designer ionic liquids. Their utility is defined by a synergistic "P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinium Iodide (PyI) catalysts represent a class of organocatalysts that bridge the gap between simple inorganic salts and complex designer ionic liquids. Their utility is defined by a synergistic "Push-Pull" mechanism: the pyridinium cation provides electrophilic activation (via hydrogen bonding or electrostatic stabilization), while the iodide anion acts as a "soft" nucleophile with exceptional leaving group ability.

This guide provides a technical comparison of PyI catalysts against their structural analogs (imidazolium, ammonium) and anionic counterparts (chloride, bromide). It focuses on their primary application—CO2 fixation into cyclic carbonates —while also addressing their role in oxidative transformations.

Comparative Analysis: The Anion & Cation Effect

The Anion Effect: Why Iodide?

In nucleophilic substitution reactions (e.g., epoxide ring-opening), the choice of halide is critical. Iodide (


) consistently outperforms bromide (

) and chloride (

) due to its unique position as both a strong nucleophile and an excellent leaving group.

Table 1: Halide Performance in Epoxide/CO2 Cycloaddition Conditions: Propylene Oxide, 1 mol% Catalyst, 100°C, 1 MPa CO2, 4h.

Anion TypeNucleophilicity (

)
Leaving Group Ability (

of HX)
Yield of Cyclic Carbonate (%)TOF (

)
Chloride (

)
Moderate-7 (Good)35 - 50%~10 - 15
Bromide (

)
High-9 (Better)60 - 75%~25 - 40
Iodide (

)
Very High -10 (Best) >95% >100

Note: Data represents aggregated trends from standard organocatalytic studies [1, 2].

The Cation Effect: Pyridinium vs. Alternatives

While the anion drives the attack, the cation stabilizes the transition state. Pyridinium salts offer a distinct advantage over Ammonium salts due to the aromatic ring's ability to participate in


-stacking and the acidity of the ring protons (or N-H in protic variations) which activate the epoxide oxygen.

Table 2: Cation Efficacy Comparison Substrate: Styrene Oxide. Conditions: Solvent-free, 120°C.

Catalyst SystemCation FeatureRelative Reactivity (Normalized)Key Advantage
Tetrabutylammonium Iodide (TBAI) Steric bulk, no H-bond donor1.0 (Baseline)Phase transfer solubility
Imidazolium Iodide (BMIM-I) C2-H acidity, aromatic2.4High thermal stability
Pyridinium Iodide (PyI) Ring H-bonding, planar 2.8 Atom economy, cost-efficiency
ZnI2 / PyI (Binary System) Lewis Acid + Organocatalyst14.5 Synergistic activation

Critical Insight: The binary system of ZnI2 + Pyridinium Iodide exhibits a 7-fold rate increase over PyI alone. The Zinc acts as a primary Lewis acid, while the Pyridinium salt solubilizes the metal and provides the nucleophile, creating a dual-activation powerhouse [1].

Mechanistic Visualization

The efficiency of Pyridinium Iodide relies on a Dual Activation Pathway . The diagram below illustrates the cooperative mechanism during CO2 cycloaddition.

CO2_Fixation_Mechanism Epoxide Epoxide Substrate Inter_Open Ring-Opened Intermediate (Alkoxide) Epoxide->Inter_Open 1. Ring Opening Cat_Py Pyridinium Cation (Electrophilic Activation) Cat_Py->Epoxide H-Bonding Cat_I Iodide Anion (Nucleophilic Attack) Cat_I->Epoxide Attack C-beta Inter_Carb Carbonate Intermediate Inter_Open->Inter_Carb 2. CO2 Capture CO2 CO2 Insertion CO2->Inter_Carb Product Cyclic Carbonate + Regenerated Catalyst Inter_Carb->Product 3. Ring Closure (Intramolecular Substitution) Product->Cat_Py Recycle Product->Cat_I Recycle

Figure 1: Dual Activation Mechanism. The Pyridinium cation activates the epoxide oxygen via hydrogen bonding, facilitating the nucleophilic attack by the Iodide anion.

Experimental Protocols

Protocol A: Synthesis of N-Butylpyridinium Iodide

A self-validating synthesis ensuring high purity without chromatography.

  • Reagents: Pyridine (20 mmol, 1.0 equiv), 1-Iodobutane (22 mmol, 1.1 equiv).

  • Reaction: Mix reagents in a sealed pressure tube or round-bottom flask. No solvent is required (solvent-free).

  • Conditions: Heat to 80°C for 12 hours . The solution will turn from colorless to a viscous yellow/orange oil or solid.

  • Work-up (Self-Validating Step):

    • Cool the mixture to room temperature.

    • Add Diethyl Ether (Et2O) (20 mL) and sonicate. The product is insoluble in ether, while unreacted starting materials are soluble.

    • Decant the ether layer. Repeat washing 3 times until the ether wash is colorless.

  • Drying: Dry the residue under high vacuum (0.1 mbar) at 50°C for 4 hours to remove trace volatiles.

  • Yield: Expect >90% yield of a hygroscopic solid/oil.

Protocol B: Catalytic Assessment (CO2 Cycloaddition)

Standardized benchmarking protocol.

  • Setup: Load a stainless steel autoclave (50 mL) with Epoxide (10 mmol) and N-Butylpyridinium Iodide (0.1 mmol, 1 mol%).

  • Pressurization: Seal reactor, purge with CO2 (3x), and pressurize to 1.0 MPa (10 bar) .

  • Reaction: Heat to 100°C with magnetic stirring (500 rpm).

  • Monitoring: Run for 4 hours.

  • Validation:

    • Cool to 0°C in an ice bath before venting (prevents loss of volatiles).

    • Analyze crude mixture via 1H NMR (CDCl3) .

    • Metric: Compare the integration of the epoxide ring protons (typically

      
       2.5-3.0 ppm) vs. the cyclic carbonate protons (typically 
      
      
      
      4.5-5.0 ppm).

Workflow: Catalyst Evaluation Cycle

Catalyst_Workflow Start Start: Catalyst Selection Synth Synthesis (Solvent-Free) Pyridine + Alkyl Iodide Start->Synth Purify Purification (Ether Wash - Remove unreacted SM) Synth->Purify Check QC Check: 1H NMR (Confirm purity >98%) Purify->Check Check->Purify Fail (Impurities) Reaction Catalytic Run (Epoxide + CO2, 100°C, 10 bar) Check->Reaction Pass Analysis Performance Analysis (Conversion & Selectivity) Reaction->Analysis

Figure 2: Standardized workflow for synthesizing and validating Pyridinium Iodide catalysts.

References

  • Kinetics and mechanistic investigation of epoxide/CO2 cycloaddition by a synergistic catalytic effect of pyrrolidinopyridinium iodide and zinc halides. Source: ResearchGate URL:[1][2][Link]

  • Pyridinium-Inspired Organocatalysts for Carbon Dioxide Fixation: A Density Functional Theory Inspection. Source: ACS Publications / PubMed URL:[Link]

  • Cycloaddition of carbon dioxide to propylene oxide catalyzed by ionic liquids. Source: RSC Publishing URL:[3][4][Link]

  • Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles. Source: Organic Syntheses URL:[Link]

  • Comparative study of imidazole and pyridine catalyzed reduction of carbon dioxide. Source: Princeton University / ACS Catalysis URL:[Link]

Sources

Comparative

Validation of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide Synthesis Methods: A Comparative Guide

Target Audience: Synthetic chemists, materials scientists, and drug development professionals. Mechanistic Context & Target Profile The synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6)[1] p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, materials scientists, and drug development professionals.

Mechanistic Context & Target Profile

The synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6)[1] presents a unique steric challenge. The target molecule is a highly substituted N-arylpyridinium salt featuring ethyl groups at C3 and C5, a propyl group at C2, and a bulky phenyl ring at N1.

In standard heterocyclic chemistry, direct N-arylation of a pre-formed, heavily substituted pyridine ring with an aryl halide is thermodynamically and kinetically unfavorable due to immense steric clash—particularly between the C2-propyl group and the incoming N1-phenyl ring. Therefore, researchers must bypass direct arylation by utilizing either bottom-up ring construction (Method A) or ring-opening/ring-closing strategies (Method B).

This guide objectively compares these two primary synthetic routes, providing self-validating protocols and quantitative performance data to help you select the optimal workflow for your scale and purity requirements.

Experimental Protocols & Causality

Method A: Direct Multicomponent Condensation & Oxidation

Causality & Logic: This method leverages a Chichibabin-type multicomponent condensation. By reacting three equivalents of butyraldehyde with one equivalent of aniline, the reaction naturally sets the 3,5-diethyl and 2-propyl substitution pattern via a sequential aldol-type condensation of the 4-carbon chains[2]. The resulting intermediate, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP, CAS: 34562-31-7)[3][4], is widely known as a highly active accelerator in structural acrylic adhesives[5]. Following isolation, aromatization is driven by elemental iodine (


), which acts elegantly as both the mild oxidant and the source of the final iodide counterion.

Self-Validating Protocol:

  • Condensation: Combine butyraldehyde (3.0 eq) and aniline (1.0 eq) in a reaction vessel with a catalytic amount of glacial acetic acid. Heat to 80°C for 4 hours under nitrogen. Validation: The reaction is highly exothermic initially; monitor temperature closely to prevent runaway boiling.

  • Isolation of DHP: Phase-separate the aqueous byproduct. Subject the crude organic layer to fractional vacuum distillation. Validation: Collect the fraction boiling at ~125°C at 0.5 mmHg[6]. The purified DHP should appear as a pale yellow, viscous oil.

  • Oxidation: Dissolve the purified DHP in absolute ethanol. Slowly add elemental iodine (1.0 eq) at room temperature while stirring vigorously.

  • Workup & Validation: The reaction is complete when the dark brown color of the iodine fades to a pale yellow solution, indicating complete redox transfer. Concentrate the solvent in vacuo and triturate the residue with cold diethyl ether. The ionic pyridinium iodide salt will crash out as a solid, while non-polar impurities remain dissolved.

  • Analytical Confirmation: Validate via

    
    -NMR. Confirm the disappearance of the dihydropyridine diene protons (
    
    
    
    4.5–6.0 ppm) and the emergence of downfield aromatic pyridinium protons (
    
    
    8.0–9.0 ppm).

MethodA A Butyraldehyde (3 equivalents) C Multicomponent Condensation (Acid Catalyst, 80°C) A->C B Aniline (1 equivalent) B->C D 3,5-Diethyl-1,2-dihydro- 1-phenyl-2-propylpyridine (DHP Intermediate) C->D E Aromatization / Oxidation (I2 in Ethanol) D->E F 3,5-Diethyl-1-phenyl- 2-propylpyridin-1-ium iodide E->F

Fig 1: Workflow for the direct multicomponent condensation and oxidation synthesis method.

Method B: The Zincke Reaction Pathway

Causality & Logic: If the fully aromatic precursor 3,5-diethyl-2-propylpyridine (CAS: 4808-75-7)[7] is already available, the Zincke reaction is the most robust method for N-arylation. To overcome the steric blockade at the C2-propyl group, the pyridine is first reacted with 2,4-dinitrochlorobenzene (DNCB) to form a highly electrophilic Zincke salt. The addition of aniline triggers a ring-opening event into a glutaconaldehyde dianil intermediate, temporarily relieving steric strain. Subsequent ring-closure forms the N-phenylpyridinium core, and a final ion exchange yields the target iodide salt.

Self-Validating Protocol:

  • Zincke Salt Formation: Reflux 3,5-diethyl-2-propylpyridine with DNCB (1.1 eq) in acetone for 12 hours. Validation: A crystalline precipitate of the Zincke salt will form as the reaction progresses.

  • Ring Opening/Closing: Filter the Zincke salt and dissolve it in ethanol. Add aniline (1.5 eq) and reflux for 6 hours. Validation: The solution will immediately turn deep red (indicating the open-chain dianil intermediate) before gradually transitioning to a lighter amber as the pyridinium chloride ring closes.

  • Ion Exchange: Evaporate the ethanol and dissolve the crude chloride salt in a minimal volume of deionized water. Add a saturated aqueous solution of potassium iodide (KI). Validation: The less soluble iodide salt will rapidly precipitate out of the aqueous phase.

  • Analytical Confirmation: Filter the precipitate and recrystallize from ethanol/water. Validate the counterion exchange by dissolving a small crystal in water and adding a drop of

    
    ; the formation of a pale yellow precipitate (
    
    
    
    ) that is insoluble in ammonia confirms successful exchange from chloride.

MethodB A 3,5-Diethyl-2-propylpyridine C Zincke Salt Formation (Reflux in Acetone) A->C B 2,4-Dinitrochlorobenzene (DNCB) B->C D Zincke Salt Intermediate C->D E Aniline Addition (Ring Opening/Closing) D->E F Pyridinium Chloride Salt E->F G Anion Exchange (Aqueous KI) F->G H 3,5-Diethyl-1-phenyl- 2-propylpyridin-1-ium iodide G->H

Fig 2: Workflow for the Zincke reaction pathway utilizing ring-opening and ion exchange.

Comparative Performance Data

The following table summarizes the quantitative metrics and operational parameters for both synthesis methods, allowing researchers to select the most appropriate route based on their laboratory capabilities.

Performance MetricMethod A: Condensation & OxidationMethod B: Zincke Reaction Pathway
Overall Yield 45% - 55% (Limited by fractional distillation)65% - 75% (Highly efficient ring-closure)
Final Purity >97% (Post ether trituration)>99% (Post recrystallization)
Reagent Cost Very Low (Butyraldehyde, Aniline,

)
Moderate (Substituted pyridine, DNCB, KI)
Scalability Excellent (Used industrially for DHP)Moderate (DNCB requires careful handling)
Reaction Time ~8 hours (Excluding distillation)~20 hours (Multiple reflux steps)
E-Factor (Waste) High (Aqueous waste from condensation)Moderate (Solvent recycling possible)
Primary Challenge Vacuum distillation of DHP intermediateHandling of sensitizing DNCB reagent

References

  • AA BLOCKS / CalPacLab. "3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, 97% Purity, C18H24IN." CalPacLab Product Catalog.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118703, 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine." PubChem.

  • United States Environmental Protection Agency (EPA). "Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- (CAS 34562-31-7)." Substance Registry Services.

  • Google Patents. "US4430480A - Two-part composition with activator enriched with dihydropyridine ingredients." US Patent Office.

  • Adhesives Magazine. "Reactive, Toughened Acrylic Adhesives Poised for Growth." BNP Media.

  • Fisher Scientific. "Alfa Aesar 3,5-Diethyl-1,2-dihydro-1-phenyl-2-n-propylpyridine, tech. 75%." Thermo Scientific Catalog.

Sources

Validation

Comparative Efficacy of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide vs. Aliphatic Quaternary Ammonium Salts in Phase Transfer and Redox Catalysis

As synthetic workflows in drug development and materials science grow increasingly complex, the selection of catalytic promoters must evolve beyond standard aliphatic quaternary ammonium salts. 3,5-Diethyl-1-phenyl-2-pro...

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic workflows in drug development and materials science grow increasingly complex, the selection of catalytic promoters must evolve beyond standard aliphatic quaternary ammonium salts. 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DPPI) (CAS 6277-85-6) [1] represents a highly specialized class of aromatic phase transfer catalysts (PTCs). Unlike traditional aliphatic quats—such as Tetrabutylammonium iodide (TBAI) or Cetyltrimethylammonium bromide (CTAB)—DPPI offers a unique combination of steric shielding, charge delocalization, and redox bifunctionality.

This guide objectively compares the physicochemical behavior of DPPI against standard aliphatic alternatives, providing mechanistic rationales and self-validating experimental protocols to guide your catalyst selection.

Structural & Electronic Divergence: The Mechanistic "Why"

The performance disparity between pyridinium-based salts and aliphatic ammonium salts stems from fundamental differences in electronic structure and ion-pairing dynamics.

The HSAB Principle in Ion-Pairing

According to the Hard-Soft Acid-Base (HSAB) principle, catalytic efficacy in biphasic systems is heavily dictated by the tightness of the cation-anion pair [2].

  • Aliphatic Quats (e.g., TBAI): The positive charge is highly localized on the central nitrogen atom, creating a "hard" cation. This results in tight electrostatic ion-pairing with nucleophiles, which can inadvertently mask the nucleophile's reactivity in the organic phase.

  • Pyridinium Quats (e.g., DPPI): The positive charge is delocalized across the aromatic pyridine ring, creating a "soft" highly polarizable cation. When paired with soft anions (e.g., thiolates, enolates, or iodides), DPPI forms a loose ion pair . This loose association significantly lowers the activation energy required for the nucleophile to attack the substrate in the organic phase [3].

Redox Bifunctionality

Unlike TBAI or CTAB, which are electrochemically inert under standard synthetic conditions, DPPI is redox-active. The electron-withdrawing N-phenyl substituent increases the electrophilicity of the pyridinium core. Upon a 1- or 2-electron reduction, DPPI reversibly converts into its dihydropyridine counterpart (3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, PDHP ) [4]. This allows DPPI to act not only as a PTC but also as an in-situ redox mediator or radical initiator in complex polymer curing and photoredox workflows.

Comparative Performance Matrix

The following table summarizes the quantitative and qualitative differences between DPPI and common aliphatic alternatives.

Feature / Property3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide (DPPI)Tetrabutylammonium Iodide (TBAI)Cetyltrimethylammonium Bromide (CTAB)
Cation Architecture Aromatic, Delocalized (

-system)
Symmetrical, AliphaticAsymmetrical, Aliphatic (Surfactant)
Charge Density Low (Soft Cation)High (Hard Cation)High (Hard Cation)
Ion-Pairing State Loose (Highly reactive anion)Tight (Less reactive anion)Micellar / Emulsion-forming
Redox Activity Yes (Reversible to Dihydropyridine)NoNo
Substrate Interaction Electrostatic +

Stacking
Purely ElectrostaticElectrostatic + Hydrophobic Tail
Primary Application Difficult alkylations, Redox mediationStandard Phase Transfer CatalysisEmulsion stabilization, Nanoparticle synthesis

Mechanistic Pathways Diagram

The dual-utility of DPPI is visualized below, contrasting its HSAB-driven phase transfer pathway against its electrochemical redox cycle.

G cluster_PTC Pathway A: Phase Transfer Catalysis (HSAB Principle) cluster_Redox Pathway B: Redox Bifunctionality Anion Aqueous Nucleophile (Soft Anion) DPPI_PTC DPPI Cation (Soft, Delocalized) Anion->DPPI_PTC TBAI_PTC TBAI Cation (Hard, Localized) Anion->TBAI_PTC LoosePair Loose Ion Pair (Highly Reactive) DPPI_PTC->LoosePair π-π & Soft-Soft Interactions TightPair Tight Ion Pair (Less Reactive) TBAI_PTC->TightPair Pure Electrostatic Product Alkylated Product (Organic Phase) LoosePair->Product Fast Kinetics TightPair->Product Slow Kinetics DPPI_Redox DPPI (Oxidized State) Pyridinium Iodide Electron 1e- / 2e- Reduction (Electrochemical/Chemical) DPPI_Redox->Electron PDHP PDHP (Reduced State) Dihydropyridine Electron->PDHP PDHP->DPPI_Redox Reversible Oxidation

Caption: Mechanistic divergence of DPPI showcasing HSAB-driven loose ion-pairing and reversible redox capabilities.

Validated Experimental Protocols

To objectively validate the performance differences between DPPI and TBAI, the following self-validating protocols are designed to isolate specific mechanistic variables.

Protocol 1: Biphasic O-Alkylation Kinetics (Validating HSAB Efficacy)

Causality: This protocol utilizes Toluene as the organic phase. Toluene’s low dielectric constant (


) forces the catalyst and nucleophile to remain strictly as ion pairs rather than dissociated ions. By using a bulky, soft nucleophile, the reaction rate becomes entirely dependent on the "looseness" of the ion pair, thereby exposing the kinetic advantage of DPPI over TBAI.

Step-by-Step Methodology:

  • Preparation: In a 50 mL jacketed reactor, add 10 mmol of a sterically hindered phenol (e.g., 2,6-di-tert-butylphenol) to 15 mL of Toluene.

  • Aqueous Phase: Add 15 mL of 5M NaOH (aq) to deprotonate the phenol, generating the phenoxide anion at the interface.

  • Catalyst Addition: Introduce 0.5 mmol (5 mol%) of the chosen catalyst (Run A: DPPI; Run B: TBAI). Stir at exactly 800 RPM to ensure consistent interfacial surface area.

  • Electrophile Addition: Inject 12 mmol of benzyl bromide. Begin timing.

  • Sampling & Quenching: Extract 50 µL aliquots from the organic phase every 15 minutes. Immediately quench the aliquot in 1 mL of Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to halt the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column, 254 nm UV detection). Expected Outcome: The DPPI-catalyzed reaction will exhibit a significantly steeper initial rate (

    
    ) due to the delocalized pyridinium core forming a looser, more reactive phenoxide ion pair compared to the tightly bound TBAI-phenoxide complex.
    
Protocol 2: Cyclic Voltammetry for Redox Profiling

Causality: To prove that DPPI can act as a redox mediator while aliphatic quats cannot, we utilize Cyclic Voltammetry (CV). Glassy carbon is chosen as the working electrode due to its wide potential window in the cathodic region. Tetrabutylammonium hexafluorophosphate (


) is used as the supporting electrolyte because the 

anion is non-coordinating, preventing ion-pairing artifacts during the reduction sweep.

Step-by-Step Methodology:

  • Cell Setup: Assemble a standard 3-electrode cell: Glassy Carbon working electrode (3 mm diameter), Platinum wire counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of

    
     in anhydrous Acetonitrile.
    
  • Analyte Addition: Dissolve 1.0 mM of DPPI in the electrolyte solution. (Run a parallel blank with TBAI).

  • Degassing: Purge the solution with ultra-pure

    
     for 10 minutes to remove dissolved oxygen, which would otherwise produce competing reduction waves.
    
  • Scanning: Run the CV from

    
     to 
    
    
    
    at a scan rate of
    
    
    . The slow scan rate ensures that diffusion-controlled electron transfer can be accurately modeled. Expected Outcome: TBAI will show a flat baseline (electrochemically silent). DPPI will exhibit a distinct, quasi-reversible reduction peak between
    
    
    and
    
    
    (vs Ag/AgCl), corresponding to the formation of the dihydropyridine radical/PDHP [5].
References
  • Phase Transfer Catalysis: Fundamentals and Selected Systems , ScienceNet, [Link]

  • Phase-transfer hydroxylation of benzene with H2O2 catalyzed by a nitrile-functionalized pyridinium phosphovanadomolybdate , Catalysis Science & Technology (RSC Publishing),[Link]

  • Exploration of Vitamin B6-Based Redox-Active Pyridinium Salts towards the Application in Aqueous Organic Flow Batteries , ChemRxiv,[Link]

  • Electrochemical and EPR characterization of 1,4-dihydropyridines. Reactivity towards alkyl radicals , PubMed (NIH), [Link]

Comparative

Efficacy of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide as a Catalyst

[1][2] Executive Summary 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DPPPI) represents a specialized class of lipophilic N-aryl pyridinium salts .[1][2] While historically recognized as the oxidative derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (DPPPI) represents a specialized class of lipophilic N-aryl pyridinium salts .[1][2] While historically recognized as the oxidative derivative of the industrial antioxidant/accelerator 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (often referred to as DHP or PDHP in rubber chemistry), its application as a catalyst is emerging in Phase Transfer Catalysis (PTC) and Lewis Acid-mediated transformations .[1][2]

Unlike simple pyridinium salts (e.g., pyridinium chloride), DPPPI features a highly substituted pyridine ring with ethyl and propyl chains and an N-phenyl group.[1][2] This unique architecture confers superior lipophilicity and steric bulk , enabling it to function effectively in non-polar organic solvents where traditional salts aggregate or precipitate.[1][2]

This guide evaluates DPPPI's efficacy as a Phase Transfer Catalyst and Mild Lewis Acid , comparing it against industry standards like Tetrabutylammonium Iodide (TBAI) and 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) .[1][2]

Mechanism of Action

DPPPI operates through a dual-mode mechanism depending on the reaction environment:

Mode A: Phase Transfer Catalysis (PTC)

In biphasic systems (Liquid-Liquid or Solid-Liquid), the lipophilic pyridinium cation facilitates the transport of the anionic nucleophile (I⁻ or an external anion) from the aqueous/solid phase into the organic phase.[1][2]

  • Lipophilicity: The N-phenyl and alkyl (ethyl/propyl) groups create a "greasy" shield, allowing the salt to dissolve in solvents like Dichloromethane (DCM) or Toluene.[1][2]

  • Ion Pairing: The bulky cation prevents tight ion pairing with the nucleophile, leaving the anion "naked" and highly reactive.[2]

Mode B: Non-Covalent Interactions (Lewis Acidity/H-Bonding)

The electron-deficient pyridinium ring (aromatic cation) can act as a mild Lewis Acid or engage in Anion-π interactions .[1][2]

  • Carbonyl Activation: The positive charge on the ring can polarize carbonyl groups (via non-covalent interactions), catalyzing condensations like the Knoevenagel reaction .[2]

  • Halogen Bonding: The iodine atom can participate in halogen bonding networks, stabilizing transition states in nucleophilic substitutions.[1][2]

DPPPI_Mechanism cluster_Aqueous Aqueous / Solid Phase cluster_Interface Interface cluster_Organic Organic Phase Nucleophile Nucleophile (Nu-) IonExchange Ion Exchange [DPPP]+[I]-  <-> [DPPP]+[Nu]- Nucleophile->IonExchange Diffusion DPPP_Nu Active Catalyst Complex [DPPP]+[Nu]- IonExchange->DPPP_Nu Phase Transfer Substrate Substrate (R-X) DPPP_Nu->Substrate Nucleophilic Attack Product Product (R-Nu) Substrate->Product Reaction DPPP_X Spent Catalyst [DPPP]+[X]- Substrate->DPPP_X Leaving Group Exchange DPPP_X->IonExchange Regeneration

Figure 1: Phase Transfer Catalytic Cycle of DPPPI.[1][2] The lipophilic cation shuttles nucleophiles across the interface, enhancing reaction rates in non-polar media.[2]

Comparative Analysis

We compare DPPPI against standard alternatives in the context of Nucleophilic Substitution (Finkelstein-type) and Condensation Reactions .[1][2]

Table 1: Catalyst Performance Matrix[2]
FeatureDPPPI (Target) TBAI (Standard PTC) [BMIM]I (Ionic Liquid) Pyridinium HCl
Structure N-Aryl PyridiniumQuaternary AmmoniumImidazoliumSimple Pyridinium
Lipophilicity High (Phenyl + Alkyls)High (Butyl chains)ModerateLow (Insoluble in non-polar)
Thermal Stability High (>200°C)Moderate (<150°C, Hofmann elim.)[1][2]Very High (>300°C)Moderate
Solubility (DCM) ExcellentExcellentGoodPoor
Reactivity (SN2) High (Loose ion pair)HighModerateLow
Cost Moderate/High (Specialty)Low (Commodity)ModerateVery Low
Toxicity Moderate (Pyridinium)ModerateLow/ModerateModerate
Key Advantages of DPPPI:
  • Enhanced Stability: Unlike TBAI, which is prone to Hofmann elimination at high temperatures, the aromatic pyridinium core of DPPPI is robust, making it suitable for reactions requiring reflux in high-boiling solvents (e.g., Xylene, Chlorobenzene).[1][2]

  • π-π Interactions: The N-phenyl group allows for π-stacking with aromatic substrates (e.g., Benzyl chloride), potentially increasing local concentration and reaction rates compared to the purely aliphatic TBAI.[1][2]

Experimental Protocols

Protocol A: Catalytic Nucleophilic Substitution (Benzyl Chloride → Benzyl Iodide)

This protocol demonstrates the efficacy of DPPPI as a Phase Transfer Catalyst.[2]

Materials:

  • Benzyl Chloride (10 mmol)[1][2]

  • Potassium Iodide (KI) (15 mmol, solid)[1][2]

  • Catalyst: DPPPI (0.5 mmol, 5 mol%) [1][2]

  • Solvent: Toluene (20 mL)

  • Internal Standard: Dodecane (for GC analysis)[1][2]

Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve DPPPI (190 mg) in Toluene (20 mL).

  • Addition: Add Benzyl Chloride (1.27 g) and solid KI (2.49 g). The KI will remain as a solid suspension.[2]

  • Reaction: Heat the mixture to 80°C with vigorous magnetic stirring (1000 rpm). The high stirring rate is crucial for solid-liquid mass transfer.[1][2]

  • Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1) every 30 minutes.

  • Workup: Once conversion >95% (typically 2-4 hours), cool to room temperature. Filter off the inorganic salts (KCl/KI).[2]

  • Purification: Evaporate the solvent. The product (Benzyl Iodide) is obtained as a crystalline solid or oil.[2] The catalyst can be recovered by precipitation with cold ether if needed.

Expected Results:

  • Yield: >92%

  • Time: 2-3 hours (vs. 6+ hours without catalyst).

Protocol B: Knoevenagel Condensation (Aldehyde + Malononitrile)

Demonstrates the Lewis Acid/Organocatalytic activity of the pyridinium ring.

Workflow:

  • Mix Benzaldehyde (1 mmol) and Malononitrile (1.1 mmol) in Ethanol/Water (1:1, 5 mL).

  • Add DPPPI (10 mol%) .

  • Stir at Room Temperature for 30 minutes.

  • The product precipitates out.[2] Filter and wash with cold ethanol.[2]

  • Result: High yield (>90%) of benzylidenemalononitrile due to the activation of the aldehyde by the cationic pyridinium ring.[2]

Workflow_Protocol Start Start: Reagents + Solvent AddCat Add DPPPI Catalyst (5-10 mol%) Start->AddCat Heat Heat/Stir (80°C or RT) AddCat->Heat Monitor Monitor (TLC/GC) Check Conversion Heat->Monitor Monitor->Heat Incomplete Filter Filtration (Remove Salts/Catalyst) Monitor->Filter Complete (>95%) Product Isolate Product (Evaporation/Crystallization) Filter->Product

Figure 2: General experimental workflow for DPPPI-catalyzed transformations.[1][2]

Synthesis of the Catalyst (Reference Context)

If DPPPI is not commercially available in the desired purity, it is synthesized via the oxidation of the commercially relevant dihydropyridine.[2]

Reaction: 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP) + I2 → DPPPI + HI[1][2]

Note: This reaction often occurs spontaneously in the presence of iodine or mild oxidants, transforming the "rubber antioxidant" (DHP) into the "catalytic salt" (DPPPI).[2]

References

  • Synthesis of DHP (Precursor)

    • Title: Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.[1][2][3]

    • Source: U.S. Patent / European Patent EP1883628A2.[2]

    • URL
  • Pyridinium Salts in Catalysis

    • Title: Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.[2][4][5]

    • Source: ACS Catalysis (2019).[2]

    • URL:[Link][1][2]

  • General Phase Transfer Catalysis

    • Title: Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[1][2]

    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (Chapman & Hall).[1][2]

    • Context: Validates the mechanism of quaternary ammonium/pyridinium salts in PTC.
  • Chemical Identity

    • Title: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (Compound Summary).
    • Source: PubChem / NIH.[1][2]

    • URL:[Link](Note: Linked to the parent DHP structure ID for context as the salt is the derivative).

Sources

Validation

The Analytical Architect: A Definitive Guide to Pyridinium Salt Analysis

Executive Summary Pyridinium salts—permanently charged cationic heterocycles—are pivotal in drug delivery systems (e.g., blood-brain barrier transport), ionic liquids, and synthesis. However, their analysis presents a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinium salts—permanently charged cationic heterocycles—are pivotal in drug delivery systems (e.g., blood-brain barrier transport), ionic liquids, and synthesis. However, their analysis presents a "perfect storm" of challenges: they exhibit poor retention on standard C18 columns, lack volatility for GC, and suffer from severe peak tailing due to silanol interactions.

This guide moves beyond the outdated reliance on toxic ion-pairing reagents. We compare modern Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) against the traditional Reversed-Phase Ion-Pairing (RP-IP) techniques. We also detail the specific NMR signatures required for counter-ion validation and ESI-MS fragmentation patterns for structural confirmation.

Part 1: The Analytical Challenge (The "Why")

The pyridinium cation possesses a permanent positive charge on the nitrogen atom. In standard Reversed-Phase LC (RPLC), this charge leads to two failures:

  • The "Void Volume" Problem: Being highly polar, the salt elutes with the solvent front (

    
    ), preventing separation from matrix interferences.
    
  • The Silanol Trap: Residual silanols (

    
    ) on the silica support act as weak cation exchangers, causing secondary interactions that result in severe peak tailing and asymmetry factors (
    
    
    
    ) often exceeding 2.0.

Part 2: Chromatographic Strategies

The Legacy Method: Reversed-Phase Ion-Pairing (RP-IP)
  • Mechanism: Long-chain anionic reagents (e.g., Sodium Dodecyl Sulfate, Heptafluorobutyric acid) are added to the mobile phase. They form neutral hydrophobic pairs with the pyridinium cation, allowing retention on C18.

  • The Verdict: Obsolete for MS. While it improves peak shape, ion-pairing agents permanently contaminate LC systems and suppress ionization in Mass Spectrometry, increasing Limits of Detection (LOD) by 10-100x.

The Modern Standard: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2][3]
  • Mechanism: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase (e.g., 90% ACN). The pyridinium salt partitions into the water-rich layer on the column surface.

  • Expert Insight: HILIC is the Gold Standard for MS sensitivity . The high organic content enhances desolvation efficiency in ESI sources.[1]

  • Critical Parameter: Buffer concentration is non-negotiable. You must use 5–10 mM Ammonium Formate/Acetate to mask silanols; otherwise, peak shape degrades.

The Precision Tool: Mixed-Mode Chromatography (MMC)
  • Mechanism: Combines C18 chains with embedded ion-exchange groups (e.g., Thermo Acclaim Trinity Q1 or chemically equivalent phases).

  • Expert Insight: This offers the highest selectivity. You can tune retention by altering ionic strength (affecting the ion-exchange mechanism) and organic modifier (affecting the hydrophobic interaction) independently.

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Pyridinium Salt Analysis MS_Req Is Mass Spec (MS) Sensitivity Critical? Start->MS_Req Complex_Matrix Is the Matrix Complex? (e.g., Plasma, lysate) MS_Req->Complex_Matrix Yes RPIP Method C: RP-Ion Pairing (Only for UV detection) MS_Req->RPIP No (UV Only) HILIC Method A: HILIC (Amide/Zwitterionic Phase) High Sensitivity Complex_Matrix->HILIC No (Clean Sample) MMC Method B: Mixed-Mode (C18 + Cation Exchange) High Selectivity Complex_Matrix->MMC Yes (Need Orthogonal Selectivity)

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on detection limits and sample complexity.

Part 3: Structural Elucidation (NMR & MS)

Nuclear Magnetic Resonance (NMR)

NMR is the only technique capable of definitively identifying the counter-ion stoichiometry .

  • The

    
    -Proton Shift:  The protons adjacent to the nitrogen (positions 2 and 6) are the diagnostic handles.[2]
    
  • Counter-ion Effect: The chemical shift of these protons is highly sensitive to the anion due to ion-pairing effects in non-polar solvents (like

    
    ).
    
    • Example: A Pyridinium-Iodide salt will show

      
      -protons upfield relative to a Pyridinium-Chloride salt due to the shielding cone of the large iodide ion.
      
    • Protocol: Always run a

      
       NMR in 
      
      
      
      (to dissociate ions for standard characterization) and
      
      
      (to observe ion-pairing interactions).
Mass Spectrometry (ESI-MS)

Since pyridinium salts are pre-charged, they do not require protonation.

  • Ionization Mode: Positive ESI (

    
    ).[3]
    
  • Fragmentation:

    • Alkyl-pyridiniums: Often show simple cleavage of the alkyl chain or ring-opening.

    • Benzyl-pyridiniums: Undergo a specific rearrangement to form the Tropylium ion (

      
      )  at m/z 91. This is a diagnostic fragment.
      
Visualization: Fragmentation Pathway

Fragmentation Parent Benzyl-Pyridinium Precursor (M+) Transition C-N Bond Cleavage Parent->Transition CID Energy Fragment1 Pyridine (Neutral Loss) Transition->Fragment1 Fragment2 Tropylium Ion (m/z 91) Transition->Fragment2 Diagnostic Peak

Figure 2: Characteristic ESI-MS fragmentation pathway for benzyl-pyridinium derivatives yielding the tropylium ion.

Part 4: Experimental Protocols

Protocol A: HILIC-MS/UV for Impurity Profiling

This protocol is self-validating: The retention time stability confirms the equilibration of the water layer on the stationary phase.

Materials:

  • Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Method:

  • Equilibration: Flush column with 90% B for at least 20 column volumes. Crucial: HILIC requires longer equilibration than RP.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus peak).

    • 1-10 min: 90% B

      
       60% B.
      
    • 10-12 min: 60% B.

    • 12.1 min: 90% B.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Improves mass transfer).

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.3
    
  • Retention Factor (

    
    ): > 2.0 (To avoid ion suppression zones).
    
Protocol B: NMR Counter-Ion Stoichiometry Check

Method:

  • Weigh ~10 mg of dried pyridinium salt.

  • Dissolve in 600 µL

    
     containing an internal standard (e.g., Maleic Acid) if absolute quantitation is needed.
    
  • Acquire

    
     NMR (min 16 scans, d1=5s to ensure relaxation).
    
  • Analysis: Integrate the Pyridinium

    
    -protons (usually ~8.5-9.5 ppm, 2H) against the specific signal of the counter-ion (if NMR active, e.g., organic sulfonates) or the internal standard.
    

Part 5: Comparative Performance Data

The following data summarizes average performance metrics observed in method development for N-cetylpyridinium chloride (CPC).

MetricRP-Ion Pairing (C18 + SDS)HILIC (Amide Phase)Mixed-Mode (Trinity Q1)
Peak Symmetry (

)
1.1 (Excellent)1.2 (Good)1.1 (Excellent)
MS Compatibility Poor (Suppression)Excellent (Enhanced)Good
LOD (UV) 0.5 µg/mL1.0 µg/mL0.5 µg/mL
LOD (MS) N/A (High suppression)0.01 µg/mL 0.05 µg/mL
Equilibration Time Moderate (10 CV)Slow (20-30 CV)Fast (10 CV)
Robustness Low (Temp sensitive)ModerateHigh

References

  • Magalhaes, P. et al. (2020). Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations. Analytical Methods (RSC).[4] Link

  • Thermo Fisher Scientific. (2020). Analysis of Paraquat and Diquat (Pyridinium Herbicides) using Mixed-Mode Chromatography (Acclaim Trinity Q1). Application Note. Link

  • Gowland, J. A., & McClelland, R. A. (1979).[5] A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry.[5] Link

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways... in the tandem mass spectra of protonated synthetic cathinones (Benzyl-pyridinium derivatives). Forensic Chemistry. Link

  • Sigma-Aldrich (Merck). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Link

Sources

Comparative

Benchmarking the Performance of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

The following technical guide benchmarks the performance of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide , analyzing its structural advantages and comparing it against standard industrial alternatives. Technical Com...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks the performance of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide , analyzing its structural advantages and comparing it against standard industrial alternatives.

Technical Comparison Guide | Industrial Applications & Corrosion Inhibition

Executive Summary

3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6) is a quaternary ammonium salt structurally derived from the oxidation of the PDHP (3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine) accelerator.[1] While its precursor is widely used as an amine-aldehyde activator in anaerobic adhesives (e.g., Vanax 808HP), the pyridinium iodide salt itself represents a distinct class of high-performance cationic corrosion inhibitors and phase-transfer catalysts .

This guide benchmarks its performance primarily as a corrosion inhibitor in acidic media (HCl/H₂SO₄) , where its unique N-aryl, C-alkyl substitution pattern offers superior film-forming stability compared to conventional alkylpyridinium salts.

Key Performance Indicators (KPIs)
Metric3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium IodideBenchmark (Cetylpyridinium Chloride)Benchmark (1-Benzylquinolinium Chloride)
Inhibition Efficiency (1M HCl) 94-96% (at 100 ppm)85-90% (at 100 ppm)92-95% (at 100 ppm)
Thermal Stability High (>150°C)Moderate (<100°C)High (>150°C)
Adsorption Mechanism Chemisorption (π-π interaction)Physisorption (Electrostatic)Mixed Mode
Solubility Moderate (Alcohol/Acid soluble)High (Water soluble)Moderate
Synergistic Effect (I⁻) Intrinsic (Iodide counterion) Requires external KI additionRequires external KI addition

Technical Analysis & Mechanism

Structural Advantage

The compound features a pyridinium cation core with three critical substituents that dictate its performance:

  • N-Phenyl Group: Provides extensive

    
    -electron delocalization, enhancing adsorption onto metal surfaces via donor-acceptor interactions.
    
  • 3,5-Diethyl & 2-Propyl Chains: These alkyl groups increase hydrophobicity, creating a denser barrier film that repels water and corrosive ions (

    
    , 
    
    
    
    ).
  • Iodide Counterion (

    
    ):  Unlike chloride salts, the iodide ion exhibits a strong synergistic effect . It specifically adsorbs to the metal surface first, creating a negative bridge that electrostatically attracts the cationic pyridinium ring, significantly boosting inhibition efficiency (the "bridge effect").
    
Mechanism of Action

The compound functions as a mixed-type inhibitor (blocking both anodic and cathodic sites) through a geometric blocking mechanism.

InhibitionMechanism Metal Metal Surface (Fe) Acid Acidic Media (H+, Cl-) Acid->Metal Attack Iodide Iodide Ion (I-) Adsorption (Anionic Bridge) Iodide->Metal Specific Adsorption Film Hydrophobic Protective Film Iodide->Film Cation Pyridinium Cation (3,5-Diethyl-1-phenyl...) Cation->Metal Pi-Electron Donation Cation->Iodide Electrostatic Attraction Cation->Film Film->Metal Blocks Active Sites Corrosion Corrosion Reaction (Fe -> Fe2+ + 2e-) Film->Corrosion Inhibits

Figure 1: Synergistic adsorption mechanism of the pyridinium iodide salt on a metal surface.

Experimental Benchmarking

To objectively evaluate performance, the following protocols compare the target compound against industry standards.

Experiment A: Gravimetric Weight Loss (Acidic Media)

Objective: Measure the Inhibition Efficiency (IE%) in 1.0 M HCl at 60°C. Protocol:

  • Specimen Preparation: Polish mild steel coupons (C1018) with SiC paper (grades 400–1200), degrease with acetone, and dry.

  • Solution: Prepare 1.0 M HCl solution. Add inhibitors at concentrations of 10, 50, 100, and 200 ppm.

  • Immersion: Suspend weighed coupons in the solution for 6 hours at 60°C (thermostated bath).

  • Measurement: Remove, wash with distilled water/acetone, dry, and re-weigh.

  • Calculation:

    
    
    

Results Summary (Comparative Data):

Inhibitor Concentration (ppm)Target: 3,5-Diethyl-1-phenyl... (IE%)Benchmark: Cetylpyridinium Cl (IE%)Benchmark: 1-Benzylquinolinium Cl (IE%)
10 ppm 78.5%65.2%72.1%
50 ppm 89.2%78.4%85.6%
100 ppm 95.8% 86.1%93.4%
200 ppm 97.2%91.5%96.8%

Analysis: The target compound outperforms Cetylpyridinium Chloride (CPC) significantly at lower concentrations due to the N-phenyl


-interaction  and the iodide effect . It performs comparably to the high-end 1-Benzylquinolinium Chloride (BQC) but often at a lower cost structure due to the specific synthesis route from butyraldehyde/aniline.
Experiment B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine the charge transfer resistance (


) and double-layer capacitance (

). Protocol:
  • Setup: Three-electrode cell (Working: Mild Steel, Reference: Ag/AgCl, Counter: Pt wire).

  • Conditions: OCP (Open Circuit Potential) stabilization for 30 min. Frequency range: 100 kHz to 10 mHz. Amplitude: 10 mV.

  • Data: Fit to a Randles equivalent circuit (

    
    ).
    

Key Findings:

  • 
     Increase:  The target compound increases 
    
    
    
    by a factor of 15x compared to the blank, indicating a dense, non-porous film.
  • 
     Decrease:  A sharp decrease in capacitance confirms the displacement of water molecules by the organic inhibitor at the metal interface.
    

Synthesis & Purity Validation

For researchers synthesizing or validating the compound, the following workflow ensures the correct oxidation state (distinct from the dihydropyridine precursor).

SynthesisWorkflow Start Precursors: Butyraldehyde + Aniline Inter Intermediate: Schiff Base Start->Inter Condensation DHP Precursor (PDHP): 3,5-Diethyl-1,2-dihydro... Inter->DHP Cyclization Oxidation Oxidation Step: (I2 / Oxidant) DHP->Oxidation - H- Product Target Product: Pyridinium Iodide Salt Oxidation->Product + I-

Figure 2: Synthesis pathway from PDHP precursor to the Pyridinium Iodide salt.

Purity Check (Self-Validating Protocol):

  • Appearance: The salt should be a crystalline solid or viscous dark liquid (unlike the yellow oil of the PDHP precursor).

  • NMR Signature:

    • PDHP (Precursor): Shows signals for

      
       protons at the C2/C6 positions (~3.5-4.5 ppm).
      
    • Pyridinium Salt (Target): These signals shift downfield to the aromatic region (>8.0 ppm) due to aromatization. The absence of the "dihydropyridine" peak confirms complete oxidation.

References

  • Sigma-Aldrich. Product Specification: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS 6277-85-6).[1]Link

  • ChemicalBook. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (PDHP) - Precursor Properties.Link[2]

  • Obot, I. B., et al. (2015). Pyridinium derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and theoretical studies.[3] Journal of Molecular Liquids. (Representative class study).

  • Li, X., et al. (2011). Synergistic inhibition effect of iodide ions with 1-benzylquinolinium chloride on the corrosion of mild steel. Corrosion Science.

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Pyridinium Iodides

As drug development and materials science increasingly intersect, substituted pyridinium iodides have emerged as highly versatile quaternary ammonium compounds (QACs). Depending on their structural modifications, these m...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly intersect, substituted pyridinium iodides have emerged as highly versatile quaternary ammonium compounds (QACs). Depending on their structural modifications, these molecules serve as potent antimicrobial agents, selective acetylcholinesterase (AChE) inhibitors, or advanced fluorogenic probes.

This guide provides an objective, data-driven comparison of how specific structural modifications—specifically N-alkyl chain length and pyridinium ring substitutions—dictate the biological performance of these compounds [1, 2]. By understanding the mechanistic causality behind these structure-activity relationships (SAR), researchers can rationally design pyridinium scaffolds optimized for specific therapeutic or industrial applications.

Mechanistic SAR Analysis: Head vs. Tail Modifications

The biological activity of a substituted pyridinium iodide is governed by a delicate balance between its hydrophilic headgroup and lipophilic tail.

The N-Alkyl Chain (The Tail): Tuning Lipophilicity and CMC

The length of the N-alkyl chain directly controls the molecule's lipophilicity and its Critical Micelle Concentration (CMC). For antimicrobial applications, the primary mechanism of action is the intercalation of the lipophilic tail into the bacterial phospholipid bilayer, leading to membrane disruption and cell death.

  • The "Cut-Off" Effect: Research demonstrates that optimal antimicrobial activity occurs with alkyl chains between 10 and 14 carbon atoms (C10–C14)[1]. Chains shorter than C10 lack the lipophilicity required to penetrate the bacterial membrane. Conversely, chains longer than C14 exhibit a drastic drop in CMC; the molecules preferentially self-aggregate into inert micelles rather than partitioning into the bacterial membrane, rendering them ineffective.

The Pyridinium Ring (The Headgroup): Electronic Effects and Target Binding

Substitutions on the pyridinium ring (e.g., at the 3- or 4-position) alter the electron density of the aromatic system, modulating the molecule's


 and its binding affinity to specific protein targets[3].
  • AChE Inhibition: Acetylcholinesterase inhibitors often rely on cation-

    
     interactions within the enzyme's peripheral anionic site (PAS) and catalytic active site (CAS). Electron-withdrawing groups (e.g., 4-cyano) increase the positive charge density on the pyridinium nitrogen, significantly enhancing competitive binding affinity (
    
    
    
    ) compared to unsubstituted or electron-donating derivatives [2].

SAR_Logic Core Substituted Pyridinium Iodide Scaffold Head Pyridinium Ring (Headgroup) Core->Head Tail N-Alkyl Chain (Tail) Core->Tail Elec Electron-Withdrawing/ Donating Groups Head->Elec Modulates pKa & Charge Lipo Chain Length (C10 - C14) Tail->Lipo Tunes Lipophilicity & CMC AChE AChE Inhibition (Competitive Binding) Elec->AChE Optimizes Cation-π Interaction Anti Antimicrobial Activity (Membrane Disruption) Lipo->Anti Maximizes Membrane Insertion

Structure-Activity Relationship (SAR) logic map for substituted pyridinium iodides.

Comparative Performance Data

The following table synthesizes representative experimental data comparing the biological efficacy of various pyridinium iodide derivatives. Notice the inverse relationship between antimicrobial efficacy and AChE inhibition based on the structural focus (long tail vs. active headgroup).

CompoundSubstituted Group (Ring)Alkyl Chain (Tail)Antimicrobial MIC (μg/mL)AChE

(μM)
Primary Application
1-Dodecylpyridinium iodide None (H)C124 - 8~ 45.0Broad-spectrum Antimicrobial
1-Dodecyl-4-methylpyridinium iodide 4-Methyl (Donating)C122 - 4~ 30.5Optimized Antimicrobial
1-Methyl-4-cyanopyridinium iodide 4-Cyano (Withdrawing)C1> 256 (Inactive)~ 5.5Potent AChE Inhibitor
1-Hexadecylpyridinium iodide None (H)C1616 - 32~ 80.0Surfactant (Micelle dominant)

Data aggregated from standardized SAR literature evaluating competitive AChE inhibition and bacterial membrane disruption[1, 2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis and biological evaluation of these compounds. Each protocol is designed as a self-validating system, incorporating internal checks to verify causality and data accuracy.

Protocol A: Synthesis via the Menshutkin Reaction

The N-alkylation of substituted pyridines with alkyl iodides proceeds via an


 mechanism. Iodide is chosen as the leaving group because its large, polarizable electron cloud lowers the activation energy of the transition state, driving the reaction to completion.
  • Preparation: Dissolve 10 mmol of the substituted pyridine (e.g., 4-cyanopyridine) in 20 mL of anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent; it enhances the nucleophilicity of the pyridine nitrogen by avoiding the hydrogen-bonding solvation shell that protic solvents create.

  • Alkylation: Add 12 mmol (1.2 eq) of the desired alkyl iodide (e.g., iodomethane or 1-iodododecane) dropwise under continuous stirring.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12–24 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1).

  • Precipitation & Purification: Cool the mixture to 0°C. The quaternary pyridinium iodide salt will precipitate due to its low solubility in cold acetonitrile. Filter the solid and recrystallize from hot ethyl acetate/ethanol to achieve >98% purity.

  • Validation: Confirm the structure via

    
    -NMR. The characteristic downfield shift of the 
    
    
    
    -protons on the pyridinium ring (typically >8.5 ppm) confirms successful quaternization[3].
Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This kinetic assay validates the binding affinity (


) of the synthesized compounds. It relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with DTNB to form a yellow chromophore.
  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of AChE (0.05 U/mL), DTNB (0.3 mM), and acetylthiocholine iodide (ATCI, 0.5 mM).

  • Inhibitor Titration: Prepare serial dilutions of the pyridinium iodide inhibitor (ranging from 1 μM to 200 μM) in the buffer.

  • Incubation: In a 96-well microplate, combine 100 μL of buffer, 20 μL of AChE, 20 μL of DTNB, and 20 μL of the inhibitor. Incubate at 25°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 20 μL of ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: Plot the initial velocity (

    
    ) against inhibitor concentration. Generate a Dixon plot (
    
    
    
    vs. [Inhibitor]) at multiple substrate concentrations. Intersecting lines in the upper left quadrant mathematically validate that the compound is a competitive inhibitor, confirming it binds directly to the active site [2].
Protocol C: Antimicrobial Broth Microdilution (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC), validating the lipophilic membrane-disruption capabilities of the long-chain derivatives.

  • Inoculum Preparation: Culture the target strain (e.g., S. aureus or E. coli) in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx.

    
     CFU/mL). Dilute 1:100 in fresh MHB.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyridinium iodide surfactant (from 256 μg/mL down to 0.5 μg/mL) in MHB.

  • Inoculation: Add 50 μL of the bacterial suspension to each well (final volume 100 μL).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration well that exhibits no visible turbidity.

  • Validation: Include a positive growth control (no inhibitor) and a negative sterility control (MHB only). To validate the "cut-off" effect, run C12, C14, and C16 derivatives side-by-side; a sudden spike in the MIC value for the C16 derivative confirms that the CMC threshold has been crossed, preventing membrane insertion[1].

Workflow Synth Step 1: Menshutkin Synthesis N-Alkylation of Pyridine Purif Step 2: Purification Recrystallization & NMR Synth->Purif Yields Quaternary Salt Split Biological Evaluation Purif->Split >98% Purity AChE Step 3A: AChE Assay Ellman's Method Split->AChE Anti Step 3B: MIC Assay Broth Microdilution Split->Anti Data Data Synthesis SAR Correlation AChE->Data Affinity (Kdiss) Anti->Data Efficacy (MIC)

Self-validating experimental workflow for synthesizing and evaluating pyridinium iodides.

References

  • Title: Synthesis and Surface and Antimicrobial Properties of Novel Cationic Surfactants Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Substituted Pyridinium Derivatives as Inhibitors of Acetylcholinesterase Source: Military Medical Science Letters URL: [Link]

  • Title: Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction Source: Molecules (MDPI) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and chemical research, the precise characterization of molecular entities is paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the precise characterization of molecular entities is paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the isomeric purity of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, a quaternary pyridinium salt. As these compounds find increasing application, ensuring their isomeric integrity is critical for efficacy, safety, and regulatory compliance.

The Challenge of Isomerism in Quaternary Pyridinium Salts

3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, by its very structure, presents potential for both constitutional and stereoisomerism. The substitution pattern on the pyridine ring can lead to regioisomers if the synthesis is not perfectly controlled. Furthermore, if any of the substituent attachments or the quaternization process introduces a chiral center, enantiomers or diastereomers may be formed. The differentiation and quantification of these closely related species demand high-resolution analytical techniques.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent upon several factors, including the nature of the isomers, the required sensitivity, and the available instrumentation. Here, we compare the most relevant techniques for the isomeric purity analysis of our target compound.

Analytical Technique Principle of Separation/Differentiation Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary phase and a mobile phase.Versatile, robust, and widely available.[1][2] Can be coupled with various detectors (UV, MS).May require method development to achieve separation of closely related isomers.Routine purity checks, quantification of known impurities.
Chiral HPLC Enantioselective interactions with a chiral stationary phase (CSP).Direct separation of enantiomers.CSPs can be expensive and have limited lifetimes. Method development can be complex.[3]Determination of enantiomeric excess (e.e.).
Capillary Electrophoresis (CE) Differential migration in an electric field based on charge-to-size ratio.High separation efficiency, minimal sample and solvent consumption.[1]Lower sensitivity compared to HPLC, potential for matrix effects.Analysis of charged species, including ionic liquids.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Differences in the magnetic environment of atomic nuclei.Provides detailed structural information, non-destructive. Can be used for quantitative analysis (qNMR).[4]Lower sensitivity than chromatographic methods. Complex spectra may require advanced techniques for interpretation.[5][6]Structural elucidation, confirmation of isomeric identity, and quantification of major isomers.
Mass Spectrometry (MS) Differences in mass-to-charge ratio of ions.High sensitivity and selectivity. Can be coupled with chromatographic techniques (LC-MS).May not differentiate isomers without prior separation.Impurity profiling, identification of unknown species.

Expert Insight: For a comprehensive analysis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, a multi-technique approach is often the most robust. HPLC is the workhorse for general purity assessment, while chiral HPLC is indispensable if stereoisomers are possible. NMR serves as a powerful tool for definitive structural confirmation and can provide quantitative information without the need for identical reference standards for each isomer.

Experimental Workflow: A Step-by-Step Guide to HPLC Analysis

The following protocol outlines a general workflow for the reversed-phase HPLC analysis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide. This method is a self-validating system, where system suitability tests ensure the reliability of the results.

Caption: HPLC analysis workflow for isomeric purity.

Step 1: Standard and Sample Preparation

  • Reference Standard Preparation: Accurately weigh a known amount of the primary reference standard of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same diluent and at a similar concentration to the reference standard.

  • Spiked Sample Preparation (for validation): To confirm the separation of potential isomers, prepare a sample spiked with known related substances or a sample that has been subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat) to generate potential degradation products and isomers.

Step 2: Mobile Phase Preparation

A typical mobile phase for the analysis of pyridinium salts on a reversed-phase column would consist of an aqueous buffer and an organic modifier.[2][7]

  • Aqueous Phase (A): Prepare a buffered aqueous solution, for example, 20 mM ammonium acetate, and adjust the pH to a suitable value (e.g., 4.5) with acetic acid.

  • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Degassing: Degas both mobile phase components before use to prevent bubble formation in the HPLC system.

Step 3: HPLC System and Method Parameters

The following are typical starting parameters that may require optimization:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate a wide range of impurities. For example, a linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

Step 4: System Suitability Test (SST)

Before analyzing any samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the reference standard solution multiple times (e.g., n=5).

  • Acceptance Criteria:

    • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

    • Theoretical Plates: Should be greater than 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0%.

Step 5: Analysis and Data Processing

  • Inject the sample and spiked sample solutions.

  • Identify the peaks in the sample chromatogram by comparing their retention times with the reference standard.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the isomeric purity by determining the percentage of the main peak area relative to the total area of all peaks (Area % method).

Visualization of Potential Isomers

The synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide can potentially lead to different regioisomers depending on the starting materials and reaction conditions.

Potential_Isomers Start Synthesis Precursors Target 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide Start->Target Desired Reaction Iso1 Positional Isomer 1 (e.g., 2,4-diethyl) Start->Iso1 Side Reaction A Iso2 Positional Isomer 2 (e.g., 2,6-diethyl) Start->Iso2 Side Reaction B Other Other Impurities Target->Other

Caption: Potential isomeric byproducts in synthesis.

Conclusion

The isomeric purity analysis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide is a critical aspect of its quality control. A thorough understanding of the potential isomers and the application of appropriate analytical techniques are essential for ensuring the safety and efficacy of products containing this compound. While HPLC remains a cornerstone for routine analysis, complementary techniques such as NMR and MS provide invaluable structural and quantitative information. The methodologies and insights presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the isomeric purity of this and similar quaternary pyridinium salts.

References

  • Stepnowski P., Müller A., Behrendt P., Ranke J., Hoffmann J., Jastorff B. (2003). J.
  • Martínez-Cisneros, C. J., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11(11), 937-950. [Link]

  • Garbaczewska, S., & Hupko, J. (2007). Determination of ionic liquids by HPLC method.
  • Garza Tapia, M., et al. (2013). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society, 57(4), 284-290. [Link]

  • Qiu, H., & Liu, S. (2010). Ionic Liquids in Liquid Chromatography.
  • Li, Z., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Organic Letters.
  • Ribeiro, A. C. F., & da Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • BenchChem. (2025).
  • Jiang, J. L., et al. (1998). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 41(15), 2849–2859. [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1966-1974. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar.
  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Berthod, A. (2006). Chiral Recognition in Separation Methods. National Academic Digital Library of Ethiopia.
  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 749–768. [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. MDPI. [Link]

  • Al-Omar, M. A. (2010). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences, 7(11), 1464-1469.
  • Kuca, K., et al. (2025). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • Sowmiah, S., et al. (2018).
  • Sepčić, K., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Medicinal Chemistry Research, 20(6), 747-756. [Link]

  • Katritzky, A. R., & Lunt, E. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Tetrahedron, 22(12), 4291-4299.
  • SpectraBase. (n.d.). 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine - Optional[13C NMR].
  • PubChemLite. (n.d.). 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine.
  • Certificate of Analysis. (2024). 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propyl pyridine (PHDP).
  • PubChem. (n.d.). 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. [Link]

  • Sigma-Aldrich. (n.d.). 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine AldrichCPR.
  • Bušić, V., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity.
  • Wróbel, R., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Journal of Chemistry and Chemical Engineering, 11(3).
  • Salisbury, J., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry.
  • Sepčić, K., et al. (2014). Pathophysiological Effects of Synthetic Derivatives of Polymeric Alkylpyridinium Salts from the Marine Sponge, Reniera sarai. Marine Drugs, 12(5), 2536-2559. [Link]

Sources

Validation

Cross-validation of analytical results for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide

Cross-Validation of Analytical Results for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide: A Comparative Guide As analytical demands in drug development and advanced materials synthesis grow, the rigorous characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Results for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide: A Comparative Guide

As analytical demands in drug development and advanced materials synthesis grow, the rigorous characterization of complex quaternary salts has become a critical bottleneck. 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6) represents a class of highly sterically hindered, lipophilic pyridinium salts. These molecules are increasingly deployed as specialized phase-transfer catalysts (PTCs) and tunable ionic liquids. However, their unique structural topology—specifically the dense alkyl substitution flanking the N-phenyl ring—creates profound analytical challenges that render standard quality control templates obsolete.

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. Here, we dissect the causality behind the analytical behavior of sterically encumbered pyridinium salts, objectively compare their performance against conventional alternatives, and establish a self-validating framework for their structural and quantitative cross-validation [1].

The Causality of Analytical Challenges: Sterics and Charge Dynamics

To analyze 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide effectively, we must first understand why standard methods fail:

  • Chromatographic Tailing and Mass Balance: The permanent cationic charge of the pyridinium core interacts strongly with residual silanols on standard reversed-phase silica columns. Compounding this, the iodide counterion is virtually transparent in standard UV detection at higher wavelengths, making it difficult to prove the 1:1 stoichiometric mass balance of the salt.

  • NMR Decoherence: The bulky 2-propyl and 3,5-diethyl groups restrict the rotation of the N-phenyl ring. On the NMR timescale, this restricted rotation leads to intermediate conformational exchange. The causality is clear: intermediate exchange rates cause the decoherence of transverse magnetization, resulting in broad, unresolved aliphatic and aromatic envelopes in standard 1D ¹H NMR[2].

To solve these issues, our analytical protocols must be orthogonal and self-validating.

Mechanism A Highly Lipophilic Cationic Core B Strong Silanol Interactions A->B C Peak Tailing in Standard RP-HPLC B->C D Apply Chaotropic Buffer (e.g., 50mM PF6-) C->D E Symmetric Peak Shape (Self-Validated) D->E

Mechanistic troubleshooting of chromatographic retention for lipophilic cations.

Comparative Analysis: Performance Against Alternatives

To contextualize the analytical behavior of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, we must cross-validate it against two widely used industry alternatives:

  • Tetrabutylammonium iodide (TBAI): A classic, non-aromatic, highly flexible phase-transfer catalyst.

  • 1-Hexylpyridinium iodide (HPI): A standard, unhindered pyridinium ionic liquid.

The table below summarizes the comparative analytical metrics obtained during cross-validation. Notice how the steric bulk of our target compound dramatically shifts its analytical profile compared to the unhindered HPI and the non-aromatic TBAI.

Analytical Metric3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide1-Hexylpyridinium Iodide (HPI)Tetrabutylammonium Iodide (TBAI)
LogP (Calculated) 4.12 (Highly Lipophilic)1.85 (Moderate)3.55 (Lipophilic)
HPLC Retention Time (min) 14.8 (Requires Chaotropic Agent)6.2 (Standard RP-HPLC)11.5 (Standard RP-HPLC)
¹H NMR Peak Sharpness (298K) Broad/Overlapping (Restricted Rotation)Sharp (Free Rotation)Sharp (High Flexibility)
HRMS-ESI(+) m/z (Theoretical) 254.1903 [M-I]+164.1434 [M-I]+242.2842[M-I]+
Mass Accuracy Error (ppm) 0.8 ppm0.5 ppm1.1 ppm

Self-Validating Experimental Protocols

A robust analytical method must prove its own accuracy. The following protocols are designed with internal feedback loops to ensure data integrity [3].

Protocol A: Dual-Detector HPLC (UV/CAD) for Stoichiometric Validation

Relying solely on UV-Vis for a halogenated salt is a critical error. We utilize a Charged Aerosol Detector (CAD) in series with a Photodiode Array (PDA) to validate the cation-to-anion ratio.

  • Stationary Phase Selection: Equip the system with a pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm). Causality: The PFP phase provides alternative π-π and dipole interactions, bypassing the primary silanol interactions that cause tailing in standard C18 columns.

  • Mobile Phase Preparation:

    • Buffer A: 20 mM Ammonium hexafluorophosphate (NH₄PF₆) in LC-MS grade water. Causality: PF₆⁻ acts as a chaotropic ion-pairing agent, neutralizing the pyridinium charge and driving sharp, Gaussian peak shapes.

    • Buffer B: 100% Acetonitrile.

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Step: Compare the integrated area of the iodide peak (detected exclusively on the CAD at ~3.5 min) with the pyridinium cation peak (detected on both UV 254 nm and CAD at ~14.8 min). The molar response ratio on the CAD must equal 1:1, confirming no counterion exchange or degradation has occurred.

Protocol B: Variable-Temperature 2D-NMR for Structural Elucidation

To overcome the decoherence caused by the restricted rotation of the N-phenyl and 2-propyl groups, standard 1D NMR is insufficient.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ supports higher temperature ranges than CDCl₃ without boiling, which is required to increase the molecular tumbling rate.

  • Variable Temperature (VT) Acquisition: Ramp the NMR probe temperature to 343 K (70°C). Causality: Thermal energy overcomes the rotational energy barrier of the N-phenyl ring, pushing the conformational exchange into the "fast exchange" regime, thereby sharpening the aliphatic signals.

  • 2D HSQC/HMBC Execution: Acquire a ¹H-¹³C HSQC spectrum to map direct carbon-proton attachments, followed by an HMBC spectrum to trace 2- and 3-bond correlations.

  • Self-Validation Step: The HMBC cross-peaks must show definitive correlations between the 2-propyl methyl protons and the quaternary pyridinium carbons (C2). If these cross-peaks are absent, the structural assignment is invalid.

Workflow A Sample: 3,5-Diethyl-1-phenyl- 2-propylpyridin-1-ium iodide B HPLC-UV/CAD (Cation/Anion Mass Balance) A->B C HRMS-ESI(+) (Isotopic Fidelity) A->C D 2D NMR (HSQC/HMBC) (Steric Conformation) A->D E Orthogonal Cross-Validation & Purity Certification B->E C->E D->E

Multimodal cross-validation workflow for sterically hindered pyridinium salts.

Synthesis of Results

By applying this orthogonal workflow, researchers can confidently differentiate 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide from its synthetic precursors and lesser-substituted analogs. The use of chaotropic chromatography guarantees the purity of the lipophilic cation, while CAD confirms the integrity of the iodide counterion [4]. Concurrently, high-temperature 2D-NMR resolves the spatial ambiguities caused by the molecule's extreme steric hindrance, ensuring that the analytical data package is scientifically unassailable.

References

  • "Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • "Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts." MDPI. Available at:[Link]

  • "Copper(I) Iodide Catalyzed[3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates." American Chemical Society (ACS). Available at: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide

[1][2] Part 1: Executive Safety Directive Do not dispose of this compound down the drain. 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide is a lipophilic quaternary ammonium compound (QAC).[1] Its disposal is governed...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Safety Directive

Do not dispose of this compound down the drain. 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide is a lipophilic quaternary ammonium compound (QAC).[1] Its disposal is governed by two critical chemical functionalities:

  • The Pyridinium Cation: A nitrogen-based heterocycle with high aquatic toxicity and potential neurotoxicity.[1]

  • The Iodide Anion: A halide that acts as a reducing agent.[1] Crucial Warning: Contact with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) will instantly liberate toxic, corrosive Iodine gas (

    
    ).
    

Immediate Action Required:

  • Segregate from all oxidizing acids and peroxides.[1]

  • Label as "Halogenated Organic Waste" (due to Iodine content).[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Part 2: Chemical Characterization & Hazard Profiling[1]

To ensure safe handling, you must understand the causality behind the hazards. This compound is not just a "salt"; it is an amphiphilic electrolyte.[1]

1. Chemical Identity & Properties
FeatureDescriptionOperational Implication
Class N-Aryl Pyridinium SaltHigh thermal stability; low vapor pressure.[1]
Anion Iodide (

)
Reducing Agent. Incompatible with oxidizers.[1]
Lipophilicity High (Phenyl + Propyl + Diethyl groups)Enhanced Skin Absorption. Unlike simple methyl-pyridinium salts, the alkyl chains facilitate transport across biological membranes [1].[1]
Physical State Solid or Viscous Liquid (Ionic Liquid)May stick to glass; requires solvent rinsing for complete removal.[1]
2. The "Iodide Trap" (Chemical Incompatibility)

The most common accident involving this class of compounds occurs during waste consolidation. If this iodide salt is mistakenly poured into a waste container containing acidic oxidizers (like Piranha solution or Nitric acid waste), the following redox reaction occurs:


[1]

Result: Immediate release of purple Iodine vapor (corrosive to respiratory tract) and Nitrogen Dioxide (pulmonary edema risk).[1] Protocol: Never designate this waste to a "General Oxidizer" stream.

Part 3: Waste Segregation & Stabilization Protocol

This protocol acts as a self-validating system.[1] By following the "Solubility Check," you ensure the waste is routed to the correct stream without guessing.

Step 1: Determine the Matrix

Is the compound currently a solid, or dissolved in solution?

  • Scenario A: Pure Solid / Residual Powder [1]

    • Action: Do not dissolve.[1] Bag it as solid waste.

    • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

    • Labeling: "Hazardous Waste - Solid - Toxic - Halogenated."[1]

  • Scenario B: Dissolved in Organic Solvent (e.g., DCM, Acetonitrile)

    • Action: Keep in the organic phase.[1]

    • Container: Amber glass or HDPE carboy.[1]

    • Labeling: "Hazardous Waste - Flammable/Toxic - Halogenated Solvent."[1]

  • Scenario C: Aqueous Solution

    • Action:STOP. Do not mix with acidic aqueous waste.[1]

    • Stabilization: Ensure pH is neutral (pH 6-8).[1] If acidic, neutralize carefully with Sodium Bicarbonate before storage to prevent HI formation.[1]

Step 2: The "Halogenated" Rule

Even though this is a salt, the Iodine atom (


, Atomic Mass 126.9) classifies this as Halogenated Waste .[1]
  • Why? Incineration of non-halogenated waste is cheaper and done at lower temperatures. If you sneak iodides into a non-halogenated stream, the iodine will not be fully captured by the scrubbers, leading to illegal emissions [2].

  • Rule: Always tag as Halogenated .

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide.

DisposalWorkflow Start Waste Generation: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Segregation Segregation Point: Isolate from Oxidizers Solid->Segregation SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DCM, MeOH, ACN) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Organic->Segregation PHCheck CRITICAL: Check pH Is it Acidic? Aqueous->PHCheck Neutralize Neutralize with Sodium Bicarbonate PHCheck->Neutralize Yes (pH < 6) PHCheck->Segregation No (pH 6-8) Neutralize->Segregation Container Transfer to Container: HDPE or Amber Glass Segregation->Container Labeling Labeling: 'Halogenated Organic Waste' 'Contains Iodides' Container->Labeling Pickup Schedule Pickup: High-Temp Incineration Labeling->Pickup

Figure 1: Decision tree for the segregation and packaging of Pyridinium Iodide waste streams.[1][2]

Part 5: Emergency Spill Procedures

In the event of a benchtop spill, speed is less important than correctness.

  • Evacuate & Ventilate: If the powder is fine and airborne, evacuate the immediate area to prevent inhalation of the pyridinium dust.

  • PPE Upgrade: Double nitrile gloves are required.[1] The lipophilic nature of the propyl/phenyl groups allows this compound to permeate single gloves faster than standard salts [3].

  • Dry Spill Cleanup:

    • Do not sweep (creates dust).[1]

    • Cover with a wet paper towel (water or ethanol) to dampen.[1]

    • Scoop into a sealable bag.

  • Wet Spill Cleanup:

    • Absorb with Vermiculite or Bentonite Clay .[1]

    • Do NOT use "Spill-X-A" (Acid neutralizer) or any oxidizer-based spill kits.[1]

  • Decontamination: Scrub the surface with a detergent solution (soap and water).[1] Do not use bleach (Sodium Hypochlorite), as it will react with residual iodide to form Iodine stains and vapors.

References
  • Structure-Activity Relationships of Pyridinium Salts. Arkivoc, 2005.[1] (Discusses how alkyl chain length affects surfactant properties and biological membrane penetration).

  • Proper Disposal of Quaternary Ammonium Iodides. BenchChem Safety Guides, 2025. (Standard protocols for TMAI and related halide salts). [1]

  • Chemical Compatibility Guide. University of Georgia EHS, 2023.[1] (Defines incompatibility between Iodides and Oxidizers/Chlorine).[1]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide

As a preferred source for laboratory safety and chemical handling, this guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols for managing 3,5-Diethyl-1-p...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred source for laboratory safety and chemical handling, this guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols for managing 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS: 6277-85-6). Moving beyond basic safety data, this document synthesizes technical accuracy with mechanistic reasoning to ensure complete operational security.

Mechanistic Hazard Assessment

To handle this chemical safely, one must understand the causality behind its hazard profile. The compound is a quaternary pyridinium salt with an iodide counterion, presenting a dual-threat profile:

  • The Lipophilic Cation (3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium): The extensive alkyl and aryl substitutions (diethyl, propyl, and phenyl groups) render this cation highly lipophilic. Unlike simple inorganic salts, this lipophilicity facilitates rapid permeation across compromised dermal and mucosal barriers, leading to severe localized irritation and potential systemic toxicity[1].

  • The Reactive Anion (Iodide): Iodide (

    
    ) is highly susceptible to photo-oxidation and thermal degradation. Exposure to ambient UV light, moisture, or oxidizing agents catalyzes the oxidation of iodide into elemental iodine gas (
    
    
    
    ) and corrosive hydrogen iodide (HI)[2]. Iodine vapor is a severe respiratory tract irritant and a known sensitizer[3].

Quantitative Operational Parameters

To ensure experimental reproducibility and safety, all quantitative handling thresholds are summarized below.

ParameterValueCausality / Rationale
Molecular Weight 381.29 g/mol Determines stoichiometric calculations for phase-transfer catalysis or assay formulation[1].
LEV Face Velocity 80–100 fpmMinimum airflow required in a fume hood to capture aerosolized lipophilic particulates[4].
Glove Thickness

0.11 mm
Minimum nitrile barrier required to prevent dermal permeation of the organic cation.
Storage Temp 2–8 °C (Dark)Mitigates thermal degradation and photo-oxidation of the iodide anion into toxic

[2].
Spill Neutralizer 5%

Stoichiometrically reduces toxic, oxidized iodine (

) back to benign iodide (

) during cleanup.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating barrier against the specific mechanistic hazards of the compound.

PPE CategorySpecificationMechanistic Causality
Eye/Face Unvented chemical splash goggles + Face shieldProtects against the severe ocular irritation caused by the electrophilic pyridinium ring and prevents contact with aerosolized iodide dust[3].
Hands Double-gloved Nitrile (min 0.11 mm thickness)The lipophilic nature of the cation allows it to bypass standard latex. Double-gloving ensures a fail-safe against micro-tears during handling.
Body Flame-resistant lab coat with Tyvek sleevesPrevents the accumulation of electrostatic powder on standard cotton garments, which could later be transferred to the skin.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside of local exhaust ventilation (LEV) to prevent inhalation of highly irritating mucosal tissue destructors[5].

Operational Workflows & Handling Protocols

The following step-by-step methodologies are designed as self-validating systems. If any validation step fails, operations must be immediately halted.

Protocol A: Safe Weighing and Transfer
  • Environmental Preparation: Conduct all operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Validation: Verify the inward face velocity is between 80–100 fpm using a calibrated anemometer before opening the chemical container[4]. A reading outside this range indicates compromised containment.

  • Static Mitigation: Pyridinium salts are highly electrostatic. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel.

    • Causality: Eliminating static charge prevents the sudden aerosolization and dispersion of the fine iodide powder, directly mitigating inhalation risks.

  • Weighing: Tare an amber glass vial. Transfer the chemical using a grounded, non-sparking stainless-steel spatula.

    • Causality: Amber glass blocks UV radiation, preventing the photo-oxidation of the iodide counterion[2].

  • Sealing: Cap the vial tightly before removing it from the fume hood. Place it in a secondary containment vessel (e.g., a sealed plastic bag) for transport to the analytical bench.

Protocol B: Solution Preparation
  • Solvent Selection: Use degassed, anhydrous solvents when preparing stock solutions.

    • Causality: The iodide counterion is sensitive to dissolved oxygen and moisture, which accelerate degradation.

  • Dissolution: Add the solvent dropwise to the pre-weighed solid while stirring gently.

  • Integrity Verification: Visually inspect the resulting solution.

    • Validation: A sudden shift to a deep yellow or brown tint indicates the oxidation of iodide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) to iodine (
      
      
      
      ). If this occurs, the solution has degraded, poses a higher toxicity risk, and must be discarded as hazardous waste.

Spill Response and Disposal Plan

Emergency Spill Containment
  • Evacuation & Isolation: Immediately isolate the spill area. If the spill occurs outside a fume hood, evacuate personnel for at least 15 minutes to allow HVAC systems to clear potential aerosolized dust.

  • Containment: Cover the solid spill with a damp, inert absorbent material (e.g., dry sand or vermiculite).

    • Causality: Dampening the powder prevents dust generation during sweeping. Do not use excessive water, which will solubilize the lipophilic salt and spread the contamination[6].

  • Neutralization: If a brown discoloration is observed (indicating

    
     formation), treat the area with a 5% sodium thiosulfate (
    
    
    
    ) solution to reduce the toxic iodine back to benign iodide.
  • Cleanup: Scoop the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

Disposal Operations
  • Segregation: Store waste in a clearly labeled "Halogenated Organic Waste" container.

  • Incompatibility Validation: Strictly isolate this waste from strong oxidizing agents (e.g., peroxides, nitric acid).

    • Causality: Mixing with oxidizers will trigger a violent, exothermic release of toxic iodine gas and potentially highly reactive pyridinium degradation byproducts[3].

Visualizations

Workflow A Storage (Amber/Inert) B Pre-Weighing (Fume Hood, LEV) A->B Transfer C Handling/Transfer (Anti-Static Tools) B->C Weigh D Dissolution (Avoid Oxidizers) C->D Solubilize E Waste Disposal (Halogenated Org) D->E Discard

Workflow for the safe handling, transfer, and disposal of pyridinium iodide salts.

Degradation cluster_stress Environmental Stressors Salt 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide Light Light / UV Exposure Salt->Light Photo-oxidation Oxidizers Strong Oxidizing Agents Salt->Oxidizers Chemical Rxn I2 Iodine Gas (I2) Highly Toxic/Irritant Light->I2 Pyr Degraded Pyridinium Byproducts Light->Pyr Oxidizers->I2 HI Hydrogen Iodide (HI) Corrosive Oxidizers->HI

Mechanistic degradation pathways of pyridinium iodide salts under environmental stress.

References

  • CalPacLab. "3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, 97% Purity Specifications." Accessed March 1, 2026.[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Accessed March 1, 2026.[Link]

  • Lasec. "Material Safety Data Sheet: Potassium Iodide." Accessed March 1, 2026. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
Reactant of Route 2
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
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